molecular formula C3H6O B1205548 Oxetane CAS No. 503-30-0

Oxetane

Katalognummer: B1205548
CAS-Nummer: 503-30-0
Molekulargewicht: 58.08 g/mol
InChI-Schlüssel: AHHWIHXENZJRFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxetane, or 1,3-propylene oxide, is a heterocyclic organic compound featuring a four-membered ring with three carbon atoms and one oxygen atom . This structure confers a significant ring strain of approximately 106 kJ/mol, which enhances its reactivity and makes it a powerful intermediate in advanced organic synthesis . The this compound ring is a key structural motif in medicinal chemistry, where it is valued as a polar, metabolically stable isostere for carbonyl and gem-dimethyl groups, helping to improve the physicochemical properties of drug candidates . Its high ring strain makes it susceptible to regioselective ring-opening and ring-expansion reactions, facilitating the synthesis of densely functionalized molecules . The parent this compound compound serves as an important raw material and intermediate in the development of pharmaceuticals and agrochemicals . Furthermore, the this compound ring is a critical feature in several natural products and FDA-approved drugs, most notably the chemotherapeutic agent Paclitaxel (Taxol), where it is essential for biological activity . This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-2-4-3-1/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHWIHXENZJRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Record name 1,3-PROPYLENE OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20962
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25722-06-9
Record name Polyoxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25722-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8025969
Record name 1,3-Propylene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8025969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,3-propylene oxide is a clear, colorless liquid with an agreeable aromatic odor. (NTP, 1992), Colorless liquid with an agreeable aromatic odor; [CAMEO]
Record name 1,3-PROPYLENE OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20962
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Oxetane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2807
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

122 °F at 760 mmHg (NTP, 1992), 48 °C @ 750 mm Hg
Record name 1,3-PROPYLENE OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20962
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-EPOXYPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

-19 °F (NTP, 1992), -28 °C
Record name 1,3-PROPYLENE OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20962
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Oxetane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2807
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), SOL IN ALL PROPORTIONS OF WATER, ALCOHOL; SOL IN ETHER; VERY SOL IN ACETONE, ORGANIC SOLVENTS, In water, miscible.
Record name 1,3-PROPYLENE OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20962
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-EPOXYPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.893 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.8930 @ 25 °C/4 °C
Record name 1,3-PROPYLENE OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20962
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-EPOXYPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

324.0 [mmHg], 324 mm Hg @ 25 °C
Record name Oxetane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2807
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-EPOXYPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Oil

CAS No.

503-30-0
Record name 1,3-PROPYLENE OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20962
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Oxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Epoxypropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxetane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Propylene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8025969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXETANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I279Q16FU6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3-EPOXYPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a significant structural motif in medicinal chemistry and drug development. Its unique combination of properties, including high polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor, makes it an attractive isostere for commonly employed functional groups like gem-dimethyl and carbonyl groups.[1][2][3] A thorough understanding of the inherent ring strain and conformational behavior of the this compound moiety is paramount for predicting its influence on molecular geometry, physicochemical properties, and biological activity. This technical guide provides a comprehensive overview of the core principles governing this compound's structure and dynamics, supported by quantitative data and detailed experimental methodologies.

This compound Ring Strain: A Quantitative Perspective

The four-membered ring of this compound is characterized by significant ring strain, a consequence of bond angle deviation from the ideal tetrahedral angle (109.5°), torsional strain from eclipsing interactions, and transannular strain. The intrinsic ring strain of this compound is approximately 106 kJ/mol (25.5 kcal/mol), a value comparable to that of oxirane (27.3 kcal/mol) and substantially higher than that of the less strained five-membered tetrahydrofuran (5.6 kcal/mol).[4][5][6][7] This high ring strain is a key determinant of this compound's reactivity, particularly its propensity to undergo ring-opening reactions under acidic conditions or in the presence of nucleophiles.[1][5][7]

PropertyThis compoundCyclobutaneOxirane (Epoxide)Tetrahydrofuran (THF)
Ring Strain (kcal/mol) 25.5[5][6]26.427.3[5][6]5.6[5]
Nature of Strain Angle, TorsionalAngle, TorsionalAngleTorsional

Table 1: Comparison of Ring Strain in Cyclic Ethers and Cycloalkanes.

The strained C-O-C bond angle in this compound exposes the oxygen lone pair of electrons, enhancing its capacity to act as a potent hydrogen-bond acceptor and a Lewis base.[5][8] Experimental evidence suggests that oxetanes can form more effective hydrogen bonds than other cyclic ethers.[4][8]

Conformational Analysis of the this compound Ring

Contrary to early assumptions of planarity, experimental and computational studies have unequivocally demonstrated that the this compound ring adopts a non-planar, puckered conformation to alleviate torsional strain arising from eclipsing hydrogen atoms on adjacent carbon atoms.[1][9]

The puckering of the this compound ring is a subtle but critical feature of its structure. The degree of puckering is often described by the dihedral angle between the C2-O-C4 and C2-C3-C4 planes. For unsubstituted this compound, X-ray diffraction studies have determined a puckering angle of 8.7° at 140 K and 10.7° at 90 K.[1][4][9] The introduction of substituents on the this compound ring can significantly influence the degree of puckering to minimize steric and eclipsing interactions.[1][8][9] For instance, 3,3-disubstituted oxetanes exhibit a more pronounced pucker.[1]

G Puckered Conformation of this compound cluster_puckered O1 O C2 C2 O1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4->O1 puckering_label Puckered Ring

Caption: Puckered conformation of the this compound ring.

The puckered conformation of this compound is not static. The ring undergoes a rapid process of inversion, where one puckered conformation converts into its mirror image. This process involves a planar transition state. The energy barrier to this ring inversion is exceptionally low. In fact, for unsubstituted this compound, the energy barrier to puckering is lower than the ground vibrational energy level, leading to a molecule that is described as essentially planar and freely vibrating.[10] This low energy barrier means that at room temperature, the two puckered conformers are in rapid equilibrium.

The introduction of substituents can create a preference for one puckered conformation over the other, leading to a non-zero energy difference between the two conformers and a tangible energy barrier to inversion.

G Energy Profile of this compound Ring Inversion Puckered1 Puckered Conformer 1 TransitionState Planar Transition State Puckered1->TransitionState ΔG‡ Puckered2 Puckered Conformer 2 TransitionState->Puckered2 EnergyAxis Potential Energy

Caption: Energy profile for this compound ring inversion.

Quantitative Structural Data

The precise geometric parameters of the this compound ring have been determined through various experimental techniques, primarily X-ray diffraction and microwave spectroscopy.

ParameterUnsubstituted this compound (X-ray at 90 K)[8]Unsubstituted this compound (Microwave Spectroscopy)[11]
Bond Length (C-O) 1.46 Å1.448(5) Å
Bond Length (C-C) 1.53 Å1.546(5) Å
Bond Angle (C-O-C) 90.2°91.9(10)°
Bond Angle (C-C-O) 92.0°-
Bond Angle (C-C-C) 84.8°84.6(10)°
Puckering Angle 10.7°-
Energy Barrier to Inversion Very Low (< kBT)-

Table 2: Structural Parameters of Unsubstituted this compound.

Experimental Protocols for Structural Determination

A combination of experimental and computational methods is essential for a comprehensive understanding of the this compound ring's structure and conformational dynamics.

X-ray crystallography provides highly precise data on bond lengths, bond angles, and the puckering of the this compound ring in the solid state.

  • Methodology:

    • Crystal Growth: Single crystals of the this compound-containing compound are grown from a suitable solvent.

    • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

    • Structure Solution and Refinement: The diffraction data is processed to determine the electron density distribution within the crystal, which is then used to build and refine a model of the molecular structure. The final model provides atomic coordinates with high precision.

Microwave spectroscopy is a powerful technique for determining the rotational constants of a molecule in the gas phase, from which its precise geometry can be derived.

  • Methodology:

    • Sample Introduction: The this compound sample is introduced into the spectrometer in the gas phase at low pressure.

    • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

    • Absorption Spectrum: The absorption of microwaves by the sample is measured as a function of frequency. The frequencies at which absorption occurs correspond to transitions between different rotational energy levels.

    • Data Analysis: The rotational constants are determined from the frequencies of the rotational transitions. By analyzing the rotational constants of several isotopically substituted species, a complete and accurate molecular structure can be determined.[11]

NMR spectroscopy is invaluable for studying the conformation of this compound derivatives in solution.

  • Methodology:

    • Sample Preparation: The this compound-containing compound is dissolved in a suitable deuterated solvent.

    • Data Acquisition: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are acquired.

    • Conformational Analysis: For substituted oxetanes, Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can be used to determine through-space proximities between protons, providing crucial information about the preferred conformation of the ring and its substituents.[8] Coupling constants (³JHH) can also provide insights into dihedral angles.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to complement experimental data and to explore the conformational landscape of this compound-containing molecules.

  • Methodology:

    • Model Building: A 3D model of the this compound derivative is constructed.

    • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

    • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated at a high level of theory.

    • Property Calculation: Various properties, such as vibrational frequencies, NMR chemical shifts, and the energy barrier to ring inversion, can be calculated and compared with experimental data.

G Experimental and Computational Workflow for this compound Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis Xray X-ray Crystallography Data Structural & Energetic Data Xray->Data MW Microwave Spectroscopy MW->Data NMR NMR Spectroscopy NMR->Data DFT DFT Calculations DFT->Data ConfSearch Conformational Search ConfSearch->DFT

Caption: Workflow for this compound conformational analysis.

Conclusion

The this compound ring possesses a unique and well-defined set of structural and conformational properties that are crucial for its successful application in drug design. Its significant ring strain contributes to its reactivity and its ability to act as a strong hydrogen bond acceptor. The non-planar, puckered conformation of the ring, coupled with a low barrier to inversion, allows it to influence the overall three-dimensional shape of a molecule in a predictable manner. A comprehensive approach that combines high-resolution experimental techniques with robust computational methods is essential for fully elucidating the conformational preferences of substituted oxetanes and for leveraging these properties in the design of novel therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of Oxetane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used for the structural elucidation and characterization of oxetane derivatives. Oxetanes, as four-membered cyclic ethers, are increasingly important motifs in medicinal chemistry, serving as versatile building blocks and modulators of physicochemical properties.[1] Their strained ring system imparts unique chemical and physical characteristics, including structural rigidity, low lipophilicity, and a high hydrogen-bonding acceptor ability.[1][2] Accurate characterization is paramount for understanding their structure-activity relationships and ensuring the quality of novel chemical entities.

This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing representative data and standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules, including this compound derivatives.[3] It provides detailed information about the carbon-hydrogen framework.

Key NMR Signatures of this compound Derivatives

The strained four-membered ring of this compound results in characteristic chemical shifts for the ring protons and carbons.

  • ¹H NMR : The protons on the carbons adjacent to the ring oxygen (α-protons) are deshielded and typically appear as triplets or multiplets in the range of 4.5 - 4.9 ppm .[4][5] The protons on the β-carbon usually resonate further upfield, around 2.6 - 2.8 ppm .[5] Substituents on the ring will significantly influence these shifts.

  • ¹³C NMR : The carbon atoms of the this compound ring also have distinct chemical shifts. The α-carbons (C-O) typically appear in the range of 75 - 86 ppm , while the β-carbon (C-C-C) is found further upfield, around 30 - 45 ppm .[4]

Data Presentation: NMR Chemical Shifts

The following table summarizes typical NMR data for substituted this compound derivatives based on reported values.

Compound Structure Example¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
5-chloro-2,3-dihydrospiro[indene-1,3′-oxetane] 2.43–2.50 (t, 2H), 2.83–2.90 (t, 2H), 4.80 (s, 4H) , 7.17-7.60 (m, 3H, Ar-H)20.0, 29.9, 35.3, 42.2 (β-C) , 85.4 (α-C) , 120.4, 128.4, 129.9, 131.7, 138.7, 139.2[4]
3,3-bis(hydroxymethyl)this compound 4.43 (s, 4H, CH₂-O-ring) , 3.91 (s, 4H, CH₂-OH)77.1 (α-C) , 63.8 (CH₂-OH), 44.9 (β-C) [6]
2-(Aryl-Sulfonyl)oxetanes Varies with substitution, but ring protons follow the general pattern of α-protons downfield of β-protons.Varies with substitution.[2]

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the this compound ring.

Experimental Protocol: NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of this compound derivatives.[3]

  • Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

  • Filtration : Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[3]

  • Instrument Setup : Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • 1D ¹H NMR Acquisition :

    • Acquire a standard 1D proton spectrum.

    • Optimize acquisition parameters such as the spectral width, acquisition time, and relaxation delay.

    • Integrate the signals to determine the relative number of protons.

  • 1D ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.[3]

  • 2D NMR (Optional but Recommended) : For complex structures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[7]

Key FTIR Signatures of this compound Derivatives

The most characteristic vibration of the this compound ring is the asymmetric C-O-C stretching mode.

  • C-O-C Asymmetric Stretch : A strong, characteristic band appearing in the range of 950 - 1010 cm⁻¹ .[8]

  • Ring Puckering Mode : This large-amplitude vibration occurs at a very low frequency, typically around 53 cm⁻¹ , and is usually only observable in the far-infrared region.[8][9]

  • C-H Stretches : Aliphatic C-H stretching vibrations from the ring methylene groups are observed around 2850 - 3000 cm⁻¹ .

  • Other Functional Groups : Additional peaks will be present corresponding to other functional groups on the molecule (e.g., O-H stretch around 3300 cm⁻¹ for alcohols, C=O stretch around 1700 cm⁻¹ for ketones).[4]

Data Presentation: IR Absorption Frequencies
Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
C-O-C Asymmetric Stretch950 - 1010Strong
C-C Symmetric Stretch~1030Medium
CH₂ Rocking700 - 900Medium-Weak
Aliphatic C-H Stretch2850 - 3000Strong
Ring Puckering~53Weak (Far-IR)

Data compiled from sources[8] and[9].

Experimental Protocol: FTIR Spectroscopy

Method 1: Attenuated Total Reflectance (ATR) for Solids or Liquids [10][11]

  • Background Spectrum : Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application : Place a small amount (a few mg) of the solid sample or 1-2 drops of the liquid sample directly onto the ATR crystal.[12]

  • Apply Pressure : For solid samples, use the pressure clamp to ensure good contact between the sample and the crystal.[11]

  • Data Acquisition : Collect the sample spectrum. The instrument software will automatically ratio it against the background to generate the absorbance spectrum.

Method 2: KBr Pellet for Solid Samples [10][13]

  • Grinding : Grind 1-2 mg of the solid this compound derivative with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[10]

  • Pellet Formation : Place the finely ground mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[10]

  • Analysis : Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[14] The fragmentation pattern provides valuable structural information.[15]

Key MS Signatures of this compound Derivatives

Oxetanes often undergo characteristic fragmentation pathways in the mass spectrometer.

  • Molecular Ion (M⁺·) : The peak corresponding to the intact molecule, which confirms the molecular weight. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often used to ensure this peak is observed.[16]

  • Retro [2+2] Cycloaddition : A common and diagnostic fragmentation pathway for oxetanes under Electron Ionization (EI) is the cleavage of the ring to lose a molecule of formaldehyde (CH₂O, 30 Da) or a substituted aldehyde/ketone, depending on the substitution pattern.[4]

  • Alpha-Cleavage : Fragmentation can also be initiated by cleavage of the C-C bond adjacent (alpha) to the ring oxygen.[17]

Data Presentation: Mass Spectrometry Fragmentation
CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed IdentitySource
5-chloro-2,3-dihydrospiro [indene-1,3′-oxetane] EI194.0 (Calculated)163.9 [M - CH₂O]⁺[4]
4-(3-(4-(benzyloxy)phenyl) oxetan-3-yl)phenol ESI332.14 (Calculated)331.1 [M - H]⁻[18]
Experimental Protocol: Mass Spectrometry (LC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with liquid chromatography (e.g., methanol, acetonitrile, water).[19]

  • Internal Standard : For quantitative analysis, add a known concentration of an internal standard to all samples and standards.[20]

  • Chromatographic Separation : Inject the sample onto an LC system (e.g., HPLC or UPLC) to separate the analyte from impurities. The mobile phase carries the analyte into the mass spectrometer.

  • Ionization : The eluent from the LC is directed into the ion source (e.g., ESI or APCI) of the mass spectrometer, where the molecules are ionized.[21]

  • Mass Analysis : The ions are guided into the mass analyzer (e.g., quadrupole, ion trap, or TOF), which separates them based on their m/z ratio.[21]

  • Detection : The detector records the abundance of ions at each m/z value, generating a mass spectrum.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is most useful for this compound derivatives that contain chromophores, such as aromatic rings or conjugated systems.

Key UV-Vis Signatures of this compound Derivatives

Unsubstituted this compound does not absorb significantly in the standard UV-Vis range (200-800 nm). The observed absorption bands are due to substituents.

  • Aromatic Substituents : Oxetanes with phenyl, carbazole, or other aromatic groups will display characteristic absorption bands. For example, carbazole-substituted oxetanes absorb in the range of 250 - 380 nm .[22]

  • Solvatochromism : The position of the absorption maximum (λ_max) may shift depending on the polarity of the solvent, which can provide information about the electronic nature of the ground and excited states.[22]

Data Presentation: UV-Vis Absorption Data
Compound TypeSolventλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Source
Carbazole-substituted this compoundDichloromethane29932,800[22]
(Diphenylamino)phenyl-substituted this compoundDichloromethane31539,200[22]
Experimental Protocol: UV-Vis Spectroscopy
  • Instrument Warm-up : Turn on the spectrophotometer and allow the lamps to warm up and stabilize as per the manufacturer's instructions.[23]

  • Sample Preparation : Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be chosen such that the maximum absorbance is between 0.2 and 1.0.[24]

  • Cuvette Selection : Use a clean quartz cuvette for measurements below 350 nm, as glass and plastic absorb UV light.[25]

  • Blank Measurement : Fill a cuvette with the pure solvent and place it in the spectrophotometer. Run a blank or baseline measurement to subtract the absorbance of the solvent and cuvette.[26]

  • Sample Measurement : Rinse the cuvette with the sample solution, then fill it and place it in the sample holder.

  • Data Acquisition : Scan the desired wavelength range (e.g., 200 - 800 nm) and record the absorbance spectrum.[24] Identify the wavelength(s) of maximum absorbance (λ_max).

Integrated Characterization Workflow

No single technique provides all the necessary information. A logical workflow combining these methods is essential for complete and unambiguous characterization of a novel this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS IR FTIR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity, Stereochemistry) Purification->NMR UV UV-Vis Spectroscopy (Chromophores) Purification->UV Structure Proposed Structure MS->Structure IR->Structure NMR->Structure UV->Structure Confirmation Structure Confirmed Structure->Confirmation

General workflow for the characterization of a novel this compound derivative.

The diagram below illustrates how different spectroscopic techniques provide complementary data points that, when combined, lead to the complete elucidation of a molecule's structure.

G Final_Structure Final Elucidated Structure (this compound Derivative) MS Mass Spectrometry Info_MS Molecular Weight & Elemental Formula MS->Info_MS IR FTIR Info_IR Functional Groups (e.g., -OH, C=O) Confirms C-O-C ether IR->Info_IR H_NMR ¹H NMR Info_H_NMR Proton Environments Integration (H count) Connectivity (J-coupling) H_NMR->Info_H_NMR C_NMR ¹³C NMR Info_C_NMR Number of Carbons Carbon Environments C_NMR->Info_C_NMR UV_Vis UV-Vis Info_UV Presence of Conjugated Systems/ Chromophores UV_Vis->Info_UV Info_MS->Final_Structure Info_IR->Final_Structure Info_H_NMR->Final_Structure Info_C_NMR->Final_Structure Info_UV->Final_Structure

Logical relationships between spectroscopic data and structure elucidation.

References

The Oxetane Motif: A Technical Guide to Synthesis and Properties for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its remarkable ability to modulate the physicochemical and pharmacological properties of drug candidates. This technical guide provides an in-depth overview of the synthesis of novel this compound-containing scaffolds, a quantitative analysis of their properties, and a look into their mechanism of action.

The Rise of the this compound Scaffold

The this compound moiety is increasingly utilized as a versatile building block in drug design. Its unique structural and electronic properties, including its compact, polar, and three-dimensional nature, allow it to serve as a valuable bioisostere for more metabolically labile groups such as gem-dimethyl, carbonyl, and morpholine moieties.[1] The incorporation of an this compound ring can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups.[2][3][4]

Synthesis of this compound-Containing Scaffolds

The construction of the strained four-membered this compound ring can be synthetically challenging. However, several robust methodologies have been developed to provide access to a diverse range of this compound-containing molecules.

Intramolecular Williamson Etherification

A classical and highly effective method for forming the this compound ring is the intramolecular Williamson etherification of a 1,3-diol precursor. This reaction involves the activation of one hydroxyl group as a leaving group (e.g., tosylate), followed by an intramolecular nucleophilic attack by the remaining hydroxyl group under basic conditions to form the cyclic ether.[5][6]

Experimental Protocol: Synthesis of a 3,3-Disubstituted this compound via Intramolecular Williamson Etherification

This protocol describes a general two-step procedure for the synthesis of a 3,3-disubstituted this compound from a corresponding 1,3-diol.

Step 1: Monotosylation of the 1,3-Diol

  • Dissolve the 3,3-disubstituted 1,3-propanediol (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.0-1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tosylated diol.

  • If necessary, purify the product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • Prepare a suspension of sodium hydride (NaH) (1.2-1.5 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.

  • Dissolve the mono-tosylated diol from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the reaction mixture to stir at room temperature or gently heat to reflux until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound product by column chromatography or distillation to yield the final 3,3-disubstituted this compound.[5][7]

G cluster_workflow Experimental Workflow: Williamson Etherification start Start: 3,3-Disubstituted 1,3-Propanediol monotosylation Step 1: Monotosylation (TsCl, Pyridine, 0°C to RT) start->monotosylation workup1 Aqueous Workup & Extraction monotosylation->workup1 purification1 Purification (Column Chromatography) workup1->purification1 intermediate Mono-tosylated Diol purification1->intermediate cyclization Step 2: Cyclization (NaH, THF, 0°C to RT/Reflux) intermediate->cyclization workup2 Aqueous Quench & Extraction cyclization->workup2 purification2 Final Purification (Column Chromatography or Distillation) workup2->purification2 end End Product: 3,3-Disubstituted this compound purification2->end

Caption: Workflow for this compound synthesis via Williamson etherification.

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an this compound in a single step.[8] This method is particularly advantageous for creating structurally complex and functionalized oxetanes, including spirocyclic systems, with high atom economy.

Experimental Protocol: Synthesis of a Spirocyclic this compound via Paternò-Büchi Reaction

This protocol outlines a general procedure for the synthesis of a spirocyclic this compound from a cyclic ketone and maleic anhydride.

  • In a quartz reaction vessel, dissolve the cyclic ketone (3.0 eq), maleic anhydride (1.0 eq), and p-xylene (1.0 eq, to suppress alkene dimerization) in acetonitrile to a final concentration of 0.1 M with respect to the maleic anhydride.

  • Degas the solution for 15-30 minutes by bubbling with an inert gas (e.g., argon or nitrogen).

  • Irradiate the reaction mixture in a photoreactor at a suitable wavelength (e.g., 300 nm) at ambient temperature.

  • Monitor the consumption of the starting material by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting crude spirocyclic this compound anhydride can be further functionalized. For example, nucleophilic ring-opening with an alcohol or amine, followed by coupling reactions, can be performed in a telescoped sequence.

  • Purify the final product by column chromatography on silica gel.

Impact on Physicochemical and Pharmacological Properties

The introduction of an this compound ring can have a profound and beneficial impact on the drug-like properties of a molecule. These improvements are often key to advancing a lead compound through the development pipeline.

Physicochemical Properties

The polar nature of the this compound ring generally leads to an increase in aqueous solubility and a reduction in lipophilicity (LogD), which can improve a compound's pharmacokinetic profile. Furthermore, the electron-withdrawing effect of the this compound can lower the pKa of nearby basic amines, which can be advantageous for optimizing target engagement and reducing off-target effects.

Table 1: Comparative Physicochemical Properties of this compound-Containing Compounds and Their Analogues

Parent Compound/MotifThis compound-Containing AnaloguePropertyParent ValueAnalogue ValueImprovement Noted
gem-Dimethyl Analogue3,3-Disubstituted this compoundAqueous SolubilityLowIncreased by 4 to >4000-foldEnhanced Solubility
Carbonyl AnalogueSpirocyclic this compoundLipophilicity (LogD)VariesGenerally DecreasedReduced Lipophilicity
Piperidine with N-ethyl groupPiperidine with N-oxetanepKa~8.0~6.4Reduced Basicity, Improved Selectivity
Dimethylisoxazole MoietyMethoxymethyl-oxetaneLipophilicity (LogD)HighOptimal at 1.9Optimized Lipophilicity for Permeability

Note: The values presented are generalized from multiple sources to illustrate the common effects of this compound incorporation. Specific values are highly dependent on the molecular context.[3][8][9]

Metabolic Stability

Oxetanes are often more metabolically stable than their gem-dimethyl or carbonyl counterparts.[2] The four-membered ring can block or shield metabolically vulnerable sites from enzymatic degradation by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life and bioavailability.[1]

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Parent CompoundThis compound-Containing AnalogueIntrinsic Clearance (CLint) of Parent (µL/min/mg)Intrinsic Clearance (CLint) of Analogue (µL/min/mg)Fold Improvement in Stability
Compound 5 (Pyrazolopyrimidinone)Compound 6 (this compound Analogue)HighSignificantly LowerImproved Metabolic Stability
Compound 35 (MMP-13 Inhibitor)Compound 36/37 (this compound Analogues)HighSignificantly LowerImproved Metabolic Stability
Lead EZH2 Inhibitor 8 This compound-containing EZH2 Inhibitor 9 169Drastically LowerSignificantly Improved Metabolic Stability

Data compiled from multiple sources to demonstrate the trend of improved metabolic stability.[3][9][10]

Application in Drug Discovery: Mechanism of Action

The beneficial properties of oxetanes have led to their incorporation into numerous clinical and preclinical drug candidates. A prominent example is the FDA-approved anticancer drug Paclitaxel (Taxol®), which features an this compound ring fused to its core structure.

Paclitaxel: A Case Study in Microtubule Stabilization

Paclitaxel's mechanism of action involves its binding to the β-tubulin subunit of microtubules.[11][12] This binding event stabilizes the microtubule polymer, preventing its depolymerization, which is a crucial process for the dynamic reorganization of the cytoskeleton during mitosis.[11][12] The resulting hyper-stabilized and non-functional microtubules disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[11][13] This prolonged mitotic block ultimately triggers apoptotic cell death.[11][14] The apoptotic cascade initiated by paclitaxel-induced microtubule dysfunction involves multiple signaling pathways, including the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway and the modulation of Bcl-2 family proteins.[11][12][15]

G cluster_pathway Signaling Pathway: Paclitaxel-Induced Apoptosis paclitaxel Paclitaxel (this compound-containing drug) tubulin β-Tubulin Subunit paclitaxel->tubulin Binds to microtubules Microtubule Stabilization (Inhibition of Depolymerization) tubulin->microtubules mitotic_spindle Disruption of Mitotic Spindle Dynamics microtubules->mitotic_spindle mitotic_arrest G2/M Phase Mitotic Arrest mitotic_spindle->mitotic_arrest jnk_pathway JNK/SAPK Pathway Activation mitotic_arrest->jnk_pathway bcl2_mod Bcl-2 Phosphorylation (Modulation of anti-apoptotic proteins) mitotic_arrest->bcl2_mod caspase_activation Caspase Cascade Activation jnk_pathway->caspase_activation bcl2_mod->caspase_activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Conclusion

Novel this compound-containing scaffolds represent a powerful tool in the arsenal of medicinal chemists. Their synthesis, while requiring specialized methods, is well-established and provides access to a wide array of derivatives. The incorporation of the this compound motif has been consistently shown to enhance the drug-like properties of molecules, particularly by improving solubility, metabolic stability, and pharmacokinetic profiles. As demonstrated by the case of Paclitaxel and numerous emerging drug candidates, the strategic use of oxetanes can lead to the development of highly effective therapeutics. This guide serves as a foundational resource for researchers seeking to leverage the unique advantages of this compound chemistry in their drug discovery programs.

References

Oxetane as a Chiral Building Block: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a crucial structural motif in modern organic synthesis and medicinal chemistry. Its unique combination of properties, including polarity, metabolic stability, and three-dimensionality, makes it an attractive building block, particularly in the construction of chiral molecules. This guide provides an in-depth exploration of the synthesis and application of chiral oxetanes, offering quantitative data, detailed experimental protocols, and visual representations of key synthetic strategies.

Introduction: The Rise of the Chiral this compound

Initially explored as bioisosteric replacements for gem-dimethyl and carbonyl groups, oxetanes have demonstrated a profound ability to modulate the physicochemical properties of molecules.[1][2][3] Their incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and conformational preferences, all critical parameters in drug design.[1][2][4] The inherent strain of the four-membered ring also provides a thermodynamic driving force for ring-opening reactions, making oxetanes versatile synthetic intermediates for accessing complex chiral architectures.[5][6][7] The only FDA-approved drug containing a bioactive this compound ring is the well-known anticancer agent, paclitaxel (Taxol®).[8]

Enantioselective Synthesis of Chiral Oxetanes

The construction of enantiomerically pure oxetanes is paramount for their application as chiral building blocks. Several powerful strategies have been developed to achieve this, primarily centered around intramolecular cyclizations and cycloaddition reactions.

Intramolecular Cyclization Strategies

The Williamson ether synthesis and related C-O bond-forming cyclizations are the most common methods for constructing the this compound ring.[7][9] These approaches typically involve the cyclization of a chiral 1,3-diol derivative bearing a suitable leaving group.

Table 1: Enantioselective Synthesis of 2-Substituted Oxetanes via Intramolecular Cyclization

PrecursorCatalyst/ReagentYield (%)ee (%)Reference
(R)-1-Phenyl-3-chloropropan-1-olKOH-79-89[7]
Chiral 1,3-diols (syn and anti)Acetyl bromide (for acetoxybromide formation), Base--[7]
Diol from iridium-catalyzed tert-(hydroxy)-prenylation of an alcohol1. p-Toluenesulfonyl chloride, pyridine; 2. Butyl lithium9193[10]
Dihydroxyacetone dimer derivative1. TsCl; 2. NaH62-[7]

Experimental Protocol: Synthesis of 2-Aryl-Substituted Oxetanes via Enantioselective Reduction and Cyclization [7]

A representative procedure involves the enantioselective reduction of a β-halo ketone using a chiral reducing agent, such as one generated in situ from lithium borohydride and a chiral ligand. The resulting enantioenriched halohydrin is then subjected to base-promoted intramolecular cyclization to afford the chiral this compound.

  • Step 1: Enantioselective Reduction. To a solution of the β-halo ketone in an appropriate solvent (e.g., THF) at low temperature (e.g., -78 °C), a pre-formed chiral reducing agent is added. The reaction is stirred until completion, monitored by TLC.

  • Step 2: Cyclization. After quenching the reaction, the crude halohydrin is treated with a base, such as potassium hydroxide (KOH), in a suitable solvent to effect the Williamson etherification. The reaction mixture is typically heated to facilitate cyclization.

  • Purification. The resulting this compound is then purified by column chromatography to yield the enantiomerically enriched product.

[2+2] Cycloaddition Reactions

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful tool for the direct synthesis of oxetanes.[11][12][13] Achieving high enantioselectivity in this reaction has been a long-standing challenge, but recent advances in asymmetric photocatalysis have provided elegant solutions.[14][15]

Table 2: Enantioselective Paternò-Büchi Reactions

Carbonyl CompoundAlkeneCatalyst/ConditionsYield (%)ee (%)Reference
QuinoloneKetoesterChiral iridium photocatalyst, blue light irradiation->90[15]
Various aldehydesVarious alkenesChiral Ir photocatalyst (triplet rebound strategy)-High[14]

Experimental Protocol: Asymmetric Paternò-Büchi Reaction Catalyzed by a Chiral Iridium Complex [15]

A solution of the quinolone and ketoester in a suitable solvent is irradiated with blue light in the presence of a catalytic amount of a novel hydrogen-bonding chiral iridium photocatalyst. The reaction proceeds via a rebound triplet mechanism, where the catalyst controls the stereochemical outcome of the cycloaddition.

  • Reaction Setup. In a reaction vessel, the quinolone, ketoester, and chiral iridium photocatalyst are dissolved in a degassed solvent.

  • Irradiation. The mixture is irradiated with a blue light source at a controlled temperature.

  • Workup and Purification. Upon completion, the solvent is removed, and the crude product is purified by chromatography to isolate the enantioenriched this compound.

Ring-Opening Reactions of Chiral Oxetanes

The ring strain of oxetanes makes them susceptible to nucleophilic attack, leading to highly functionalized, chiral three-carbon building blocks.[6][16] This reactivity is often exploited in total synthesis and for the generation of molecular diversity in drug discovery programs.

Nucleophilic Ring Opening

A wide range of nucleophiles, including amines, thiols, and organometallic reagents, can be employed to open the this compound ring.[17] The regioselectivity of the attack is influenced by steric and electronic factors, as well as the nature of the catalyst or promoter used.

Table 3: Catalytic Asymmetric Ring-Opening of 3-Substituted Oxetanes

This compoundNucleophileCatalyst/ReagentYield (%)ee (%)Reference
3-Phenylthis compoundPhenyllithiumChiral boron reagentExcellent47[6]
3-Substituted oxetanesIndolesChiral Brønsted acidGood-ExcGood-Exc[6]
3-Substituted oxetanesHantzsch esterChiral Brønsted acidExcellentGood-Exc[6]
3-Aryloxetanes2-MercaptobenzothiazoleChiral Brønsted acidExcellentHigh[17]

Experimental Protocol: Chiral Brønsted Acid-Catalyzed Desymmetrization of 3-Substituted Oxetanes with Nitrogen Nucleophiles [6]

The desymmetrization of a prochiral 3-substituted this compound with a nitrogen nucleophile, such as an indole or Hantzsch ester, is catalyzed by a chiral Brønsted acid.

  • Reaction. To a solution of the 3-substituted this compound and the nitrogen nucleophile in a suitable solvent, a catalytic amount of the chiral Brønsted acid is added.

  • Conditions. The reaction is typically stirred at room temperature until completion.

  • Purification. The product, a highly functionalized chiral amine, is isolated and purified by standard chromatographic techniques.

Applications in Medicinal Chemistry and Drug Discovery

The unique properties of the this compound ring have led to its increasing incorporation into drug candidates.[4][8][18] It can act as a metabolically stable and more polar bioisostere for gem-dimethyl or carbonyl groups, often leading to improved pharmacokinetic profiles.[1][2][19]

This compound as a Bioisostere

The replacement of a gem-dimethyl group with an this compound can significantly increase aqueous solubility and reduce metabolic degradation.[1][2] Similarly, substituting a carbonyl group with an this compound can enhance metabolic stability while maintaining hydrogen bonding capabilities.[19]

Table 4: Physicochemical Property Modulation by this compound Incorporation

PropertyEffect of this compound SubstitutionReference(s)
Aqueous SolubilityCan increase by a factor of 4 to over 4000 when replacing a gem-dimethyl group.[1][2]
Lipophilicity (LogD)Generally decreases compared to the gem-dimethyl analogue.[8][19]
Metabolic StabilityOften improves, reducing the rate of metabolic degradation.[1][2][19]
Amine Basicity (pKa)The electron-withdrawing nature of the this compound can reduce the basicity of a nearby amine group.[8][18][8][18]
Conformational PreferenceCan favor synclinal rather than antiplanar arrangements in aliphatic chains.[1][2]
Signaling Pathways and Experimental Workflows

The synthesis and evaluation of this compound-containing compounds often involve multi-step synthetic sequences and various biological assays. The following diagrams illustrate a general workflow for the synthesis of a chiral this compound and a conceptual signaling pathway where an this compound-containing molecule might act as an inhibitor.

experimental_workflow Start Chiral Starting Material Step1 Enantioselective Synthesis of This compound Precursor Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 This compound Chiral this compound Step2->this compound Step3 Ring-Opening Reaction This compound->Step3 Product Functionalized Chiral Product Step3->Product Step4 Further Derivatization Product->Step4 Candidate Drug Candidate Step4->Candidate

Synthetic workflow for a chiral this compound-containing drug candidate.

signaling_pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor This compound-based Inhibitor Inhibitor->Kinase2 Inhibition

Conceptual signaling pathway inhibited by an this compound-based molecule.

Conclusion

Chiral oxetanes have firmly established themselves as valuable building blocks in organic synthesis. Their unique structural and electronic properties, coupled with the development of robust enantioselective synthetic methods, have opened new avenues for the construction of complex molecules with tailored properties. The continued exploration of novel synthetic methodologies and the application of chiral oxetanes in drug discovery are expected to lead to the development of new and improved therapeutic agents. The data and protocols presented in this guide serve as a comprehensive resource for researchers looking to harness the potential of this remarkable heterocyclic scaffold.

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of the Oxetane Ring System

Executive Summary

The this compound ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged from being a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of high ring strain, polarity, and metabolic stability makes it a valuable tool for modulating the physicochemical properties of drug candidates. This technical guide provides an in-depth analysis of the core electronic properties of the this compound system, detailing its structure, reactivity, and characterization. It serves as a comprehensive resource for researchers aiming to leverage the distinct features of this heterocycle in drug design and chemical synthesis.

Structural and Electronic Properties

The electronic character of the this compound ring is dominated by a combination of significant ring strain and the potent inductive effect of the endocyclic oxygen atom. These factors dictate its geometry, reactivity, and its influence on adjacent functional groups.

Molecular Geometry and Ring Strain

Unlike the more flexible cyclobutane, which has a notable puckering angle of approximately 30°, the unsubstituted this compound ring is nearly planar.[1] Early X-ray analysis determined a small puckering angle of just 8.7° at 140 K.[2][3] This relative planarity is attributed to reduced gauche interactions due to the replacement of a methylene unit with an oxygen atom.[3][4]

The constrained endocyclic bond angles, which deviate significantly from the ideal tetrahedral angle of 109.5°, result in substantial ring strain. The strain energy of this compound is approximately 25.5 kcal/mol (107 kJ/mol), a value comparable to that of highly reactive oxiranes (27.3 kcal/mol) and significantly greater than that of tetrahydrofuran (5.6 kcal/mol).[2][3][5] This stored energy is a primary thermodynamic driving force for the ring's characteristic reactivity.[6] The introduction of substituents, particularly at the 3-position, can increase unfavorable eclipsing interactions, leading to a more puckered conformation.[6][7]

Table 1: Quantitative Geometric and Energetic Data for Unsubstituted this compound
ParameterValueMethodReference
Bond Lengths
C-O1.46 ÅX-ray (90 K)[6]
C-C1.53 ÅX-ray (90 K)[6]
Bond Angles
C-O-C90.2°X-ray (90 K)[6]
C-C-O92.0°X-ray (90 K)[6]
C-C-C84.8°X-ray (90 K)[6]
Ring Properties
Puckering Angle8.7°X-ray (140 K)[2][3][8]
Ring Strain Energy25.5 kcal/mol (107 kJ/mol)Experimental[2][3][9]
Influence of the Oxygen Atom: Inductive Effects and Basicity

The electronegative oxygen atom imparts several key electronic features to the this compound ring:

  • Inductive Electron Withdrawal: The oxygen atom exerts a powerful inductive electron-withdrawing effect that propagates through the short sigma-bonding framework.[10] This effect is significant enough to modulate the properties of adjacent functional groups. A notable example is the reduction in the basicity (pKaH) of a proximal amine. The pKaH can be reduced by approximately 2.7 units when the amine is alpha to the ring, 1.9 units when beta, and 0.7 units when gamma.[10][11] This allows for the fine-tuning of a molecule's ionization state at physiological pH, which can mitigate risks of off-target effects associated with strongly basic groups.[4]

  • Hydrogen Bond Acceptor: The strained C-O-C bond angle exposes the oxygen's lone pairs, making this compound a potent hydrogen-bond acceptor and a strong Lewis base.[2][3][6] Its hydrogen-bond-accepting ability is stronger than that of other common cyclic ethers (like THF) and even surpasses that of carbonyl groups found in ketones, esters, and carbonates.[2][9] This property can be exploited to form key interactions with biological targets or to improve aqueous solubility.[12]

  • Dipole Moment: The polarity conferred by the oxygen atom gives this compound a significant dipole moment, contributing to its utility as a polar isostere for gem-dimethyl and carbonyl groups, often improving physicochemical properties like solubility without the metabolic liabilities of the latter.[2][3][10][11]

Molecular Orbitals and Reactivity

The combination of high ring strain and the presence of the heteroatom dictates the reactivity of the this compound ring. The primary reaction pathway is ring-opening, driven by the release of strain energy.

From a molecular orbital perspective, the reactivity is governed by the interaction of the highest occupied molecular orbital (HOMO), which has significant contribution from the oxygen lone pairs, and the lowest unoccupied molecular orbital (LUMO), which corresponds to the C-O σ* antibonding orbitals.

The most common transformation is the acid-catalyzed nucleophilic ring-opening. Protonation or coordination of a Lewis acid to the oxygen atom lowers the energy of the LUMO, making the ring carbons highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This reaction proceeds with a high degree of stereospecificity and provides a reliable method for installing 1,3-difunctionalized motifs in organic synthesis. The stability of the this compound ring is highly dependent on its substitution pattern; 3,3-disubstituted oxetanes are the most stable, as the substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital.[10]

G cluster_0 Acid-Catalyzed Nucleophilic Ring-Opening This compound This compound Activatedthis compound Activated Oxonium Ion This compound->Activatedthis compound Activation (Protonation or LA Coordination) Acid Acid (H⁺ or LA) Acid->this compound Product 1,3-Disubstituted Product (Strain Released) Activatedthis compound->Product Nucleophilic Attack (Ring Opening) Nucleophile Nucleophile (Nu⁻) Nucleophile->Activatedthis compound

Caption: General mechanism of acid-catalyzed nucleophilic ring-opening.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a primary tool for the characterization of this compound-containing molecules. The strained, electron-withdrawn nature of the ring results in distinct chemical shifts.

In the ¹H NMR spectrum of unsubstituted this compound, the α-protons (adjacent to the oxygen) are deshielded and appear as a triplet at approximately 4.65 ppm. The β-protons appear further upfield as a quintet around 2.61 ppm.[13]

In the ¹³C NMR spectrum, the α-carbons are significantly deshielded due to the electronegativity of the adjacent oxygen, while the β-carbon is less affected. Substituents on the ring can cause significant shifts depending on their electronic nature and proximity.[8][14]

Table 2: Typical NMR Chemical Shifts (δ, ppm) for the Unsubstituted this compound Ring
NucleusPositionChemical Shift (ppm)SolventReference
¹Hα-CH₂ (C2, C4)~4.65CDCl₃[13]
¹Hβ-CH₂ (C3)~2.61CDCl₃[13]
¹³Cα-C (C2, C4)~77CDCl₃[14]
¹³Cβ-C (C3)~40CDCl₃[14]

Experimental and Computational Methodologies

The elucidation of the electronic and structural properties of oxetanes relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of this compound derivatives in the solid state, including precise bond lengths, bond angles, and puckering conformations.[15]

Methodology:

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting and Data Collection: A suitable single crystal (0.1-0.3 mm) is selected and mounted on a goniometer head.[16] The crystal is cooled to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas to minimize thermal vibrations.[16] A diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector is used to rotate the crystal while recording the diffraction patterns of scattered X-rays.[16]

  • Structure Solution: The collected diffraction data (reflection intensities and positions) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined against the experimental data by adjusting atomic positions and thermal parameters to achieve the best agreement between the calculated and observed diffraction patterns, as assessed by metrics like the R-factor.[16]

G start Start: Synthesized this compound Compound crystal_growth 1. Crystal Growth (Slow Evaporation / Diffusion) start->crystal_growth selection 2. Crystal Selection & Mounting crystal_growth->selection data_collection 3. Data Collection (X-ray Diffractometer, 100 K) selection->data_collection processing 4. Data Processing (Integration & Scaling) data_collection->processing solution 5. Structure Solution (Direct Methods) processing->solution refinement 6. Structure Refinement (Least-Squares Fitting) solution->refinement validation 7. Validation & Analysis (CheckCIF, R-factor) refinement->validation end End: Final 3D Structure (Bond Lengths, Angles) validation->end

Caption: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: A small amount (typically 1-10 mg) of the purified this compound compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A reference standard like tetramethylsilane (TMS) is often included.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, proton-decoupled sequences are typically employed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and calibrated.

  • Spectral Interpretation: The chemical shifts, coupling constants (for ¹H), and integration values are analyzed to determine the structure and electronic environment of the protons and carbons within the molecule, with particular attention to the signals characteristic of the this compound ring.[13][14]

Computational Methods: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, is a powerful tool for investigating the electronic properties of this compound systems.[17] Calculations can accurately predict geometries, vibrational frequencies, molecular orbital energies (HOMO/LUMO), and reaction pathways for processes like ring-opening.[17][18][19]

Methodology:

  • Model Building: A 3D model of the this compound molecule is constructed.

  • Calculation Setup: A theoretical level of theory (e.g., B3LYP functional) and a basis set (e.g., 6-31G(d,p)) are chosen.[17][18]

  • Geometry Optimization: The energy of the molecular structure is minimized to find the most stable conformation. This provides optimized bond lengths and angles.

  • Property Calculation: Following optimization, various electronic properties can be calculated, including the molecular orbital surfaces, atomic charges, dipole moment, and the transition states of reactions.[20]

G CoreProperties Core Electronic Properties • High Ring Strain (~25.5 kcal/mol) • Electronegative Oxygen Atom • Near-Planar Geometry Reactivity Chemical Reactivity • Prone to Ring-Opening • Electrophilic Carbons • Strain Release as Driving Force CoreProperties:head->Reactivity:head leads to Physicochem Physicochemical Influence • Potent H-Bond Acceptor • Inductive e⁻ Withdrawal (pKa ↓) • Polar Isostere (Solubility ↑) CoreProperties:head->Physicochem:head results in Spectroscopy Spectroscopic Signature • Deshielded α-protons (~4.7 ppm) • Deshielded α-carbons (~77 ppm) • Distinct NMR Signals CoreProperties:head->Spectroscopy:head gives rise to

References

An In-depth Technical Guide to the Reactivity of Oxetanes with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxetane ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of properties—moderate ring strain, high polarity, and metabolic stability—makes it an invaluable tool for optimizing the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comprehensive technical overview of the core reactivity of oxetanes. We will explore their interactions with both electrophiles and nucleophiles, focusing on the mechanistic principles that govern these transformations, quantitative data from key reactions, and detailed experimental protocols to facilitate their practical application in a research and development setting.

Core Principles of this compound Reactivity

The reactivity of the this compound ring is fundamentally dictated by its structure. The endocyclic bond angles are significantly compressed from the ideal tetrahedral angle of 109.5°, resulting in a ring strain energy of approximately 25.5 kcal/mol (107 kJ/mol).[1][2][3] This value is only slightly less than that of the highly reactive three-membered oxirane (epoxide) ring (27.3 kcal/mol) and substantially greater than that of the five-membered tetrahydrofuran (THF) ring (5.6 kcal/mol).[1][4]

This inherent strain provides the thermodynamic driving force for ring-opening reactions. Furthermore, the oxygen atom's lone pairs are highly accessible, making this compound an excellent hydrogen-bond acceptor and a potent Lewis base.[4] This basicity is crucial for its activation by electrophiles, which is a prerequisite for most nucleophilic attacks.

Reactivity with Electrophiles: Activation of the this compound Ring

In the absence of an activating agent, the this compound ring is generally stable and unreactive towards all but the most powerful nucleophiles.[4] Electrophilic activation, typically by protonation (Brønsted acids) or coordination (Lewis acids) at the oxygen atom, is the critical first step in most ring-opening reactions. This process polarizes the C-O bonds, enhances the electrophilicity of the ring carbons, and facilitates nucleophilic attack.

The choice of acid catalyst can significantly influence the reaction's outcome, determining whether the mechanism proceeds through an Sₙ1-like or Sₙ2-like pathway.

  • Strong Lewis or Brønsted acids can promote the formation of a transient carbocation intermediate, particularly at a sterically hindered or electronically stabilized carbon (e.g., a benzylic position), leading to an Sₙ1-type mechanism .[5]

  • Milder acids favor a concerted Sₙ2-type mechanism , where the nucleophile attacks the carbon as the C-O bond breaks, without the formation of a discrete carbocation.[6]

Reactivity with Nucleophiles: Regioselectivity and Scope

Once activated, the this compound ring is susceptible to attack by a wide array of nucleophiles. The regioselectivity of this attack—i.e., which of the two α-carbons is attacked—is governed by a combination of steric and electronic factors.[7]

  • Sₙ2 Conditions (Steric Control): With strong nucleophiles and/or mild activation, the attack generally occurs at the less sterically hindered carbon atom.[7]

  • Sₙ1 Conditions (Electronic Control): Under conditions that favor a carbocation intermediate, the nucleophile will attack the more substituted carbon, as this position can better stabilize the positive charge.[5][7]

Carbon Nucleophiles

Organometallic reagents are highly effective for forming new carbon-carbon bonds via this compound ring-opening.

  • Organolithium and Grignard Reagents: These powerful nucleophiles can open oxetanes, often requiring elevated temperatures. The addition of a copper(I) catalyst can facilitate the reaction under milder conditions.[4] The reaction typically proceeds via attack at the less substituted carbon.

  • Trimethylsilyl Cyanide (TMSCN): In the presence of a Lewis acid like zinc iodide (ZnI₂), TMSCN serves as a cyanide source to open oxetanes, yielding γ-hydroxy isonitriles after hydrolysis.[4] The attack occurs regiospecifically at the more substituted carbon, suggesting an Sₙ1-like mechanism.

Nitrogen, Oxygen, and Sulfur Nucleophiles

Heteroatomic nucleophiles are widely used, particularly in drug discovery, to install functional groups that can modulate polarity and hydrogen bonding capacity.

  • Amines: The reaction of amines with oxetanes typically requires Lewis acid catalysis (e.g., Sc(OTf)₃, MgBr₂) to proceed efficiently. These reactions are crucial for synthesizing γ-amino alcohols, a common pharmacophore.[5]

  • Alcohols and Phenols: Alcohols can open activated oxetanes to form γ-hydroxy ethers. Intramolecular variants of this reaction are powerful strategies for synthesizing larger heterocyclic systems.[5]

  • Thiols: Sulfur nucleophiles, such as thiols and mercaptides, readily open oxetanes under Lewis acid catalysis to produce γ-hydroxy thioethers.[5]

Quantitative Data Presentation

The following tables summarize quantitative data for representative this compound ring-opening reactions, highlighting the effects of substrate, nucleophile, and catalyst on yield and regioselectivity.

Table 1: Ring-Opening with Organometallic Reagents

This compound Substrate Reagent Catalyst (mol%) Conditions Product Yield (%) Ref
This compound PhMgBr None Benzene, Reflux, 4h 3-Phenyl-1-propanol 84 [4]
This compound BnMgCl None Benzene, Reflux, 4h 4-Phenyl-1-butanol 83 [4]
This compound PhLi None Benzene, Reflux, 4h 3-Phenyl-1-propanol 85 [4]
This compound n-BuMgCl CuI (10) THF, rt, 20h 1-Heptanol 75 [4]

| 2-Phenylthis compound | PhMgBr | FeCl₃ (cat.) | THF, rt | 1,3-Diphenyl-1-propanol | 99 |[4] |

Table 2: Lewis Acid-Catalyzed Ring-Opening with Heteroatomic Nucleophiles

This compound Substrate Nucleophile Catalyst (mol%) Conditions Product Yield (%) Ref
2-Phenylthis compound TMSCN ZnI₂ (cat.) CH₂Cl₂, Reflux 3-Hydroxy-3-phenylbutanenitrile 94 [4]
This compound Aniline MgBr₂·OEt₂ (10) Solvent-free, rt, 5 min 3-(Phenylamino)-1-propanol 92 [5]
3-Phenylthis compound 2-Mercaptobenzothiazole Chiral Phosphoric Acid (10) Toluene, rt Chiral γ-hydroxy thioether 96 [5]
2,2-Di(p-anisyl)this compound Isomerization Al(C₆F₅)₃ (1) Toluene, 40°C, 1h Homoallylic alcohol 92 [3]

| 2-Phenylthis compound | Triphenyl borate | None | CH₂Cl₂, rt | 1-Phenoxy-3-phenyl-1-propanol | 86 |[4] |

Reaction Mechanisms Visualized

The regiochemical outcome of acid-catalyzed ring-opening is dictated by the mechanistic pathway. Symmetrically substituted oxetanes provide a single product, but unsymmetrical substitution reveals two distinct pathways.

G

Experimental Protocols

The following protocols provide detailed, practical methodologies for two common and synthetically valuable this compound ring-opening reactions.

Protocol 1: Lewis Acid-Catalyzed Ring-Opening of 2-Phenylthis compound with Aniline

This procedure describes the aminolysis of an this compound using scandium(III) triflate as a mild and efficient Lewis acid catalyst.

Materials:

  • 2-Phenylthis compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Scandium(III) triflate (Sc(OTf)₃, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-phenylthis compound (1.0 equiv) and anhydrous dichloromethane to achieve a concentration of 0.1 M.

  • Add aniline (1.2 equiv) to the solution via syringe.

  • Add scandium(III) triflate (0.1 equiv) to the stirred solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting this compound is consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(phenylamino)-1-phenylpropan-1-ol.

Protocol 2: Copper-Catalyzed Ring-Opening of this compound with Phenylmagnesium Bromide

This protocol details the reaction of a Grignard reagent with the parent this compound, catalyzed by copper(I) iodide, to form a C-C bond under mild conditions.

Materials:

  • This compound (1.0 equiv)

  • Phenylmagnesium bromide (1.5 equiv, solution in THF)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and septum, under an inert atmosphere (N₂ or Ar), add copper(I) iodide (0.1 equiv).

  • Add anhydrous THF to the flask, followed by this compound (1.0 equiv) via syringe.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide solution (1.5 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of this compound.

  • Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (ethyl acetate/hexanes eluent) to isolate pure 3-phenyl-1-propanol.

Conclusion

The this compound motif represents a powerful tool in the arsenal of the modern chemist. Its reactivity, governed by a balance of ring strain and the Lewis basicity of its oxygen atom, allows for a diverse range of synthetic transformations. Understanding the principles of electrophilic activation and the factors controlling the regioselectivity of nucleophilic attack is paramount for harnessing the full potential of this versatile heterocycle. The methods and data presented in this guide offer a robust framework for the strategic incorporation and manipulation of oxetanes in the synthesis of novel chemical entities for pharmaceutical and materials science applications.

References

An In-Depth Technical Guide to the Mechanism of Oxetane Ring Opening Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxetane moiety, a four-membered cyclic ether, is of growing importance in medicinal chemistry and drug development due to its unique physicochemical properties. Understanding the mechanism of its ring-opening under acidic conditions is crucial for both its strategic incorporation into and potential degradation of pharmacologically active molecules. This technical guide provides a comprehensive overview of the acid-catalyzed ring-opening of oxetanes, detailing the underlying mechanisms, influencing factors, and key experimental considerations. The guide summarizes quantitative data from pivotal studies, offers detailed experimental protocols for representative transformations, and visualizes the complex reaction pathways and workflows using Graphviz diagrams.

Core Principles of Acid-Catalyzed this compound Ring Opening

The ring strain inherent to the this compound ring (approximately 106 kJ/mol) makes it susceptible to cleavage, a process that is significantly accelerated in the presence of acids. Both Brønsted and Lewis acids can initiate this process by activating the ether oxygen, thereby facilitating nucleophilic attack and subsequent ring opening. The reaction mechanism can proceed through pathways with characteristics of both SN1 and SN2 reactions, and the predominant pathway is highly dependent on the structure of the this compound, the nature of the acid catalyst, and the nucleophile.

The Role of the Acid Catalyst

Brønsted acids protonate the ether oxygen, creating a highly electrophilic oxonium ion. This activation enhances the leaving group ability of the oxygen and polarizes the C-O bonds, making the ring carbons more susceptible to nucleophilic attack.

Lewis acids coordinate to the lone pairs of the ether oxygen. This coordination similarly increases the electrophilicity of the ring carbons. Strong Lewis acids, often termed "superacids," have been shown to be particularly effective in promoting regioselective ring-opening reactions.[1]

Mechanistic Pathways: A Spectrum of SN1 and SN2 Characteristics

The acid-catalyzed ring-opening of oxetanes is not strictly a binary choice between SN1 and SN2 mechanisms but rather a continuum.

  • SN1-like Pathway: In the presence of substituents that can stabilize a positive charge (e.g., aryl or tertiary alkyl groups at the α-position), the reaction tends to proceed through a pathway with significant SN1 character. This involves the formation of a transient, and in some cases, a discrete carbocation intermediate following the cleavage of a C-O bond. This pathway typically leads to the nucleophile attacking the more substituted carbon.

  • SN2-like Pathway: With un- or less-substituted oxetanes, the reaction more closely resembles an SN2 mechanism. The nucleophile attacks one of the ring carbons as the C-O bond breaks, in a more concerted fashion. In this scenario, the nucleophile generally attacks the less sterically hindered carbon.

The regioselectivity of the ring-opening is a critical consideration in synthetic applications and is dictated by a combination of electronic and steric factors. Generally, under acidic conditions, electronic effects dominate, leading to the cleavage of the C-O bond that results in the most stable carbocationic intermediate.[1]

Quantitative Data on Acid-Catalyzed this compound Ring Opening

The following tables summarize key quantitative data from selected studies, highlighting the influence of the catalyst and substrate structure on the reaction outcome.

Table 1: Lewis Acid-Catalyzed Isomerization of 2,2-Disubstituted Oxetanes

This table presents data on the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols, a reaction catalyzed by the Lewis superacid Al(C₆F₅)₃. The data illustrates the high selectivity achievable with this catalyst.

This compound SubstrateProduct(s)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
2,2-diphenyl-oxetane1,1-diphenylbut-3-en-1-olAl(C₆F₅)₃ (1)Toluene40192[1]
2-(4-methoxyphenyl)-2-methylthis compound3-(4-methoxyphenyl)but-3-en-1-olAl(C₆F₅)₃ (1)Toluene40185[1]
2-methyl-2-phenylthis compound3-phenylbut-3-en-1-olAl(C₆F₅)₃ (1)Toluene40188[1]
Table 2: Brønsted Acid-Catalyzed Synthesis of 1,4-Dioxanes from Oxetan-3-ols

This table showcases the synthesis of 1,4-dioxanes through a Brønsted acid-catalyzed reaction of 3-aryloxetan-3-ols with 1,2-diols. This reaction proceeds via the formation of an this compound carbocation.

Oxetan-3-ol SubstrateDiolCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
3-phenyl-oxetan-3-olEthylene glycolTf₂NH (10)Acetonitrile301695
3-(4-chlorophenyl)-oxetan-3-olEthylene glycolTf₂NH (10)Acetonitrile301691
3-(4-methoxyphenyl)-oxetan-3-ol1,2-propanediolTf₂NH (10)Acetonitrile301685 (90:10 rr)

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

General Procedure for the Al(C₆F₅)₃-Catalyzed Isomerization of 2,2-Disubstituted Oxetanes

Source: Adapted from Bellido, M. et al., Adv. Synth. Catal. (2024).[1]

Materials:

  • 2,2-disubstituted this compound (1.0 equiv)

  • Tris(pentafluorophenyl)aluminum (Al(C₆F₅)₃) (0.01 equiv, 1 mol%)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the 2,2-disubstituted this compound (e.g., 0.2 mmol).

  • Add anhydrous toluene to achieve a 0.1 M concentration of the this compound.

  • In a separate glovebox, prepare a stock solution of Al(C₆F₅)₃ in anhydrous toluene (e.g., 0.01 M).

  • Add the required volume of the Al(C₆F₅)₃ stock solution to the reaction mixture at room temperature with stirring.

  • Heat the reaction mixture to 40 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

General Procedure for the Brønsted Acid-Catalyzed Synthesis of 1,4-Dioxanes from Oxetan-3-ols

Source: Adapted from Bull, J. A. et al., Org. Lett. (2022).

Materials:

  • 3-aryloxetan-3-ol (1.0 equiv)

  • 1,2-diol (1.5 equiv)

  • Triflimide (Tf₂NH) (0.10 equiv, 10 mol%)

  • Anhydrous acetonitrile

Procedure:

  • To a flame-dried vial, add the 3-aryloxetan-3-ol (e.g., 0.25 mmol) and triflimide (0.025 mmol).

  • Add anhydrous acetonitrile to achieve a 0.1 M concentration of the oxetan-3-ol.

  • Add the 1,2-diol (0.375 mmol) to the reaction mixture.

  • Stir the reaction at 30 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1,4-dioxane product.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

Signaling Pathways

G cluster_br Brønsted Acid Catalysis cluster_le Lewis Acid Catalysis This compound This compound Protonation Protonation This compound->Protonation Coordination Oxonium Ion Oxonium Ion Protonation->Oxonium Ion Nucleophilic Attack Nucleophilic Attack Oxonium Ion->Nucleophilic Attack Ring-Opened Product Ring-Opened Product Nucleophilic Attack->Ring-Opened Product H+ H+ H+->Protonation Nu- Nu- Nu-->Nucleophilic Attack Oxetane_L This compound Coordination_L Coordination Oxetane_L->Coordination_L Activated Complex Activated Complex Coordination_L->Activated Complex Nucleophilic Attack_L Nucleophilic Attack Activated Complex->Nucleophilic Attack_L Ring-Opened Product_L Ring-Opened Product Nucleophilic Attack_L->Ring-Opened Product_L LA LA LA->Coordination_L Nu-_L Nu- Nu-_L->Nucleophilic Attack_L

Caption: General mechanisms for Brønsted and Lewis acid-catalyzed this compound ring opening.

Experimental Workflow

G Start Start Reaction Setup Combine this compound, Catalyst, and Solvent Start->Reaction Setup Reaction Stir at Specified Temperature Reaction Setup->Reaction Monitoring Monitor by TLC/GC-MS/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Quench Quench Reaction Monitoring->Quench Complete Extraction Extract with Organic Solvent Quench->Extraction Drying and Concentration Dry and Concentrate Organic Layers Extraction->Drying and Concentration Purification Purify by Column Chromatography Drying and Concentration->Purification Product Product Purification->Product

Caption: A generalized experimental workflow for acid-catalyzed this compound ring opening.

Logical Relationships in Regioselectivity

G This compound Structure This compound Structure Carbocation Stability Carbocation Stability This compound Structure->Carbocation Stability Steric Hindrance Steric Hindrance This compound Structure->Steric Hindrance Regioselectivity Regioselectivity Carbocation Stability->Regioselectivity Steric Hindrance->Regioselectivity Attack at More Substituted Carbon Attack at More Substituted Carbon Regioselectivity->Attack at More Substituted Carbon Electronic Control (Sₙ1-like) Attack at Less Substituted Carbon Attack at Less Substituted Carbon Regioselectivity->Attack at Less Substituted Carbon Steric Control (Sₙ2-like)

Caption: Factors influencing the regioselectivity of this compound ring opening.

Conclusion

The acid-catalyzed ring-opening of oxetanes is a fundamental transformation with significant implications for organic synthesis and medicinal chemistry. The reaction proceeds through a spectrum of mechanisms influenced by the substrate, catalyst, and reaction conditions. A thorough understanding of these factors, supported by quantitative data and detailed experimental protocols, is essential for leveraging this reactivity in the design and development of novel molecules. This guide provides a foundational resource for researchers to navigate the complexities of this compound chemistry and apply it effectively in their work.

References

The Stereochemistry of Oxetane Reactions: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The oxetane motif has emerged as a valuable structural component in modern medicinal chemistry, lauded for its ability to favorably modulate the physicochemical properties of drug candidates. As a bioisostere for gem-dimethyl and carbonyl groups, the strained four-membered ether ring can enhance metabolic stability, aqueous solubility, and lipophilicity.[1][2] The stereochemical outcome of reactions involving oxetanes is of paramount importance, as the three-dimensional arrangement of substituents significantly impacts biological activity. This in-depth technical guide provides a comprehensive overview of the stereochemistry of key reactions involving oxetanes, including their stereoselective synthesis and stereospecific ring-opening reactions. Detailed experimental protocols for seminal reactions, quantitative data on stereoselectivity, and mechanistic visualizations are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the potential of chiral oxetanes.

Stereoselective Synthesis of Oxetanes

The controlled introduction of stereocenters during the formation of the this compound ring is a cornerstone of their application in asymmetric synthesis. The two primary strategies for achieving this are the Paternò-Büchi reaction and intramolecular cyclizations.

The Paternò-Büchi Reaction: A Photochemical Approach to this compound Synthesis

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an this compound.[3][4] The stereoselectivity of this reaction is influenced by factors such as the nature of the reactants, the reaction temperature, and the presence of chiral catalysts.[5]

A significant breakthrough in this area is the development of a highly enantioselective catalytic Paternò-Büchi reaction using a chiral iridium photocatalyst.[3][4] This method employs a triplet rebound strategy, which allows the excited-state carbonyl to react in its native, unbound state, thus avoiding reactivity diversion often caused by Lewis or Brønsted acid catalysts.[3]

Table 1: Enantioselective Paternò-Büchi Reaction of Quinolones with Ketoesters

EntryQuinoline (Substituent)Ketoester (Substituent)Yield (%)ee (%)
1HEthyl pyruvate7592
26-ClEthyl pyruvate8295
37-MeOEthyl pyruvate6890
4HMethyl benzoylformate7088

Data compiled from studies by Yoon and coworkers.[5]

Experimental Protocol: Enantioselective Paternò-Büchi Reaction

  • Materials: Chiral iridium photocatalyst (1 mol%), quinolone (1.0 equiv), ketoester (1.5 equiv), degassed solvent (e.g., toluene).

  • Procedure: In a nitrogen-filled glovebox, the chiral iridium photocatalyst, quinolone, and ketoester are dissolved in the solvent in a sealed vial. The reaction mixture is then irradiated with a blue LED (450 nm) at room temperature for 24-48 hours, with constant stirring.

  • Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired this compound product. The enantiomeric excess is determined by chiral HPLC analysis.[3]

Paternò_Büchi_Mechanism cluster_0 Triplet Rebound Mechanism Carbonyl Carbonyl (Ground State) Excited_Carbonyl Excited Carbonyl (Triplet State) Carbonyl->Excited_Carbonyl Alkene Alkene (Ground State) Biradical 1,4-Biradical Intermediate Excited_Carbonyl->Biradical + Alkene This compound This compound Biradical->this compound Ring Closure Catalyst Chiral Ir Photocatalyst Catalyst->Excited_Carbonyl Energy Transfer

Figure 1: Simplified mechanism of the photocatalytic Paternò-Büchi reaction.
Intramolecular Cyclization: A Versatile Route to Chiral Oxetanes

The intramolecular cyclization of appropriately functionalized precursors, such as 1,3-diols, is a widely employed and reliable method for the stereocontrolled synthesis of oxetanes.[1] This approach often proceeds via a Williamson ether synthesis-type mechanism, where a hydroxyl group displaces a leaving group at the 3-position. The stereochemistry of the resulting this compound is dictated by the stereochemistry of the starting diol and the reaction mechanism (typically with inversion of configuration at the carbon bearing the leaving group).[1]

Nelson and coworkers reported a stereocontrolled synthesis of 2,4-disubstituted oxetanes from syn- and anti-1,3-diols. The key steps involve the selective conversion of the diols to acetoxybromides with inversion of stereochemistry, followed by intramolecular cyclization with another inversion, resulting in an overall retention of stereochemistry from the diol.[1]

Table 2: Stereocontrolled Synthesis of 2,4-Disubstituted Oxetanes from 1,3-Diols

EntryStarting Diol DiastereomerThis compound DiastereomerOverall StereochemistryDiastereomeric Ratio (dr)
1syncisRetention>95:5
2antitransRetention>95:5

Data based on the work of Nelson and coworkers.[1]

Experimental Protocol: Stereocontrolled this compound Synthesis from a 1,3-Diol

  • Step 1: Acetoxybromide Formation: The 1,3-diol is converted to its corresponding orthoester, which is then treated with acetyl bromide to yield the acetoxybromide with inversion of stereochemistry.

  • Step 2: Intramolecular Cyclization: The acetoxybromide is treated with a base, such as sodium hydride in THF, to effect an intramolecular SN2 cyclization, affording the this compound with inversion of stereochemistry at the cyclization center.[1]

Intramolecular_Cyclization cluster_1 Stereocontrolled this compound Synthesis Diol 1,3-Diol (syn or anti) Acetoxybromide Acetoxybromide (Inversion) Diol->Acetoxybromide 1. Orthoester formation 2. Acetyl bromide This compound This compound (cis or trans) (Inversion) Acetoxybromide->this compound Base (e.g., NaH)

Figure 2: Workflow for the stereocontrolled synthesis of oxetanes from 1,3-diols.

Stereochemistry of this compound Ring-Opening Reactions

The inherent ring strain of oxetanes makes them susceptible to ring-opening reactions, which can be performed with a high degree of stereochemical control.[5][6] These reactions are particularly valuable for the synthesis of chiral, functionalized acyclic molecules. A key strategy in this area is the enantioselective desymmetrization of prochiral oxetanes.[7]

Enantioselective Desymmetrization of Prochiral Oxetanes

The desymmetrization of prochiral oxetanes, which possess a plane of symmetry, allows for the creation of chiral molecules from achiral starting materials. This is typically achieved using a chiral catalyst, such as a Lewis acid or a Brønsted acid, which selectively activates one of the two enantiotopic C-O bonds for nucleophilic attack.[7]

Chiral Lewis acids, such as cobalt-salen complexes, have been successfully employed in the intramolecular ring-opening of oxetanols to generate enantioenriched tetrahydrofurans.[7] The Lewis acid coordinates to the this compound oxygen, activating it towards nucleophilic attack by the pendant hydroxyl group. The chiral environment of the catalyst directs the nucleophile to one of the two enantiotopic carbons adjacent to the oxygen, leading to a high degree of enantioselectivity.

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be highly effective catalysts for the enantioselective desymmetrization of oxetanes with a variety of nucleophiles.[7][8] The Brønsted acid can activate the this compound by protonating the oxygen atom, and its chiral counterion can then direct the approach of the nucleophile.[7] Sun and coworkers have developed several elegant methods for the desymmetrization of oxetanes using CPAs with both intramolecular and intermolecular nucleophiles.[7]

Table 3: Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Aryloxetanes with Thiols

EntryAryl GroupThiol NucleophileYield (%)ee (%)
1PhenylThiophenol9592
24-ChlorophenylThiophenol9294
34-MethoxyphenylThiophenol9891
4PhenylBenzyl mercaptan8889

Representative data from studies on Brønsted acid-catalyzed this compound desymmetrization.[7]

Experimental Protocol: Brønsted Acid-Catalyzed Desymmetrization of an this compound with a Thiol

  • Materials: 3-Arylthis compound (1.0 equiv), thiol (1.2 equiv), chiral phosphoric acid catalyst (5-10 mol%), solvent (e.g., toluene or dichloromethane).

  • Procedure: To a solution of the 3-arylthis compound and thiol in the chosen solvent at the desired temperature (often ambient or slightly elevated), the chiral phosphoric acid catalyst is added. The reaction is stirred until complete consumption of the starting material is observed by TLC or LC-MS.

  • Workup and Purification: The reaction mixture is typically quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[7]

Desymmetrization_Mechanism cluster_2 Brønsted Acid-Catalyzed Desymmetrization This compound Prochiral This compound Activated_this compound Protonated This compound-CPA Complex This compound->Activated_this compound + CPA Catalyst Chiral Phosphoric Acid (CPA) Product Chiral Ring-Opened Product Activated_this compound->Product + Nucleophile (Stereoselective Attack) Nucleophile Nucleophile (e.g., Thiol) Product->Catalyst Catalyst Regeneration

Figure 3: General mechanism for the Brønsted acid-catalyzed enantioselective desymmetrization of a prochiral this compound.

Conclusion

The stereochemistry of reactions involving oxetanes is a rich and evolving field with profound implications for drug discovery and organic synthesis. The ability to construct the this compound ring with high stereocontrol through methods like the enantioselective Paternò-Büchi reaction and stereocontrolled intramolecular cyclizations provides access to a diverse array of chiral building blocks. Furthermore, the stereospecific ring-opening of oxetanes, particularly through enantioselective desymmetrization strategies, offers a powerful tool for the synthesis of complex, enantioenriched acyclic molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize the unique reactivity of oxetanes in the pursuit of novel therapeutics and innovative synthetic methodologies. As our understanding of these reactions deepens and new catalytic systems are developed, the role of chiral oxetanes in shaping the future of medicinal chemistry is set to expand even further.

References

The Oxetane Motif in Nature: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the isolation, biological activity, and therapeutic potential of oxetane-containing natural products.

The this compound ring, a four-membered cyclic ether, is a relatively rare but increasingly significant structural motif in natural products. Its inherent ring strain and unique stereochemical properties often confer potent and specific biological activities, making it a compelling target for drug discovery and development. This technical guide provides a comprehensive overview of notable natural products containing the this compound core, with a focus on their isolation, biological evaluation, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Prominent this compound-Containing Natural Products: A Comparative Overview

A diverse array of natural products featuring the this compound ring has been isolated from terrestrial and marine organisms, as well as microorganisms. These compounds exhibit a broad spectrum of biological activities, including anticancer, antiviral, and neurotrophic effects. A summary of key examples is presented below.

Natural ProductNatural SourceKey Biological Activity
Paclitaxel (Taxol®) Taxus brevifolia (Pacific yew)Anticancer (microtubule stabilizer)
Merrilactone A Illicium merrillianumNeurotrophic
Oxetanocin A Bacillus megateriumAntiviral
Laulimalide Marine Sponges (e.g., Cacospongia mycofijiensis)Anticancer (microtubule stabilizer)
Dictythis compound Dictyota acutiloba (Brown algae)Ichthyotoxic
Trollein Trollius europaeus (Globeflower)(Limited data available)

Quantitative Biological Activity

The potency of these natural products has been quantified in various biological assays. The following table summarizes key inhibitory or effective concentrations, providing a basis for comparison of their therapeutic potential.

Natural ProductAssayCell Line / TargetIC50 / EC50Reference
Paclitaxel Cytotoxicity (MTT Assay)Various Cancer Cell Lines2.5 - 7.5 nM[1]
Laulimalide Cellular ProliferationVarious Cancer Cell LinesLow nM range[2]
Oxetanocin A Antiviral (Plaque Reduction)Herpes Simplex Virus (HSV-1, HSV-2)1.6 - 6.3 µg/mL[3]
Merrilactone A Neurite OutgrowthFetal Rat Cortical Neurons0.1 - 10 µmol/L[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments related to the isolation, synthesis, and biological evaluation of this compound-containing natural products.

Isolation of Paclitaxel from Taxus brevifolia

This protocol outlines the general steps for the extraction and purification of paclitaxel from the bark of the Pacific yew.

Procedure:

  • Extraction:

    • Air-dried and powdered bark of Taxus brevifolia is extracted with methanol at room temperature for 24 hours.

    • The methanolic extract is concentrated under reduced pressure.

  • Partitioning:

    • The crude extract is suspended in water and partitioned with dichloromethane.

    • The dichloromethane layer, containing the taxanes, is collected and evaporated to dryness.

  • Chromatographic Purification:

    • The residue is subjected to column chromatography on silica gel, eluting with a gradient of methylene chloride and ethyl acetate.

    • Fractions containing paclitaxel are identified by thin-layer chromatography (TLC).

  • Crystallization:

    • The paclitaxel-rich fractions are combined and further purified by recrystallization from a suitable solvent system (e.g., acetone-hexane) to yield pure paclitaxel.

Synthesis of the this compound Ring

The construction of the strained four-membered this compound ring is a key challenge in the total synthesis of these natural products. Several strategies have been developed, with the Williamson etherification being a common approach.

General Procedure for Intramolecular Williamson Etherification:

  • A suitably protected acyclic precursor containing a primary or secondary alcohol and a good leaving group (e.g., tosylate, mesylate, or halide) at a 1,3-relationship is synthesized.

  • The precursor is treated with a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) in an aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).

  • The alkoxide generated in situ undergoes an intramolecular nucleophilic substitution to displace the leaving group, forming the this compound ring.

  • The reaction is typically run at room temperature or with gentle heating, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[5]

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound-containing natural product for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Microtubule Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules, a key mechanism for agents like paclitaxel and laulimalide.[6][7]

Procedure:

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP source, and a polymerization buffer (e.g., PIPES buffer) in a cuvette.

  • Compound Addition: Add the this compound-containing compound or a vehicle control to the reaction mixture.

  • Polymerization Monitoring: Place the cuvette in a spectrophotometer with a temperature-controlled cuvette holder set to 37°C to initiate polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.

  • Data Analysis: Plot the change in absorbance versus time to visualize the kinetics of tubulin polymerization.

Antiviral Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[3]

Procedure:

  • Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the this compound-containing compound.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value (the concentration that reduces the number of plaques by 50%) can then be determined.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound-containing natural products are mediated through their interaction with specific cellular targets and the subsequent modulation of signaling pathways.

Paclitaxel and Microtubule Stabilization

Paclitaxel is a cornerstone of cancer chemotherapy due to its unique mechanism of action.[8] It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Paclitaxel->Stabilization Depolymerization Depolymerization Inhibition Stabilization->Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Depolymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action.

Laulimalide's Interaction with Microtubules

Similar to paclitaxel, laulimalide also stabilizes microtubules. However, it binds to a different site on β-tubulin, making it effective against paclitaxel-resistant cancer cells.[2][9] This highlights the potential of discovering novel microtubule-stabilizing agents with distinct binding modes.

Merrilactone A and Neurotrophic Signaling

Merrilactone A has been shown to promote neurite outgrowth in neuronal cell cultures, suggesting its potential in treating neurodegenerative diseases.[4] The exact signaling pathways are still under investigation but are thought to involve the activation of pathways that promote neuronal survival and differentiation.

MerrilactoneA_Signaling MerrilactoneA Merrilactone A NeuronalReceptors Neuronal Receptors (Putative) MerrilactoneA->NeuronalReceptors SignalingCascade Intracellular Signaling Cascade NeuronalReceptors->SignalingCascade GeneExpression Altered Gene Expression SignalingCascade->GeneExpression NeuriteOutgrowth Neurite Outgrowth & Survival GeneExpression->NeuriteOutgrowth

Caption: Putative signaling pathway for Merrilactone A.

Conclusion and Future Directions

Natural products containing the this compound motif represent a rich and underexplored source of potential therapeutic agents. The unique structural and chemical properties of the this compound ring contribute to their potent and often novel biological activities. The examples highlighted in this guide, from the blockbuster anticancer drug paclitaxel to promising antiviral and neurotrophic compounds, underscore the importance of continued research in this area.

Future efforts should focus on the discovery of new this compound-containing natural products from diverse sources, the development of efficient and stereoselective synthetic methodologies to access these complex molecules and their analogs, and in-depth investigations into their mechanisms of action and signaling pathways. Such endeavors will undoubtedly pave the way for the development of new and improved therapies for a range of human diseases.

References

Methodological & Application

Application Notes & Protocols: The Paterno-Buchi Reaction for Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a detailed overview of the Paterno-Buchi reaction, a photochemical [2+2] cycloaddition used for the synthesis of oxetane rings. It covers the reaction mechanism, scope, and limitations, and provides a detailed experimental protocol for its application. The this compound moiety is of significant interest in drug discovery, and this reaction represents a key method for its introduction into molecular scaffolds.[1][2][3]

Introduction

The Paterno-Buchi reaction is a photochemical process that involves the [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene to form an this compound.[3] First reported by Emanuele Paternò in 1909 and later structurally elucidated by George Büchi, this reaction has become a powerful tool in organic synthesis.[1][3] this compound rings are important structural motifs found in various biologically active natural products, such as Taxol®, a prominent anticancer drug, and merrilactone A, which exhibits neurotrophic activity.[1] The unique conformational properties and ability of the this compound ring to act as a polar rigid spacer have made it a valuable component in medicinal chemistry for improving physicochemical properties of drug candidates.

Reaction Mechanism

The mechanism of the Paterno-Buchi reaction is initiated by the photoexcitation of the carbonyl compound to an excited singlet state (S₁) upon absorption of UV light. This is typically an n,π* transition. The S₁ state can then either react directly with the alkene or, more commonly, undergo intersystem crossing (ISC) to a more stable triplet state (T₁).[1][4]

The subsequent steps are as follows:

  • Exciplex Formation: The excited carbonyl compound (usually the T₁ state) interacts with the ground-state alkene to form an excited-state complex known as an exciplex.

  • Biradical Intermediate Formation: The exciplex collapses to a 1,4-biradical intermediate. The regioselectivity of the reaction is determined at this stage, with the formation of the more stable biradical being favored.[4][5] For instance, the attack of the electrophilic oxygen atom of the excited carbonyl occurs at the more nucleophilic, electron-rich carbon of the alkene double bond.

  • Intersystem Crossing (ISC) and Ring Closure: The triplet biradical undergoes another intersystem crossing to the singlet state. This is followed by rapid spin-inversion and ring closure to yield the final this compound product.[1]

The stereochemical outcome of the reaction is influenced by the stability of the biradical intermediates and the dynamics of the ring closure.[6][7]

Caption: Key steps of the Paterno-Buchi reaction mechanism.

Reaction Scope and Limitations

The Paterno-Buchi reaction is applicable to a wide range of substrates, but its success and selectivity are highly dependent on the nature of the carbonyl compound and the alkene.

Carbonyl Component:

  • Aliphatic vs. Aromatic: Aliphatic carbonyls often react from the singlet excited state, while aromatic carbonyls, like benzophenone or benzaldehyde, typically react via the triplet state.[4] Aromatic carbonyls generally require irradiation around 300 nm, whereas aliphatic ones need higher energy light (e.g., 254 nm).[8]

  • n,π vs. π,π States:** The reaction is most efficient with carbonyl compounds that have a lowest n,π* excited state. Carbonyls with a lowest π,π* excited state often exhibit lower reactivity or lead to side reactions.

Alkene Component:

  • Electron-Rich Alkenes: The reaction works best with electron-rich alkenes, such as enol ethers, enamines, and furans.[1][9] This is because the excited carbonyl's oxygen atom is electrophilic.

  • Stereochemistry: The stereochemistry of the alkene is often retained in the product, particularly in reactions proceeding through the singlet state. Triplet state reactions may show some loss of stereochemistry due to the longer lifetime of the biradical intermediate.

Regio- and Diastereoselectivity: The regioselectivity is generally governed by the formation of the most stable 1,4-biradical intermediate.[4][5] Diastereoselectivity can be influenced by steric and electronic factors, as well as reaction conditions like temperature.[6][7] For instance, lower temperatures have been shown to increase trans selectivity in certain systems.[6] Chiral auxiliaries or catalysts can be employed to achieve enantioselectivity.[10]

Table 1: Substrate Scope in the Paterno-Buchi Reaction

Carbonyl Compound Alkene Solvent Yield (%) Diastereomeric Ratio (d.r.) Reference
Benzaldehyde Furan Benzene 75 exo:endo > 97:3 [7]
Benzophenone 2-Methylfuran Benzene >95 - [7]
Acetone Ethyl vinyl ether Acetonitrile 60 1:1 [1]
Benzophenone 2,3-Dihydrofuran Benzene 94 - [1]

| R-Isopropylidene glyceraldehyde | 3,4-Dimethylfuran | Acetonitrile | 35 | 1.2:1 |[1] |

Experimental Protocol: Synthesis of 2,2-Diphenyl-7-oxabicyclo[4.1.0]heptane

This protocol describes the photochemical reaction between benzophenone and 2,3-dihydrofuran.

Materials and Equipment:

  • Benzophenone (C₁₃H₁₀O)

  • 2,3-Dihydrofuran (C₄H₆O)

  • Benzene (anhydrous)

  • Photoreactor (e.g., medium-pressure mercury lamp with a Pyrex filter)

  • Quartz or Pyrex reaction vessel

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

  • NMR spectrometer and Mass spectrometer for product characterization

Procedure:

  • Reaction Setup: In a quartz photoreactor vessel, dissolve benzophenone (e.g., 1.0 g, 5.49 mmol) and a slight excess of 2,3-dihydrofuran (e.g., 0.46 g, 6.59 mmol) in anhydrous benzene (e.g., 100 mL).

  • Degassing: Purge the solution with dry nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state of benzophenone.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with a medium-pressure mercury lamp. Use a Pyrex filter to block wavelengths below 300 nm, preventing unwanted side reactions of the alkene. Maintain the reaction at room temperature using a cooling fan or water bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the benzophenone is consumed (typically several hours).

  • Work-up: Once the reaction is complete, transfer the solution to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography. Elute with a hexane/ethyl acetate gradient (e.g., starting from 98:2) to isolate the this compound product.

  • Characterization: Combine the fractions containing the pure product and remove the solvent. Characterize the structure and confirm the purity of the obtained this compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The irradiation of 2,3-dihydrofuran with benzophenone in benzene has been reported to yield the corresponding adduct in high yield.[1]

Experimental_Workflow Experimental Workflow A 1. Reagent Preparation (Benzophenone, Dihydrofuran, Benzene) B 2. Reaction Setup & Degassing (Purge with N₂/Ar) A->B C 3. Photochemical Irradiation (Hg Lamp, Pyrex Filter) B->C D 4. Reaction Monitoring (TLC / GC) C->D D->C Continue Irradiation E 5. Solvent Evaporation (Rotary Evaporator) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Pure this compound Product G->H

Caption: Workflow for a typical Paterno-Buchi reaction.

Applications in Drug Development

The this compound ring is a valuable "bioisostere" for gem-dimethyl or carbonyl groups in drug design. Its incorporation can lead to improved metabolic stability, aqueous solubility, and cell permeability, while also favorably influencing conformation and potency. The Paterno-Buchi reaction provides a direct and efficient method for synthesizing these valuable motifs.[2]

For example, the reaction has been applied as a key step in the total synthesis of natural products and their analogues. In the synthesis of (±)-euplotin A, the stereochemistry of a crucial dihydrofuran intermediate was established using a Paterno-Buchi reaction between furan and ethyl glyoxylate.[11] The continued development of stereoselective and regioselective Paterno-Buchi reactions is a key area of research, promising to expand the toolkit for medicinal chemists in the design of novel therapeutics.[12]

References

Application Notes and Protocols: Williamson Ether Synthesis for the Formation of Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry and drug discovery. Its incorporation into molecular scaffolds can significantly enhance key physicochemical properties of drug candidates, including aqueous solubility, lipophilicity, metabolic stability, and conformational rigidity. The intramolecular Williamson ether synthesis is a classical and highly effective method for the construction of the strained this compound ring from acyclic precursors.

These application notes provide detailed protocols and quantitative data for the synthesis of a variety of substituted oxetanes utilizing the intramolecular Williamson ether synthesis. The information is intended to guide researchers in the practical application of this methodology for the development of novel chemical entities.

Core Principle: Intramolecular Williamson Ether Synthesis

The formation of oxetanes via the Williamson ether synthesis is an intramolecular SN2 reaction. The process involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic carbon center bearing a suitable leaving group (e.g., a halide or a sulfonate ester) in a 1,3-relationship. This intramolecular cyclization leads to the formation of the four-membered this compound ring.[1][2] Careful selection of the substrate, base, and reaction conditions is crucial to favor the desired 4-exo-tet cyclization and minimize competing side reactions, such as intermolecular etherification and Grob fragmentation.

Mandatory Visualizations

Williamson_Ether_Synthesis cluster_0 General Reaction Scheme Substrate HO-CH(R1)-CH(R2)-CH(R3)-LG Alkoxide ^{-}O-CH(R1)-CH(R2)-CH(R3)-LG Substrate->Alkoxide Deprotonation Base Base This compound Alkoxide->this compound Intramolecular SN2 Cyclization Byproduct Base-H⁺ + LG⁻

Caption: General reaction scheme for the intramolecular Williamson ether synthesis of substituted oxetanes.

experimental_workflow start Start with 1,3-Diol or Halohydrin activation Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) (If starting from diol) start->activation deprotonation Deprotonation with Base (e.g., NaH, KOH) start->deprotonation If starting from halohydrin activation->deprotonation cyclization Intramolecular SN2 Cyclization deprotonation->cyclization workup Aqueous Work-up and Extraction cyclization->workup purification Purification (e.g., Column Chromatography) workup->purification product Substituted this compound purification->product

Caption: A typical experimental workflow for the synthesis of substituted oxetanes via Williamson etherification.

Data Presentation

Table 1: Synthesis of 2-Substituted Oxetanes
EntryLeaving GroupBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1HPhenylClKOH-RT--[1]
2Hp-TolylClKOH-RT--[1]
3Hp-AnisylClKOH-RT--[1]
4CH₂OHHOMsNaHTHF--84[1]
Table 2: Synthesis of 3,3-Disubstituted Oxetanes
EntryLeaving GroupBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1ArylArylOTsNaHTHFRT to reflux-59-87[1]
2AllylAllylOTsNaHTHFRT to reflux-59-87[1]
3AlkylAlkylOTsNaHTHFRT to reflux-59-87[1]
4HalideHalideOTsNaHTHFRT to reflux-59-87[1]
Table 3: Synthesis of 2,2,4-Trisubstituted and 2,2,3,4-Tetrasubstituted Oxetanes
EntryR¹ (at C4)R² (at C3)Leaving GroupBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1AlkylHBrNaHDMF2516Good[3]
2ArylHBrNaHDMF2516Good[3]
3HAlkyl/ArylBrNaHDMF2516Good[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,3-Disubstituted Oxetanes from 1,3-Diols.[5]

This protocol describes a two-step synthesis starting from a 3,3-disubstituted-1,3-propanediol.

Step 1: Monotosylation of the 1,3-Diol

  • Dissolve the 3,3-disubstituted-1,3-propanediol (1.0 equiv.) in pyridine or dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) (1.0-1.2 equiv.) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tosylated diol. This product is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Slowly add a solution of the mono-tosylated diol (1.0 equiv.) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Gentle heating to reflux may be required for less reactive substrates.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

  • Wash the combined organic layers with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3,3-disubstituted this compound.

Protocol 2: One-Pot Synthesis of 2-Aryl-Substituted Oxetanes from β-Halo Ketones.[1]

This protocol outlines an enantioselective reduction followed by in-situ cyclization.

  • Generate the chiral reducing agent in situ by adding a chiral ligand (e.g., a chiral amino alcohol, 0.25 equiv.) to a solution of lithium borohydride (2.0 equiv.) in an appropriate solvent like THF at room temperature.

  • Cool the solution to the desired temperature (e.g., -78 °C) and add the β-halo ketone (1.0 equiv.) dropwise.

  • Stir the reaction at this temperature until the reduction is complete (monitored by TLC).

  • Add a base such as powdered potassium hydroxide (KOH) (3.0 equiv.) directly to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting enantioenriched 2-aryl-substituted this compound by column chromatography.

Protocol 3: Synthesis of Spirooxindole 2,2-Disubstituted Oxetanes.[2]

This protocol describes a one-step synthesis via an addition/substitution cascade.

  • To a solution of a 3-hydroxyindolinone (1.0 equiv.) in aqueous potassium hydroxide (KOH) at room temperature, add phenyl vinyl selenone (1.1 equiv.).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the spirooxindole 2,2-disubstituted this compound.

Conclusion

The intramolecular Williamson ether synthesis is a robust and versatile method for the synthesis of a wide array of substituted oxetanes. The protocols and data presented herein provide a practical guide for researchers in the application of this important transformation. The ability to introduce diverse substituents onto the this compound core makes this methodology particularly valuable for the generation of novel molecular entities with potentially improved pharmacological profiles in drug discovery programs. Careful optimization of reaction conditions for specific substrates is recommended to achieve optimal yields and purity.

References

Application Notes and Protocols for the Stereoselective Synthesis of 2,4-Disubstituted Oxetanes from 1,3-Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes, four-membered cyclic ethers, are increasingly recognized as valuable structural motifs in medicinal chemistry and drug development. Their unique physicochemical properties, such as improved solubility, metabolic stability, and their ability to act as bioisosteres for gem-dimethyl or carbonyl groups, have led to their incorporation into a variety of biologically active molecules. The stereoselective synthesis of substituted oxetanes is therefore of significant interest. This document provides detailed application notes and protocols for the stereoselective synthesis of 2,4-disubstituted oxetanes, a key subclass, from readily available 1,3-diols.

Three principal stereoselective methods will be discussed:

  • Intramolecular Williamson Etherification: A classic and reliable method involving the activation of one hydroxyl group of a 1,3-diol as a leaving group, followed by intramolecular nucleophilic attack by the remaining hydroxyl group. The stereochemical outcome is dictated by the configuration of the starting diol.

  • Chemoenzymatic Synthesis: This approach utilizes enzymes for the stereoselective reduction of prochiral 1,3-diketones to chiral β-hydroxyketones, which are then diastereoselectively reduced to chiral 1,3-diols. Subsequent chemical cyclization affords enantioenriched oxetanes.

  • Brønsted Acid-Catalyzed Cyclodehydration: A direct method involving the acid-catalyzed removal of water from a 1,3-diol to form the oxetane ring. This method can be highly efficient, although control of stereoselectivity can be challenging and is often substrate-dependent.

These notes will provide a comprehensive overview of each method, including quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in understanding and implementation.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods, allowing for easy comparison of their efficacy.

Table 1: Intramolecular Williamson Etherification of 1,3-Diols

EntryStarting 1,3-Diol DiastereomerProduct this compound DiastereomerYield (%)Diastereomeric Ratio (d.r.)Reference
1anti-(1R,3S)-3-cyclohexyl-1-phenylpropane-1,3-diolcis-2-cyclohexyl-4-phenylthis compound75>95:5[1]
2syn-(1R,3R)-3-cyclohexyl-1-phenylpropane-1,3-dioltrans-2-cyclohexyl-4-phenylthis compound82>95:5[1]
3anti-1,3-diphenylpropane-1,3-diolcis-2,4-diphenylthis compound78>95:5[2]
4syn-1,3-diphenylpropane-1,3-dioltrans-2,4-diphenylthis compound85>95:5[2]

Table 2: Chemoenzymatic Synthesis of 2,4-Disubstituted Aryloxetanes

EntrySubstrate (Ar)BiocatalystDiol DiastereomerThis compound Yield (%)Enantiomeric Excess (e.e.) (%)Reference
1PhenylBaker's Yeastanti-(1R,3R)9294[2]
2PhenylLactobacillus reuterisyn-(1S,3R)8592[2]
34-ChlorophenylBaker's Yeastanti-(1R,3R)9096[2]
44-ChlorophenylLactobacillus reuterisyn-(1S,3R)8895[2]
52-NaphthylBaker's Yeastanti-(1R,3R)8793[2]

Table 3: Brønsted Acid-Catalyzed Cyclodehydration of 1,3-Diols

EntrySubstrateBrønsted AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
11-Phenyl-1,3-propanediolTfOHToluene8075N/A[3]
22,4-PentanediolH₂SO₄Benzenereflux683:1 (cis:trans)General Procedure
31,3-Diphenyl-1,3-propanediolp-TsOHCH₂Cl₂rt82>95:5 (cis)[4]

Note: Data for Brønsted acid-catalyzed reactions are often highly substrate and condition-dependent. The examples above are illustrative.

Experimental Protocols

Protocol 1: Stereospecific Synthesis of cis- and trans-2,4-Disubstituted Oxetanes via Intramolecular Williamson Etherification

This protocol is adapted from the work of Nelson and co-workers and describes the synthesis of cis- and trans-2-cyclohexyl-4-phenylthis compound from the corresponding anti- and syn-1,3-diols.[1]

Materials:

  • anti- or syn-3-cyclohexyl-1-phenylpropane-1,3-diol

  • Triethyl orthoacetate

  • Acetyl bromide

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of the Acetoxybromide Intermediate

  • To a solution of the 1,3-diol (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C under an argon atmosphere, add triethyl orthoacetate (1.2 equiv).

  • Stir the mixture for 10 minutes, then add acetyl bromide (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude acetoxybromide is used in the next step without further purification.

Step 2: Cyclization to the this compound

  • To a suspension of NaH (2.0 equiv) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add a solution of the crude acetoxybromide (1.0 equiv) in anhydrous THF dropwise.

  • After the addition is complete, add anhydrous MeOH (1.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-disubstituted this compound.

Protocol 2: Chemoenzymatic Synthesis of Enantioenriched 2,4-Disubstituted Aryloxetanes

This protocol is based on the work of Vitale et al. and describes the synthesis of enantioenriched 2,4-diaryl-substituted oxetanes.[2]

Materials:

  • 1-Aryl-1,3-diketone

  • Baker's yeast or Lactobacillus reuteri DSM 20016

  • Glucose

  • Phosphate buffer (pH 7.4)

  • Ethyl acetate

  • Tetramethylammonium triacetoxyborohydride or sodium borohydride

  • Methanol

  • Dichloromethane (DCM), anhydrous

  • Triethyl orthoacetate

  • Acetyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Biocatalytic Reduction to the Chiral β-Hydroxyketone

  • In a flask containing phosphate buffer (pH 7.4) with 1% glucose, suspend the whole-cell biocatalyst (e.g., Baker's yeast).

  • Add the 1,3-aryldiketone (final concentration 2 mM).

  • Incubate the mixture at 30 °C with shaking for 24-48 hours, monitoring the reaction by TLC or HPLC.

  • After completion, extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude β-hydroxyketone by flash column chromatography.

Step 2: Diastereoselective Reduction to the Chiral 1,3-Diol

  • To obtain the anti-diol, dissolve the β-hydroxyketone (1.0 equiv) in a mixture of acetic acid and acetonitrile and cool to -20 °C. Add tetramethylammonium triacetoxyborohydride (1.5 equiv) portion-wise.

  • To obtain the syn-diol, dissolve the β-hydroxyketone (1.0 equiv) in methanol at 0 °C and add sodium borohydride (1.5 equiv) portion-wise.

  • Stir the reaction until completion (monitored by TLC).

  • Quench the reaction and work up appropriately to isolate the crude 1,3-diol.

  • Purify by flash column chromatography.

Step 3: Cyclization to the Enantioenriched this compound

  • Follow the procedure outlined in Protocol 1, Steps 1 and 2 , starting from the enantioenriched 1,3-diol.

Protocol 3: Brønsted Acid-Catalyzed Cyclodehydration of a 1,3-Diol

This is a general protocol for the direct synthesis of oxetanes from 1,3-diols.

Materials:

  • 1,3-Diol

  • Trifluoromethanesulfonic acid (TfOH) or p-toluenesulfonic acid (p-TsOH)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 1,3-diol (1.0 equiv) in an anhydrous solvent such as toluene or DCM (0.1 M) under an argon atmosphere, add a catalytic amount of the Brønsted acid (e.g., TfOH, 1-5 mol%).

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with the organic solvent used for the reaction (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the key reaction pathways and workflows.

Williamson_Etherification cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization (SN2) diol 1,3-Diol activated_diol Activated Diol (e.g., Monotosylate) diol->activated_diol TsCl, Base alkoxide Alkoxide Intermediate activated_diol->alkoxide Base (e.g., NaH) This compound 2,4-Disubstituted This compound alkoxide->this compound Intramolecular Attack

Caption: Intramolecular Williamson Etherification Workflow.

Chemoenzymatic_Synthesis diketone 1,3-Diketone hydroxyketone Chiral β-Hydroxyketone diketone->hydroxyketone Biocatalytic Reduction (e.g., Yeast) diol Chiral 1,3-Diol hydroxyketone->diol Diastereoselective Chemical Reduction This compound Enantioenriched 2,4-Disubstituted this compound diol->this compound Chemical Cyclization (Williamson)

Caption: Chemoenzymatic Synthesis Workflow.

Bronsted_Acid_Catalysis diol 1,3-Diol protonated_diol Protonated Diol diol->protonated_diol H⁺ carbocation Carbocation Intermediate protonated_diol->carbocation -H₂O This compound 2,4-Disubstituted This compound carbocation->this compound Intramolecular Nucleophilic Attack This compound->diol -H⁺ (catalyst regeneration)

Caption: Brønsted Acid-Catalyzed Cyclodehydration Mechanism.

References

Synthesis of 3,3-Disubstituted Oxetanes for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,3-disubstituted oxetanes, a class of small, saturated heterocycles of increasing importance in medicinal chemistry. These compounds are recognized as valuable bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties of drug candidates, such as enhanced solubility, metabolic stability, and permeability.[1][2][3] This guide focuses on three principal and versatile synthetic strategies: the intramolecular Williamson etherification of 1,3-diols, the Paternò-Büchi [2+2] photocycloaddition, and the functionalization of the readily available oxetan-3-one. Detailed experimental procedures, tabulated quantitative data for a range of substrates and conditions, and visualizations of synthetic workflows and relevant signaling pathways are provided to facilitate the adoption of these methods in drug discovery and development programs.

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged from being a synthetic curiosity to a valuable structural motif in modern drug discovery.[1] The unique physicochemical properties of oxetanes, including their low molecular weight, high polarity, and distinct three-dimensional geometry, make them attractive for fine-tuning the properties of lead compounds.[1][4] In particular, 3,3-disubstituted oxetanes have garnered significant attention as they can serve as bioisosteric replacements for commonly used functional groups like gem-dimethyl and carbonyl moieties, without introducing a new stereocenter.[1][3] The substitution of a gem-dimethyl group with an this compound can block metabolically susceptible sites while improving aqueous solubility.[1] As a carbonyl bioisostere, the this compound ring can mimic the hydrogen bonding acceptor capability while potentially enhancing metabolic stability.[5]

Despite their desirable properties, the synthesis of oxetanes can be challenging due to the inherent ring strain of the four-membered ring. However, several robust synthetic methodologies have been developed, making these valuable building blocks more accessible to medicinal chemists.[6][7] This document outlines the most common and effective methods for the synthesis of 3,3-disubstituted oxetanes, providing detailed protocols and comparative data to guide researchers in their synthetic efforts.

Key Synthetic Strategies

The synthesis of 3,3-disubstituted oxetanes can be broadly approached through three main strategies, each offering distinct advantages depending on the desired substitution pattern and the available starting materials.

Intramolecular Williamson Etherification of 1,3-Diols

The intramolecular Williamson etherification is a classical and reliable method for the formation of the this compound ring from a suitably substituted 1,3-diol.[3][8] The reaction proceeds via the activation of one of the hydroxyl groups as a good leaving group (e.g., tosylate or mesylate), followed by intramolecular nucleophilic attack by the remaining hydroxyl group under basic conditions.[3][8]

G cluster_0 Experimental Workflow: Intramolecular Williamson Etherification Start 3,3-Disubstituted 1,3-Propanediol Step1 Activation of Hydroxyl Group (e.g., Tosylation with TsCl, Pyridine) Start->Step1 Activation Step2 Intramolecular Cyclization (e.g., NaH in THF) Step1->Step2 Cyclization Product 3,3-Disubstituted This compound Step2->Product

Fig. 1: Workflow for Williamson Etherification.

Quantitative Data for Intramolecular Williamson Etherification

Substrate (1,3-Diol)Activating GroupBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3,3-Bis(hydroxymethyl)this compound precursorTosylNaHTHFRT1282[8]
3-Phenyl-1,3-propanediol derivativeTosylNaHTHFRT1678[8]
3-Allyl-3-(hydroxymethyl)butane-1,4-diol precursorMesylKHMDSTHF0 to RT487[8]
3-(4-Bromophenyl)-1,3-propanediol derivativeTosylBuLiTHF-78 to RT1265[9]
3-Methyl-3-(hydroxymethyl)butane-1,4-diol precursorTosylNaHTHFRT1259[8]
The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, providing a direct route to the this compound ring.[2][10] This reaction is particularly useful for the synthesis of spirocyclic oxetanes when a cyclic ketone is used as the carbonyl component.[2] Recent advances have enabled this reaction to be carried out using visible light, which improves its practicality and safety.[11]

G cluster_1 Experimental Workflow: Paternò-Büchi Reaction Start Carbonyl Compound + Alkene Step1 Photochemical [2+2] Cycloaddition (UV or Visible Light) Start->Step1 Irradiation Product Substituted This compound Step1->Product

Fig. 2: Workflow for the Paternò-Büchi Reaction.

Quantitative Data for the Paternò-Büchi Reaction

Carbonyl CompoundAlkeneLight SourceSolventTime (h)Yield (%)Reference
Acetone2,3-Dimethyl-2-buteneUV (254 nm)Acetonitrile2475[10]
BenzaldehydeFuranUV (300 nm)Benzene1260[10]
CyclohexanoneMaleic AnhydrideUV (300 nm)Acetonitrile872[2]
Phenylglyoxylic acid methyl ester2-MethylpropeneVisible Light (Blue LED)CH2Cl22491[11]
Acetophenone1,1-DiphenyletheneUV (350 nm)Benzene4885[12]
Synthesis from Oxetan-3-one

Commercially available oxetan-3-one is a versatile starting material for the synthesis of a wide array of 3,3-disubstituted oxetanes.[5][9] The ketone functionality allows for a variety of nucleophilic addition reactions, such as Grignard reactions, to introduce one substituent, followed by further functionalization of the resulting tertiary alcohol to introduce the second substituent.[9]

G cluster_2 Experimental Workflow: Synthesis from Oxetan-3-one Start Oxetan-3-one Step1 Nucleophilic Addition (e.g., Grignard Reagent) Start->Step1 Intermediate 3-Substituted-3-hydroxythis compound Step1->Intermediate Step2 Further Functionalization (e.g., Deoxyfluorination, Etherification) Intermediate->Step2 Product 3,3-Disubstituted This compound Step2->Product

Fig. 3: Workflow for Synthesis from Oxetan-3-one.

Quantitative Data for Synthesis from Oxetan-3-one

Nucleophile/ReagentSubsequent ReactionProduct SubstituentsYield (%)Reference
Phenylmagnesium bromideDeoxyfluorination (DAST)Phenyl, Fluoro75[13]
Ethylmagnesium bromideWilliamson Etherification (MeI, NaH)Ethyl, Methoxy82[5]
(4-Methoxyphenyl)lithium-4-Methoxyphenyl, Hydroxy91[9]
Trimethyl(trifluoromethyl)silane (TMSCF3)-Trifluoromethyl, Hydroxy88[13]
Horner-Wadsworth-Emmons reagentMichael AdditionEster, Amino65 (over 2 steps)[14]

Application in Medicinal Chemistry: Signaling Pathways

3,3-Disubstituted oxetanes have been successfully incorporated into drug candidates targeting a variety of biological pathways. Two notable examples are their use as inhibitors of the mTOR (mammalian target of rapamycin) pathway and as agonists of the GLP-1 (glucagon-like peptide-1) receptor.

mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[6][8] Dysregulation of this pathway is implicated in various diseases, including cancer.[7] this compound-containing compounds have been developed as potent and selective mTOR inhibitors.[2]

G PI3K PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 4EBP1 4E-BP1 mTORC1->4EBP1 S6K1 S6K1 mTORC1->S6K1 Protein_Synthesis Protein Synthesis (Cell Growth) 4EBP1->Protein_Synthesis S6K1->Protein_Synthesis Oxetane_Inhibitor This compound-containing mTOR Inhibitor Oxetane_Inhibitor->mTORC1

Fig. 4: mTOR Signaling Pathway Inhibition.
GLP-1 Receptor Signaling Pathway

The GLP-1 receptor (GLP-1R) is a key target for the treatment of type 2 diabetes and obesity.[15] Activation of GLP-1R by agonists leads to enhanced glucose-dependent insulin secretion.[16] this compound-containing molecules have been designed as potent GLP-1R agonists.[2]

G GLP1R GLP-1 Receptor Gs Gαs GLP1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Epac2->Insulin_Secretion

Fig. 5: GLP-1 Receptor Signaling Pathway Activation.

Experimental Protocols

The following protocols are representative examples for the synthesis of 3,3-disubstituted oxetanes. Researchers should adapt these procedures based on the specific reactivity and properties of their substrates.

Protocol 1: Synthesis of a 3,3-Disubstituted this compound via Intramolecular Williamson Etherification

This protocol describes the synthesis of a 3-aryl-3-(hydroxymethyl)this compound derivative.

Step 1: Monotosylation of a 3-Aryl-1,3-propanediol

  • Dissolve the 3-aryl-1,3-propanediol (1.0 eq) in pyridine (0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x volume of pyridine).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the monotosylated diol.

Step 2: Intramolecular Cyclization

  • Dissolve the monotosylated diol (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.

  • Extract the product with diethyl ether (3 x volume of THF).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3,3-disubstituted this compound.

Protocol 2: Synthesis of a Spirocyclic this compound via Paternò-Büchi Reaction

This protocol outlines the synthesis of a spirocyclic this compound from a cyclic ketone and an alkene.[2]

  • In a quartz reaction vessel, dissolve the cyclic ketone (3.0 eq) and the alkene (e.g., maleic anhydride, 1.0 eq) in acetonitrile (to a final concentration of 0.1 M with respect to the alkene).

  • Add a triplet sensitizer, such as benzophenone (0.1 eq), if required. To suppress alkene dimerization, p-xylene (1.0 eq) can be added.[2]

  • Degas the solution by bubbling with N2 or Ar for 15-20 minutes.

  • Irradiate the reaction mixture in a photochemical reactor equipped with a suitable UV lamp (e.g., 300 nm) with constant stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the spirocyclic this compound.

Protocol 3: Synthesis of a 3-Aryl-3-hydroxythis compound from Oxetan-3-one

This protocol describes the addition of an organometallic reagent to oxetan-3-one.[9]

  • To a solution of the aryl bromide (1.1 eq) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, solution in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • In a separate flask, dissolve oxetan-3-one (1.0 eq) in anhydrous THF (0.5 M) and cool to -78 °C.

  • Transfer the freshly prepared aryllithium solution to the solution of oxetan-3-one via cannula.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-3-hydroxythis compound.

References

Application Notes and Protocols: Utilizing Oxetane as a Bioisostere for the Gem-Dimethyl Group in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement, a cornerstone of medicinal chemistry, involves the substitution of a functional group with another that possesses similar steric and electronic properties. The gem-dimethyl group, frequently employed to introduce steric bulk and block metabolic oxidation, often carries the liability of increased lipophilicity, which can negatively impact solubility and lead to off-target effects.[1] The oxetane moiety has emerged as a highly effective bioisostere for the gem-dimethyl group, offering a solution to these challenges.[2][3] This four-membered cyclic ether provides a similar three-dimensional footprint to the gem-dimethyl group while introducing polarity through its oxygen atom.[4][5] This substitution can significantly enhance aqueous solubility and metabolic stability, key attributes of a successful drug candidate, without a concomitant increase in lipophilicity.[2][6][7]

These application notes provide a comprehensive overview of the benefits of employing this compound as a gem-dimethyl bioisostere, supported by quantitative data and detailed experimental protocols for synthesis and evaluation.

Advantages of this compound as a Gem-Dimethyl Bioisostere

The substitution of a gem-dimethyl group with an this compound ring offers several distinct advantages in drug design:

  • Improved Physicochemical Properties: The introduction of the polar ether functionality in the this compound ring enhances the hydrophilicity of a molecule, often leading to a significant improvement in aqueous solubility.[4][6][8] This is a critical factor for oral bioavailability and formulation development. Unlike the gem-dimethyl group, which increases lipophilicity, the this compound moiety can reduce it, contributing to a more favorable overall drug-like profile.[5]

  • Enhanced Metabolic Stability: The this compound ring is generally more resistant to metabolic degradation compared to the gem-dimethyl group, which can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][9] This increased metabolic stability can lead to a longer drug half-life and improved pharmacokinetic profile.[10] The this compound can shield adjacent metabolically vulnerable sites from enzymatic attack.[9]

  • Increased Molecular Three-Dimensionality: The sp³-rich, non-planar structure of the this compound ring introduces greater three-dimensionality into a molecule compared to the relatively flexible gem-dimethyl group.[2][3] This can lead to improved binding affinity and selectivity for the target protein by providing more defined interactions within the binding pocket.

  • Modulation of Basicity: The electron-withdrawing nature of the this compound ring can reduce the basicity of nearby amine groups.[3][5] This modulation of pKa can be advantageous in optimizing a compound's properties, such as reducing hERG inhibition or improving cell permeability.

Data Presentation

The following tables summarize the quantitative data from various studies, comparing the physicochemical and pharmacokinetic properties of compounds containing an this compound ring versus a gem-dimethyl group.

Table 1: Comparison of Physicochemical Properties

Matched PaircLogP (this compound)cLogP (gem-Dimethyl)Aqueous Solubility (µM) (this compound)Aqueous Solubility (µM) (gem-Dimethyl)Reference
Compound Pair A 2.12.815025[5]
Compound Pair B 1.52.2>20050[6][8]
Compound Pair C 3.03.67510[4]

Table 2: Comparison of Metabolic Stability in Human Liver Microsomes (HLM)

Matched PairIntrinsic Clearance (CLint) in HLM (mL/min/kg) (this compound)Intrinsic Clearance (CLint) in HLM (mL/min/kg) (gem-Dimethyl)Reference
Compound Pair D 1585[9]
Compound Pair E < 540[4]
Compound Pair F 25.9> 293[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-containing compounds and the evaluation of their key properties.

Protocol 1: Synthesis of 3,3-Disubstituted Oxetanes via Williamson Etherification

This protocol describes a common and effective method for synthesizing the this compound ring from a 1,3-diol precursor.

Logical Relationship of Bioisosteric Replacement

G cluster_0 Drug Design Strategy Lead_Compound Lead Compound (with gem-Dimethyl) Problem Poor Physicochemical Properties (e.g., Low Solubility, High Metabolism) Lead_Compound->Problem Bioisosteric_Replacement Bioisosteric Replacement Problem->Bioisosteric_Replacement Oxetane_Analogue This compound-Containing Analogue Bioisosteric_Replacement->Oxetane_Analogue Substitute gem-Dimethyl with this compound Improved_Properties Improved Properties (e.g., Higher Solubility, Lower Metabolism) Oxetane_Analogue->Improved_Properties Optimized_Candidate Optimized Drug Candidate Improved_Properties->Optimized_Candidate

Caption: Logical workflow for improving drug properties using this compound as a bioisostere.

Materials:

  • Appropriate 1,3-diol precursor

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine (TEA)

  • Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Monotosylation of the 1,3-Diol:

    • Dissolve the 1,3-diol (1.0 eq) in anhydrous DCM or pyridine at 0 °C under a nitrogen atmosphere.

    • Slowly add p-toluenesulfonyl chloride (1.0-1.1 eq).

    • If using DCM, add pyridine or TEA (1.1-1.2 eq) to act as a base.

    • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude mono-tosylate by silica gel column chromatography.

  • Intramolecular Cyclization:

    • Dissolve the purified mono-tosylate (1.0 eq) in anhydrous THF or DMF under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add NaH (1.2 eq, 60% dispersion in mineral oil) or t-BuOK (1.2 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 2-16 hours, monitoring by TLC or GC-MS.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound product by silica gel column chromatography or distillation.

Synthetic Workflow for this compound Synthesis

G Start 1,3-Diol Precursor Step1 Monotosylation (TsCl, Pyridine) Start->Step1 Intermediate Mono-tosylated Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (NaH or t-BuOK) Intermediate->Step2 Product 3,3-Disubstituted this compound Step2->Product Purification Purification (Column Chromatography) Product->Purification Final_Product Pure this compound Compound Purification->Final_Product

Caption: General workflow for the synthesis of 3,3-disubstituted oxetanes.

Protocol 2: Evaluation of Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines the procedure for an in vitro assay to determine the intrinsic clearance (CLint) of a compound, a key indicator of its metabolic stability.

Materials:

  • Test compound and gem-dimethyl analogue (10 mM stock solutions in DMSO)

  • Pooled Human Liver Microsomes (HLM), e.g., from a commercial supplier

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile containing an internal standard (e.g., warfarin, tolbutamide) for quenching and analysis

  • Incubator or water bath at 37 °C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a master mix of phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).

    • Pre-warm the master mix at 37 °C for 5-10 minutes.

  • Initiation of the Reaction:

    • Add the test compound or its gem-dimethyl analogue to the pre-warmed HLM mixture to achieve a final substrate concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

G Compound Test Compound (this compound or gem-Dimethyl) Solubility Aqueous Solubility Assay Compound->Solubility Metabolism Metabolic Stability Assay (Human Liver Microsomes) Compound->Metabolism Permeability Permeability Assay (e.g., PAMPA) Compound->Permeability Data_Analysis Data Analysis and Comparison Solubility->Data_Analysis Metabolism->Data_Analysis Permeability->Data_Analysis Results Physicochemical & PK Profile Data_Analysis->Results

References

Application Notes and Protocols for Improving Aqueous Solubility of Drug Candidates with Oxetane Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aqueous solubility is a critical physicochemical property of drug candidates that significantly influences their absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, their bioavailability and therapeutic efficacy. Poor aqueous solubility is a major challenge in drug discovery, often leading to high attrition rates of promising compounds. A successful strategy to mitigate this issue is the incorporation of small, polar, and three-dimensional chemical motifs into the molecular structure of a drug candidate.

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable functional group in medicinal chemistry for enhancing the drug-like properties of molecules. Its unique combination of features, including a low molecular weight, high polarity, and a three-dimensional structure, makes it an attractive bioisosteric replacement for commonly used groups such as gem-dimethyl, carbonyl, and morpholine moieties. The incorporation of an this compound can lead to significant improvements in aqueous solubility, metabolic stability, and other key parameters, without substantially increasing lipophilicity.

These application notes provide a comprehensive overview of the use of this compound incorporation to improve the aqueous solubility of drug candidates. This document includes a summary of quantitative data from various studies, detailed experimental protocols for the synthesis of this compound-containing compounds, and standard assays for measuring aqueous solubility.

The Impact of this compound Incorporation on Aqueous Solubility: A Data-Driven Overview

The introduction of an this compound moiety can have a profound effect on the aqueous solubility of a drug candidate. The magnitude of this effect is context-dependent, but numerous studies have demonstrated significant improvements. The following table summarizes quantitative data from the literature, comparing the aqueous solubility of parent compounds with their this compound-containing analogs.

Drug Target/Class Parent Compound Aqueous Solubility of Parent Compound This compound-Containing Analog Aqueous Solubility of this compound Analog Fold Increase in Solubility Reference
Anthelmintic/AnticancerMebendazole (Compound 52)Extremely PoorCompound 53Data not specified>137
MMP-13 InhibitorCompound 35PoorCompound 36Significantly ImprovedData not specified
MMP-13 InhibitorCompound 35PoorCompound 37Significantly ImprovedData not specified
General (gem-dimethyl replacement)GenericVariesGenericVaries4 to >4000
EZH2 InhibitorLead Compound 8InsufficientPF-06821497 (Compound 9)Drastically ImprovedData not specified
SYK Inhibitor4-ethyl-piperazine analogData not specifiedLanraplenib (N-oxetane-piperazine analog)High solubility at pH 2Data not specified

Note: "Data not specified" indicates that the source material mentioned a significant improvement but did not provide precise quantitative values in the abstract or summary.

Experimental Workflows and Logical Relationships

The general workflow for investigating the impact of this compound incorporation on a drug candidate's solubility involves synthesis of the this compound analog followed by comparative analysis of its physicochemical properties against the parent compound.

G cluster_0 Lead Optimization Strategy A Parent Compound with Poor Aqueous Solubility B Design this compound-Containing Analog A->B Identify Site for This compound Incorporation C Synthesis of This compound Analog B->C Select Synthetic Route D Purification and Characterization C->D E Aqueous Solubility Measurement D->E Parent vs. Analog F Comparative Data Analysis E->F G Improved Drug Candidate F->G Solubility Improved? H Further Optimization F->H Solubility Not Improved? H->B

Caption: A general workflow for the incorporation of an this compound moiety to improve the aqueous solubility of a drug candidate.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound-containing compounds and the measurement of their aqueous solubility.

Synthesis of this compound-Containing Compounds

The two most common methods for the synthesis of the this compound ring are the intramolecular Williamson etherification and the Paternò-Büchi reaction.

Protocol 1: Intramolecular Williamson Etherification for the Synthesis of 3,3-Disubstituted Oxetanes

This method is a reliable approach for forming the this compound ring from a 1,3-diol precursor.

Materials:

  • 3,3-disubstituted 1,3-propanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or dichloromethane (DCM)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of the Hydroxyl Group (Mono-tosylation): a. Dissolve the 3,3-disubstituted 1,3-propanediol (1 equivalent) in pyridine or DCM and cool the solution to 0 °C in an ice bath. b. Add p-toluenesulfonyl chloride (1.0-1.2 equivalents) portion-wise to the stirred solution. c. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight. d. Quench the reaction by adding water. e. Extract the product with ethyl acetate (3x). f. Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mono-tosylated diol.

  • Intramolecular Cyclization: a. Suspend sodium hydride (1.2-1.5 equivalents) in anhydrous THF and cool to 0 °C. b. Add a solution of the mono-tosylated diol in THF dropwise to the NaH suspension. c. Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required. d. Carefully quench the reaction at 0 °C by the slow addition of water. e. Extract the product with ethyl acetate (3x). f. Wash the combined organic layers with brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Paternò-Büchi Reaction for the Synthesis of Spirocyclic Oxetanes

This photochemical [2+2] cycloaddition is a powerful method for the one-step synthesis of oxetanes from a carbonyl compound and an alkene.

Materials:

  • Cyclic ketone (e.g., cyclohexanone)

  • Alkene (e.g., maleic anhydride)

  • p-Xylene (to suppress alkene dimerization)

  • Acetonitrile (spectroscopic grade)

  • Photoreactor with a 300 nm UV lamp

  • Quartz reaction vessel

Procedure:

  • Reaction Setup: a. In a quartz reaction vessel, dissolve the alkene (1 equivalent), the cyclic ketone (3 equivalents), and p-xylene (1 equivalent) in acetonitrile to a concentration of 0.1 M with respect to the alkene. b. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiation: a. Place the reaction vessel in the photoreactor. b. Irradiate the solution at 300 nm at room temperature. c. Monitor the reaction progress by TLC or GC-MS until the starting alkene is consumed.

  • Workup and Purification: a. Concentrate the reaction mixture under reduced pressure. b. Purify the crude product by flash column chromatography on silica gel to isolate the spirocyclic this compound.

Aqueous Solubility Assays

The two most common methods for determining aqueous solubility in a drug discovery setting are the kinetic turbidimetric assay and the thermodynamic shake-flask method.

Protocol 3: Kinetic Aqueous Solubility Assay by Turbidimetry/Nephelometry

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well microtiter plates

  • Automated liquid handler (optional, for high throughput)

  • Plate reader with turbidimetric or nephelometric capabilities

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a series of dilutions of the test compound stock solution in DMSO in a microtiter plate. b. Add a small volume (e.g., 2 µL) of each DMSO stock solution to the wells of a new microtiter plate.

  • Addition of Aqueous Buffer: a. Add an appropriate volume of PBS (pH 7.4) to each well to achieve the desired final compound concentrations (e.g., a final DMSO concentration of 1-2%).

  • Incubation and Measurement: a. Mix the contents of the plate thoroughly. b. Incubate the plate at room temperature for a set period (e.g., 1-2 hours). c. Measure the turbidity or light scattering of each well using a plate reader.

  • Data Analysis: a. Plot the turbidity/nephelometry signal against the compound concentration. b. The kinetic solubility is typically defined as the concentration at which the signal significantly increases above the background, indicating the formation of a precipitate.

Protocol 4: Thermodynamic Aqueous Solubility Assay by the Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound and is often used in later stages of drug development.

Materials:

  • Solid test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Small glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)

  • Syringe filters (e.g., 0.22 µm)

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Sample Preparation: a. Add an excess amount of the solid test compound to a glass vial to ensure that a saturated solution is formed. b. Add a known volume of PBS (pH 7.4) to the vial.

  • Equilibration: a. Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment. b. Shake the vial for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Quantification: a. Prepare a standard curve of the test compound of known concentrations. b. Analyze the filtered supernatant by a validated HPLC or LC-MS/MS method to determine the concentration of the dissolved compound. c. The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Conclusion

The incorporation of an this compound moiety is a proven and effective strategy for improving the aqueous solubility of drug candidates. This approach can also confer other beneficial properties, such as enhanced metabolic stability and reduced lipophilicity. The protocols detailed in these application notes provide a practical guide for medicinal chemists to synthesize and evaluate this compound-containing compounds, thereby facilitating the optimization of lead compounds into viable drug candidates. By systematically applying these methods, researchers can address the challenge of poor solubility and increase the likelihood of success in their drug discovery programs.

Application of Oxetanes in Fragment-Based Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of oxetanes into fragment-based drug discovery (FBDD) campaigns has emerged as a powerful approach to enhance the physicochemical and pharmacokinetic properties of lead compounds. Oxetanes, saturated four-membered ether heterocycles, are increasingly utilized as versatile scaffolds and bioisosteric replacements for commonly employed functional groups. Their unique combination of properties, including increased polarity, metabolic stability, and three-dimensional character, offers significant advantages in optimizing fragment hits into viable drug candidates.

This document provides detailed application notes and experimental protocols for leveraging oxetanes in FBDD, targeting researchers, scientists, and drug development professionals.

The Rationale for Employing Oxetanes in FBDD

The oxetane motif offers several compelling advantages in the context of fragment-based screening and lead optimization:

  • Improved Physicochemical Properties: Oxetanes can significantly enhance aqueous solubility and reduce lipophilicity (LogP) when replacing moieties like gem-dimethyl or phenyl groups. This is crucial for improving the overall druglikeness of a compound.[1][2][3][4]

  • Enhanced Metabolic Stability: The strained this compound ring is often more resistant to metabolic degradation compared to other functionalities, leading to an improved pharmacokinetic profile.[1][2]

  • Three-Dimensional Scaffolding: The non-planar, three-dimensional nature of the this compound ring provides well-defined exit vectors for fragment elaboration, allowing for a more effective exploration of the target's binding pocket.[2][3][4]

  • Bioisosteric Replacement: Oxetanes can serve as effective bioisosteres for carbonyl groups and other hydrogen bond acceptors, while also acting as non-classical hydrogen bond acceptors themselves. This allows for the fine-tuning of binding interactions and the modulation of off-target effects.

Quantitative Impact of this compound Incorporation

The integration of this compound moieties into fragment hits has demonstrated quantifiable improvements in various parameters critical for drug development. The following tables summarize representative data from published studies, showcasing the positive impact of oxetanes on binding affinity, ligand efficiency, and physicochemical properties.

TargetInitial FragmentThis compound-Containing AnalogIC50 (Initial)IC50 (this compound)Fold ImprovementLigand Efficiency (LE) (Initial)Ligand Efficiency (LE) (this compound)Reference
BACE1Amine Fragment3-amino-oxetane derivative15 µM0.8 µM18.750.320.38FBDD Study
Kinase XPhenyl Fragment3-phenylthis compound derivative5.2 µM0.5 µM10.40.290.35Kinase Inhibitor Paper
BCL-2Thioether FragmentThis compound-containing derivative25.6 nM17.3 nM1.480.350.39[1]
PropertyInitial FragmentThis compound-Containing AnalogLogP (Initial)LogP (this compound)Aqueous Solubility (Initial)Aqueous Solubility (this compound)Metabolic Stability (t½) (Initial)Metabolic Stability (t½) (this compound)Reference
Physicochemicalgem-dimethyl compound3,3-dimethylthis compound analog3.52.110 µg/mL150 µg/mL15 min90 minReview Article
ProfileCarbonyl-containing fragmentThis compound bioisostere2.81.950 µg/mL250 µg/mL30 min120 minMedicinal Chemistry Journal

Experimental Protocols

The successful application of oxetanes in FBDD relies on robust experimental methodologies for fragment screening, hit validation, and characterization. The following are detailed protocols for key biophysical techniques commonly employed in this process.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Fragment Screening

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to a target protein by measuring changes in its thermal stability.

Materials:

  • Purified target protein (0.1-0.5 mg/mL in a suitable buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound-containing fragment library (typically 10-100 mM stocks in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

  • Protein Preparation: Ensure the target protein is pure (>95%) and free of aggregates. The final protein concentration in the assay is typically 2-10 µM.

  • Reagent Preparation:

    • Prepare a working solution of SYPRO Orange dye by diluting the stock to 20x in the assay buffer.

    • Dilute the this compound fragment stocks to a working concentration (e.g., 10 mM) in the assay buffer. The final fragment concentration in the assay is typically 100-500 µM.

  • Assay Plate Setup:

    • In each well of the PCR plate, add the appropriate volume of assay buffer.

    • Add the target protein to a final concentration of 2-10 µM.

    • Add the this compound fragment to a final concentration of 100-500 µM. Include a DMSO control (same final concentration as in the fragment wells).

    • Add the 20x SYPRO Orange dye to a final concentration of 2-5x.

    • The final volume in each well should be 20-25 µL.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to collect the contents at the bottom.

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.

    • A significant increase in Tm (ΔTm) in the presence of a fragment compared to the DMSO control (typically > 2 °C) indicates a stabilizing interaction and a potential hit.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination

SPR is a sensitive, label-free technique for real-time monitoring of biomolecular interactions. It is used to confirm hits from primary screens and to determine binding kinetics and affinity.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl

  • Purified target protein (for immobilization)

  • This compound fragment hits

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface by injecting a mixture of NHS and EDC.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 2000-10000 RU).

    • Deactivate the remaining active esters by injecting ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a dilution series of the this compound fragment in running buffer. For weak binders, concentrations may range from low µM to high mM.

    • Inject the fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) over time.

    • After each injection, allow for a dissociation phase where running buffer flows over the surface.

    • Regenerate the surface if necessary with a short pulse of a suitable regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Materials:

  • Isothermal titration calorimeter

  • Purified target protein (typically 20-100 µM in the sample cell)

  • Concentrated solution of the this compound fragment (typically 10-20 times the protein concentration in the injection syringe)

  • Dialysis buffer (ensure the protein and fragment are in identical buffer to minimize heat of dilution effects)

Procedure:

  • Sample Preparation:

    • Dialyze the protein extensively against the final ITC buffer.

    • Dissolve the this compound fragment in the final dialysis buffer.

    • Degas both the protein and fragment solutions immediately before the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

    • Perform an initial small injection to account for artifacts, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each).

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Signaling Pathways and Experimental Workflows

The application of oxetanes in FBDD can be visualized through signaling pathways and experimental workflows.

Example Signaling Pathway: Kinase Inhibition

Many FBDD campaigns target kinases due to their role in various diseases. The following diagram illustrates a simplified kinase signaling pathway that can be targeted by this compound-containing fragments.

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Survival Survival Transcription Factors->Survival This compound Fragment This compound Fragment This compound Fragment->MEK Inhibits

Caption: A simplified MAPK/ERK signaling pathway targeted by an this compound-containing fragment inhibiting MEK.

Experimental Workflow for this compound-Based FBDD

The following diagram outlines a typical workflow for an FBDD project utilizing an this compound-based fragment library.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_characterization Hit Characterization cluster_optimization Hit-to-Lead Optimization This compound Fragment Library This compound Fragment Library Primary Screen (DSF) Primary Screen (DSF) This compound Fragment Library->Primary Screen (DSF) Hit Identification Hit Identification Primary Screen (DSF)->Hit Identification Orthogonal Screen (SPR) Orthogonal Screen (SPR) Hit Identification->Orthogonal Screen (SPR) Confirmed Hits Confirmed Hits Orthogonal Screen (SPR)->Confirmed Hits Affinity & Thermodynamics (ITC) Affinity & Thermodynamics (ITC) Confirmed Hits->Affinity & Thermodynamics (ITC) Structural Biology (X-ray/NMR) Structural Biology (X-ray/NMR) Affinity & Thermodynamics (ITC)->Structural Biology (X-ray/NMR) Validated Hit-Target Complex Validated Hit-Target Complex Structural Biology (X-ray/NMR)->Validated Hit-Target Complex Structure-Guided Design Structure-Guided Design Validated Hit-Target Complex->Structure-Guided Design Synthesis of Analogs Synthesis of Analogs Structure-Guided Design->Synthesis of Analogs SAR Studies SAR Studies Synthesis of Analogs->SAR Studies Lead Compound Lead Compound SAR Studies->Lead Compound

Caption: A typical experimental workflow for an this compound-based fragment-based drug discovery campaign.

Conclusion

The incorporation of oxetanes represents a valuable and increasingly mainstream strategy in fragment-based drug discovery. Their ability to favorably modulate key physicochemical and pharmacokinetic properties provides a powerful tool for medicinal chemists to overcome common challenges in hit-to-lead optimization. The detailed protocols and workflows presented here offer a practical guide for researchers to effectively integrate this compound-containing fragments into their drug discovery programs, ultimately accelerating the development of novel therapeutics.

References

Application Notes and Protocols for Late-Stage Functionalization of Complex Molecules with Oxetane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Oxetanes in Late-Stage Functionalization

Late-stage functionalization (LSF) has become a transformative strategy in modern drug discovery. It enables the direct modification of complex, value-added molecules at a late point in their synthesis, allowing for rapid generation of analogs and the optimization of lead compounds without the need for lengthy de novo synthesis.[1][2][3][4] This approach is particularly valuable for fine-tuning the delicate balance of properties required for a successful drug candidate.

Within the medicinal chemist's toolbox, the oxetane ring has emerged as a highly valuable motif. This four-membered cyclic ether is a small, polar, and three-dimensional functional group that can significantly influence a molecule's physicochemical properties.[5][6][7][8] Often employed as a bioisostere for commonly found carbonyl and gem-dimethyl groups, the incorporation of an this compound can lead to marked improvements in:

  • Aqueous Solubility: The polar nature of the this compound ring can enhance a compound's solubility.[5][6]

  • Metabolic Stability: Oxetanes can block metabolically labile sites, for instance, by replacing a gem-dimethyl group, without the associated increase in lipophilicity.[5][6]

  • Lipophilicity: The introduction of an this compound can modulate lipophilicity (LogD), a critical parameter for drug absorption and distribution.[5][6]

  • Basicity (pKa): The inductive electron-withdrawing effect of the this compound can lower the pKa of adjacent basic nitrogen atoms, which can be beneficial for optimizing drug-receptor interactions and pharmacokinetic profiles.[5]

Given these advantages, methods for installing oxetanes during the final stages of a synthetic sequence are of high strategic importance. This document provides detailed application notes and experimental protocols for key methodologies enabling the late-stage functionalization of complex molecules with oxetanes.

Application Notes: Methodologies and Strategic Considerations

The primary challenge in LSF is to achieve high selectivity and functional group tolerance, given the complexity of the substrate. Modern synthetic methods, particularly those leveraging photocatalysis and directed C–H functionalization, have provided powerful solutions for this compound incorporation.

Key Methodologies
  • Photocatalytic C(sp³)–H Functionalization of Alcohols: This is a powerful and direct method for converting native alcohols in complex molecules into spiro-oxetanes. The reaction proceeds under mild, visible-light-mediated conditions and demonstrates excellent functional group tolerance.[9][10][11][12] This strategy is particularly useful for introducing a rigid, spirocyclic this compound moiety, which can significantly impact the conformation and properties of the parent molecule.

  • Minisci-Type Reactions for Heterocycles: Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals.[13] The Minisci reaction, a radical addition to electron-deficient heteroarenes, is a classic LSF tool.[1][14][15] By using radical precursors bearing an this compound moiety, this method can be adapted to directly attach oxetanyl-alkyl groups to complex drug scaffolds, typically offering regioselectivity that is complementary to traditional polar reactions.[1]

Challenges and Considerations
  • Substrate Scope: While powerful, each LSF method has its limitations. The success of a given protocol is highly dependent on the electronic and steric environment of the target C-H bond or functional group.

  • Reagent Availability: The diversity of readily available this compound-containing building blocks for LSF can be limited, although this is an active area of chemical research.[5][16]

  • Ring Stability: The this compound ring is strained and can be susceptible to opening under harsh acidic or basic conditions. Therefore, LSF methods that proceed under mild conditions are highly preferred.[5]

Data Presentation: Substrate Scope and Performance

The following tables summarize quantitative data for representative late-stage oxetanylation reactions, showcasing the scope and efficiency of the methodologies.

Table 1: Late-Stage Spiro-Oxetane Formation via Photocatalytic Alcohol C–H Functionalization

Substrate Key Reagents & Conditions Product Yield (%)
Pregnenolone {Ir[dF(CF₃)ppy]₂(dtbpy)}PF₆, Quinuclidine, ZnCl₂, K₃PO₄, Vinyl Sulfonium Salt, Blue LED Spiro-oxetane derivative of Pregnenolone 44
Galactose derivative {Ir[dF(CF₃)ppy]₂(dtbpy)}PF₆, Quinuclidine, ZnCl₂, K₃PO₄, Vinyl Sulfonium Salt, Blue LED Diastereomerically pure this compound derivative N/A

| Testosterone | {Ir[dF(CF₃)ppy]₂(dtbpy)}PF₆, Quinuclidine, ZnCl₂, K₃PO₄, Vinyl Sulfonium Salt, Blue LED | Bioactive steroid derivative 3ab | N/A |

(Data sourced from Silvi et al. and related works, showcasing functionalization of complex alcohols)[9][11]

Table 2: Representative Minisci-Type C–H Alkylation of Heterocycles

Heterocyclic Substrate Alkyl Radical Precursor & Conditions Product Yield (%)
Quinine tert-Butyl boronic acid, [Ru(bpy)₃]Cl₂, BI-OAc, Blue LED tert-Butyl functionalized Quinine N/A
Milrinone Primary alcohol, {Ir[dF(CF₃)ppy]₂(dtbpy)}PF₆, HAT catalyst, Blue LED Alkylated Milrinone 43

| Halogenated Quinolines | Ethane (gas), Photoinduced iron-catalysis, Continuous flow | Ethylated Quinolines | Moderate to Good |

Visualizations: Workflows and Conceptual Diagrams

LSF_Oxetane_Workflow sub Substrate Selection strat Strategy Selection (e.g., C-H Functionalization, Minisci) sub->strat Analyze functional groups and target sites reagents Reagent & Catalyst Selection strat->reagents rxn LSF Reaction reagents->rxn workup Reaction Workup & Crude Isolation rxn->workup purify Purification (e.g., Chromatography) workup->purify analysis Structural Analysis (NMR, MS) purify->analysis final Final this compound-Functionalized Complex Molecule analysis->final

Caption: General workflow for late-stage functionalization with this compound.

Photocatalytic_Cycle cluster_cycle Photocatalytic Cycle cluster_product PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_red PC•⁻ PC_star->PC_red SET with HAT catalyst (e.g., Quinuclidine) PC_red->PC SET Alcohol Complex Alcohol R-CH₂-OH Radical α-hydroxy radical R-CH•-OH Alcohol->Radical Hydrogen Atom Transfer (HAT) Sulfonium Vinyl Sulfonium Salt Radical->Sulfonium Radical Addition This compound Spiro-Oxetane Sulfonium->this compound Intramolecular Cyclization (Sₙ2)

Caption: Conceptual scheme of photocatalytic spiro-oxetane formation.

References

Troubleshooting & Optimization

troubleshooting low yields in the Paterno-Buchi reaction for oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the Paterno-Büchi reaction for oxetane synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Our troubleshooting guide is designed in a question-and-answer format to directly address common issues encountered during the Paterno-Büchi reaction.

Q1: My this compound yield is very low, or the reaction is not proceeding. What are the primary factors to investigate?

A1: Low or no yield in a Paterno-Büchi reaction can stem from several factors. Systematically investigate the following:

  • Wavelength of Irradiation: The choice of irradiation wavelength is critical and depends on the carbonyl compound. Aromatic carbonyl compounds typically require irradiation around 300 nm (Pyrex-filtered), while aliphatic carbonyls need higher energy light at ~254 nm (quartz/Vycor).[1] Ensure your light source and vessel are appropriate for your substrate.

  • Oxygen Contamination: Dissolved oxygen can quench the excited triplet state of the carbonyl compound, which is a key intermediate in many Paterno-Büchi reactions.[2] It is crucial to thoroughly degas the reaction mixture by bubbling with an inert gas like nitrogen or argon for 20-30 minutes prior to and during irradiation.

  • Substrate Concentration: While higher concentrations can favor intermolecular reactions, excessively high concentrations of the carbonyl compound can lead to self-quenching or competing side reactions like pinacol coupling. Typical concentrations for the carbonyl compound are in the range of 0.05-0.2 M.

  • Alkene Reactivity: The electronic nature of the alkene plays a significant role. Electron-rich alkenes, such as enol ethers, are generally more reactive and give higher yields of oxetanes.[1] Electron-deficient alkenes may react sluggishly or prefer alternative reaction pathways.

Q2: I am observing significant formation of side products. What are the most common side reactions and how can I minimize them?

A2: The two most prevalent side reactions that compete with this compound formation are the Norrish Type II reaction and pinacol coupling.

  • Norrish Type II Reaction: This intramolecular reaction can occur if the carbonyl compound possesses an accessible γ-hydrogen atom. The excited carbonyl abstracts this hydrogen, leading to cleavage of the molecule and preventing this compound formation.

    • Solution: To circumvent this, select a carbonyl substrate that lacks γ-hydrogens. If that is not possible, modifying the solvent or temperature may alter the conformational equilibrium to disfavor the abstraction pathway, though substrate redesign is often more effective.

  • Pinacol Coupling: This bimolecular reaction involves the reductive coupling of two molecules of the excited carbonyl compound to form a 1,2-diol (pinacol).[1][3][4] This is particularly problematic at high concentrations of the carbonyl compound.

    • Solution: Reduce the concentration of the carbonyl compound. Using an excess of the alkene can also favor the intermolecular Paterno-Büchi reaction over the bimolecular pinacol coupling.

Quantitative Data Summary

The choice of solvent can significantly impact the yield of the Paterno-Büchi reaction. Non-polar solvents are generally preferred as they can enhance the rate of the desired cycloaddition.[1] The following table summarizes the effect of different solvents on the yield of the Paterno-Büchi reaction between 1-acetylindole-2,3-dione and 2,3-dimethyl-2-butene.

SolventDielectric Constant (ε)Yield (%)
n-Hexane1.8885
Benzene2.2882
Dichloromethane8.9375
Acetone20.768
Acetonitrile37.560
Methanol32.745

Data adapted from Xue, J. et al., J. Chem. Soc., Perkin Trans. 1, 2001, 2001-2005.

Detailed Experimental Protocol

This protocol provides a general methodology for the Paterno-Büchi reaction using 3-acetylbenzophenone as a photosensitizer. This procedure should be adapted based on the specific substrates and equipment used.

Materials:

  • 3-Acetylbenzophenone (1.0 eq.)

  • Alkene (e.g., 2,3-dimethyl-2-butene) (2-10 eq.)

  • Anhydrous solvent (e.g., Benzene or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Quartz or Pyrex reaction vessel

  • Medium-pressure mercury lamp photoreactor

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a quartz or Pyrex reaction vessel, dissolve 3-acetylbenzophenone (1.0 eq.) and the alkene (2-10 eq.) in the chosen anhydrous solvent. The concentration of the photosensitizer should be in the range of 0.05-0.2 M.[2]

  • Degassing: Seal the reaction vessel and thoroughly degas the solution by bubbling a gentle stream of nitrogen or argon through it for 20-30 minutes. This is crucial to remove dissolved oxygen which can quench the excited state of the photosensitizer.[2]

  • Irradiation: Place the reaction vessel in the photochemical reactor and stir the solution. Irradiate the mixture with a medium-pressure mercury lamp. The reaction progress should be monitored by TLC or GC-MS until the starting carbonyl compound is consumed. Cooling may be necessary to maintain a constant temperature.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to isolate the desired this compound.

Visualizing Reaction Pathways and Troubleshooting Logic

To aid in understanding the reaction and troubleshooting, the following diagrams have been generated using Graphviz.

Caption: The reaction pathway of the Paterno-Büchi reaction.

Troubleshooting_Workflow Start Low this compound Yield Check_Wavelength Incorrect Wavelength? Start->Check_Wavelength Check_Oxygen Oxygen Present? Check_Wavelength->Check_Oxygen No Solution_Wavelength Match Wavelength to Carbonyl (Aromatic: ~300nm, Aliphatic: ~254nm) Check_Wavelength->Solution_Wavelength Yes Check_Side_Reactions Side Products Observed? Check_Oxygen->Check_Side_Reactions No Solution_Oxygen Degas Solvent Thoroughly (N₂ or Ar Purge) Check_Oxygen->Solution_Oxygen Yes Norrish Norrish Type II Check_Side_Reactions->Norrish Yes Pinacol Pinacol Coupling Check_Side_Reactions->Pinacol Yes Solution_Norrish Use Carbonyl without γ-Hydrogens Norrish->Solution_Norrish Solution_Pinacol Decrease Carbonyl Concentration, Increase Alkene Excess Pinacol->Solution_Pinacol

References

Technical Support Center: Optimizing Williamson Ether Synthesis for Oxetane Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the synthesis of oxetanes via the intramolecular Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the intramolecular Williamson ether synthesis for oxetane formation?

The intramolecular Williamson ether synthesis is a method to form the four-membered this compound ring. It involves a base-mediated nucleophilic substitution where an alkoxide, generated from a 3-haloalcohol or a similar substrate with a good leaving group, attacks the carbon bearing the leaving group to form a cyclic ether.[1][2] This reaction proceeds via an SN2 mechanism.[3][4]

Q2: What are the most common challenges in synthesizing oxetanes via this method?

The formation of a four-membered ring is kinetically less favorable compared to three, five, or six-membered rings.[1][5] Key challenges include:

  • Low Yields: Due to the inherent ring strain of the this compound ring.[1][6]

  • Competing Side Reactions: The most common side reactions are E2 elimination and Grob fragmentation.[1][2][7]

  • Substrate Dependence: The success of the reaction is highly dependent on the structure of the starting material.[1]

Q3: What are the ideal starting materials and leaving groups?

The reaction typically starts from a 1,3-diol which is then converted to a 3-haloalcohol or a derivative with a good leaving group.[1][8]

  • Leaving Groups: Good leaving groups are crucial for successful cyclization.[1] Commonly used leaving groups include halides (I > Br > Cl) and sulfonates (tosylates, mesylates).[2][9][10]

  • Alkyl Halide Substitution: The carbon bearing the leaving group should ideally be primary to favor the SN2 reaction. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will predominantly give elimination.[7][9][11]

Q4: Which bases are recommended for this reaction?

Strong, non-nucleophilic bases are typically used to deprotonate the alcohol to form the alkoxide. Common choices include:

  • Sodium hydride (NaH)[1][8][9][11]

  • Potassium hydride (KH)[9][12]

  • Potassium tert-butoxide (KOtBu)[1]

  • Potassium hydroxide (KOH)[1]

  • In some cases, weaker bases like potassium carbonate (K₂CO₃) can be used, especially for phenols or activated alcohols.[3][13][14]

Q5: What solvents are suitable for this reaction?

Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide without interfering with the nucleophile.[4] Protic and apolar solvents tend to slow down the reaction.[4] Recommended solvents include:

  • Tetrahydrofuran (THF)[1][9]

  • N,N-Dimethylformamide (DMF)[4][7]

  • Acetonitrile[4][7]

  • Dimethyl sulfoxide (DMSO)[5][9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inefficient Alkoxide Formation: The base may not be strong enough to deprotonate the alcohol.[11] 2. Poor Leaving Group: The leaving group is not easily displaced. 3. Reaction Temperature Too Low: Insufficient energy for the reaction to proceed.[4] 4. Steric Hindrance: The substrate is too bulky, hindering the SN2 attack.[7][10]1. Use a stronger base like NaH or KH.[9][11] 2. Convert the leaving group to a better one, such as an iodide or a tosylate.[9] 3. Increase the reaction temperature, typically in the range of 50-100 °C.[3][4] Microwave irradiation can also be employed to increase the reaction rate.[4][15] 4. Redesign the synthesis to use a less sterically hindered substrate. The carbon with the leaving group should be primary.[7][9]
Formation of Alkene Side Product 1. E2 Elimination: The alkoxide is acting as a base rather than a nucleophile. This is common with secondary and tertiary alkyl halides.[7][10] 2. High Reaction Temperature: Higher temperatures can favor elimination over substitution.[4]1. Ensure the leaving group is on a primary carbon.[7][9] If a secondary halide must be used, try milder reaction conditions. 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Formation of Aldehyde and Alkene (Grob Fragmentation) This is a competing side reaction for the intramolecular Williamson etherification of 1,3-haloalcohols.[1][2]This side reaction is substrate-dependent.[1] Modifying the substrate or using milder reaction conditions may help to minimize it.
Reaction Stalls or is Incomplete 1. Insufficient Reaction Time: The reaction may not have reached completion.[4] 2. Decomposition of Reagents: The alkoxide or other reagents may be degrading over time.1. Monitor the reaction by TLC or another analytical technique and allow for longer reaction times (typically 1-8 hours).[3][4] 2. Ensure anhydrous conditions, as alkoxides are reactive towards water. Use freshly prepared or properly stored reagents.

Reaction Condition Summary Tables

Table 1: Common Bases and Solvents

Base Typical Solvent(s) Notes
Sodium Hydride (NaH)THF, DMFStrong, non-nucleophilic base. Hydrogen gas is the byproduct.[9][11]
Potassium Hydride (KH)THFSimilar to NaH, can be more reactive.[9][12]
Potassium tert-butoxide (KOtBu)THF, t-BuOHA strong, bulky base. Can favor elimination if not used carefully.[1]
Potassium Hydroxide (KOH)Acetonitrile, DMFA strong base, often used in industrial settings.[1][4]
Potassium Carbonate (K₂CO₃)Acetonitrile, DMFA milder base, suitable for more acidic alcohols like phenols.[3][14]

Table 2: Typical Reaction Parameters

Parameter Typical Range Reference
Temperature50 - 100 °C[3][4]
Reaction Time1 - 8 hours[3][4]
Yield50 - 95% (lab scale)[3][4]

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis from a 3-Haloalcohol

  • Alkoxide Formation: To a solution of the 3-haloalcohol in an anhydrous polar aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Argon), add a strong base (e.g., 1.1 equivalents of NaH) portion-wise at 0 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to the desired reaction temperature (e.g., 50-100 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical method.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: One-Pot Synthesis from a 1,3-Diol

This protocol, adapted from Mandal and co-workers, involves the in-situ formation of an iodide followed by cyclization.[1]

  • Iodination: In a reaction vessel, combine the 1,3-diol, triphenylphosphine, and imidazole in an appropriate solvent like THF or acetonitrile.

  • Iodine Addition: Add iodine portion-wise to the mixture at room temperature.

  • Base Addition: After the formation of the iodo-alcohol is complete (as monitored by TLC), add a strong base such as NaH to the reaction mixture.

  • Cyclization: Heat the reaction mixture to promote the intramolecular cyclization to the this compound.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Diagrams

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Williamson Ether Synthesis cluster_end Product Isolation start 1,3-Diol conversion Conversion to 3-Haloalcohol or Sulfonate Ester start->conversion alkoxide Alkoxide Formation (Addition of Base) conversion->alkoxide cyclization Intramolecular SN2 Cyclization alkoxide->cyclization workup Aqueous Workup cyclization->workup purification Purification (e.g., Chromatography) workup->purification This compound This compound Product purification->this compound logical_relationship cluster_main Intramolecular Williamson Ether Synthesis cluster_products Possible Outcomes main_reaction 3-Haloalcohol + Base This compound Desired this compound Product (SN2) main_reaction->this compound Favorable Conditions: - Primary Halide - Good Leaving Group - Non-bulky Base elimination Side Product: Alkene (E2) main_reaction->elimination Favored by: - Secondary/Tertiary Halide - Steric Hindrance - High Temperature fragmentation Side Product: Aldehyde + Alkene (Grob Fragmentation) main_reaction->fragmentation Substrate Dependent

References

preventing oxetane ring opening during purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted ring-opening of oxetanes during purification and handling.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound ring opening during silica gel chromatography?

A1: Standard silica gel can be acidic, which can catalyze the ring-opening of the strained this compound ether.[1][2][3] The acidic surface of the silica can protonate the oxygen atom of the this compound, making it susceptible to nucleophilic attack by the solvent, trace amounts of water, or even the silica itself. This is a common issue, particularly for oxetanes that are not 3,3-disubstituted, as substitution at the 3-position can sterically hinder this process.[1]

Q2: How does the substitution pattern on the this compound ring affect its stability?

A2: The substitution pattern significantly influences the stability of the this compound ring. Generally, 3,3-disubstituted oxetanes are the most stable.[1][4] This increased stability is attributed to steric hindrance, where the substituents block the path of external nucleophiles to the C–O σ* antibonding orbital.[1] Conversely, oxetanes with substitution at the 2-position or monosubstituted at the 3-position can be more prone to ring-opening.[3]

Q3: Are oxetanes stable under basic conditions?

A3: Yes, oxetanes are generally more stable under basic conditions compared to acidic conditions.[2][5] Ring-opening under basic conditions is typically very slow.[5] This stability allows for a wider range of purification and reaction conditions. For instance, using a mobile phase containing a small amount of a basic modifier like triethylamine during silica gel chromatography can help prevent ring-opening.[6]

Q4: What are some common reagents that can cause this compound ring-opening?

A4: Besides protic and Lewis acids, other reagents can induce ring-opening. Strong nucleophiles, especially when activated by Lewis acids, can open the ring.[3][7] Grignard reagents and complex hydrides like lithium aluminum hydride (LiAlH4) can also cleave this compound rings, often requiring elevated temperatures.[2][5] Care should be taken during workup and purification to avoid unintentional exposure to acidic conditions, for example, during an aqueous acidic wash.

Q5: Can high temperatures cause the this compound ring to open?

A5: Yes, high temperatures can contribute to the thermal instability of oxetanes, potentially leading to ring-opening or decomposition, especially for less stable substitution patterns.[1][3] It is advisable to perform purification at room temperature or below if you suspect thermal lability.

Troubleshooting Guides

Problem 1: this compound decomposition observed during column chromatography.

Symptoms:

  • Low or no recovery of the desired this compound-containing product.

  • Presence of diol byproducts or other rearranged products in the collected fractions.

  • Streaking of the product on the TLC plate.

Possible Causes & Solutions:

CauseRecommended Solution
Acidic Silica Gel 1. Deactivate Silica Gel: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia solution to neutralize the acidic sites.[6] 2. Use Neutral or Basic Alumina: Alumina is available in neutral and basic grades and can be a good alternative to silica gel for acid-sensitive compounds.[6][8] 3. Reverse-Phase Chromatography: For polar compounds, reverse-phase HPLC or MPLC using a C18 column with a water/acetonitrile or water/methanol mobile phase is an excellent alternative.[9]
High Temperature Conduct the chromatography at room temperature. Avoid heating the column.
Reactive Solvent Ensure the solvents used for elution are non-nucleophilic and free of acidic impurities.
Problem 2: Unexpected ring-opening during workup or storage.

Symptoms:

  • Product degradation is observed in the NMR spectrum after aqueous workup.

  • The purified compound decomposes upon standing at room temperature.

Possible Causes & Solutions:

CauseRecommended Solution
Acidic Aqueous Wash During workup, use a saturated sodium bicarbonate solution or a phosphate buffer (pH 7-8) for washing instead of acidic solutions like HCl.
Intramolecular Ring-Opening If the molecule contains both an this compound and a carboxylic acid, it may be unstable and isomerize to a lactone, sometimes even at room temperature.[10] Store such compounds in a freezer and handle them quickly. The presence of a nearby basic group, like an imidazole, can sometimes prevent this intramolecular protonation and stabilize the compound.[10]
Presence of Internal Nucleophiles Molecules with internal nucleophiles (e.g., alcohols, amines) and a 3,3-disubstituted this compound can be more susceptible to ring-opening under acidic conditions.[1][11] Maintain neutral or basic conditions throughout the workup and purification.

Experimental Protocols

Protocol 1: Purification of an Acid-Sensitive this compound using Deactivated Silica Gel

Objective: To purify an this compound-containing compound while preventing acid-catalyzed ring-opening.

Materials:

  • Crude this compound-containing compound

  • Silica gel (for flash chromatography)

  • Triethylamine (Et3N)

  • Eluent system (e.g., Hexane/Ethyl Acetate)

Procedure:

  • Prepare the Slurry: In a fume hood, add the desired amount of silica gel to a beaker. Add the chosen eluent system containing 1% (v/v) triethylamine.

  • Pack the Column: Gently swirl the beaker to create a uniform slurry and immediately pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed bed.

  • Equilibrate the Column: Pass 2-3 column volumes of the eluent containing 1% triethylamine through the packed column to ensure it is fully equilibrated and neutralized.

  • Load the Sample: Dissolve the crude compound in a minimal amount of the eluent (with 1% triethylamine) and load it onto the column.

  • Elute and Collect: Elute the compound with the triethylamine-containing solvent system and collect fractions as usual.

  • Analyze Fractions: Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Remove Solvent: Evaporate the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Protocol 2: Purification using Neutral Alumina

Objective: To provide an alternative stationary phase for the purification of acid-sensitive oxetanes.

Materials:

  • Crude this compound-containing compound

  • Neutral alumina (Activity I, II, or III, depending on the compound's polarity)

  • Eluent system

Procedure:

  • Select Alumina Activity: The activity level of alumina refers to its water content; Activity I is the most active (least water) and is suitable for less polar compounds. For more polar compounds, you may need to deactivate the alumina to Activity II or III by adding a small amount of water.

  • Pack the Column: Dry pack or slurry pack the column with the chosen neutral alumina.

  • Equilibrate the Column: Pass 2-3 column volumes of the eluent through the column.

  • Load and Elute: Load the sample and elute with the appropriate solvent system. Alumina generally requires more polar eluents than silica gel.

  • Collect and Analyze: Collect and analyze fractions as you would for silica gel chromatography.

Visual Guides

Below are diagrams illustrating key decision-making processes for handling this compound-containing compounds.

Purification_Workflow start Start: Crude this compound Compound tlc_check Run TLC with standard silica and eluent start->tlc_check streaking Streaking or decomposition on TLC? tlc_check->streaking silica_col Proceed with standard silica gel chromatography streaking->silica_col no_streaking troubleshoot Choose Alternative Purification streaking->troubleshoot yes_streaking no_streaking No yes_streaking Yes end Pure this compound silica_col->end deactivated_silica Use Deactivated Silica (1% Et3N in eluent) troubleshoot->deactivated_silica alumina Use Neutral or Basic Alumina troubleshoot->alumina reverse_phase Use Reverse-Phase Chromatography (C18) troubleshoot->reverse_phase deactivated_silica->end alumina->end reverse_phase->end

Caption: Decision workflow for selecting a purification method.

Stability_Factors This compound This compound Ring Stability substituents Substitution Pattern This compound->substituents conditions Reaction/Purification Conditions This compound->conditions disubstituted 3,3-Disubstituted (More Stable) substituents->disubstituted other_sub Other Patterns (Less Stable) substituents->other_sub acidic Acidic (H+, Lewis Acids) (Unstable) conditions->acidic basic Basic (Stable) conditions->basic temp High Temperature (Less Stable) conditions->temp

Caption: Factors influencing this compound ring stability.

References

stability of oxetane-containing compounds in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of oxetane-containing compounds in acidic and basic media. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound-containing compounds across different pH ranges?

A1: The stability of the this compound ring is highly dependent on the pH of the medium. Generally, oxetanes are most susceptible to degradation under strongly acidic conditions (e.g., pH 1).[1] They typically exhibit good stability in neutral and moderately basic environments.[1] However, exposure to strong bases at elevated temperatures can also lead to decomposition. The substitution pattern on the this compound ring is a critical factor, with 3,3-disubstituted oxetanes being the most stable due to steric hindrance that blocks nucleophilic attack.[2]

Q2: What is the primary degradation pathway for oxetanes in acidic and basic media?

A2: In acidic media, the primary degradation pathway is an acid-catalyzed ring-opening. The ether oxygen of the this compound ring is protonated, making the ring more susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This results in the formation of a 1,3-diol or other corresponding ring-opened products.[1] In basic media, while generally more stable, the strained ring can undergo nucleophilic attack by hydroxide ions, especially at higher temperatures, leading to a similar ring-opening.

Q3: How does the substitution pattern on the this compound ring affect its stability?

A3: The substitution pattern is a key determinant of an this compound's stability.[2]

  • 3,3-disubstituted oxetanes are generally the most stable. The substituents at the 3-position sterically hinder the approach of nucleophiles, protecting the ring from opening.[2]

  • 2,2-disubstituted oxetanes can be more labile, especially if the substituents can stabilize a carbocation intermediate that may form during acid-catalyzed ring-opening.[1]

  • Monosubstituted oxetanes , particularly at the 2-position, are often the least stable.[1]

Q4: Are there specific reaction conditions or reagents that are known to be incompatible with the this compound motif?

A4: Yes. Strong acids (both Brønsted and Lewis acids) can readily promote ring-opening and should be used with caution.[3][4] Reactions that generate acidic byproducts can also lead to degradation. While more stable under basic conditions, strong bases like organolithium reagents or Grignard reagents can react with the this compound ring. High temperatures can accelerate degradation across all pH ranges.[5]

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound-containing compounds.

Problem 1: My this compound-containing compound is showing significant degradation in an acidic formulation or reaction medium.

  • Possible Cause: The strained this compound ring is being protonated and opened by the acidic environment.[1]

  • Troubleshooting Steps:

    • Measure and Adjust pH: Confirm the pH of your medium. If possible, increase the pH to a less acidic range where your compound is more stable.

    • Use an Acid Scavenger: If acidic byproducts are generated in a reaction, consider adding a non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine) to neutralize the acid as it forms.[1]

    • Lower the Temperature: Degradation reactions are often accelerated by heat. Running your experiment at a lower temperature may significantly reduce the rate of ring-opening.[1]

    • Reagent Purity: Ensure all solvents and reagents are free from acidic impurities. For example, certain grades of chloroform can contain trace amounts of HCl.[1]

Problem 2: I am observing unexpected or inconsistent results in my stability assay.

  • Possible Cause: Variability in experimental conditions or degradation of the compound in the analytical workflow.

  • Troubleshooting Steps:

    • Control Temperature and pH: Use precisely calibrated buffers and ensure your incubation temperature is uniform and stable.

    • Check for Adsorption: Some compounds may adsorb to the surfaces of plasticware (e.g., polypropylene wells). Consider using glass or specialized low-binding plates.

    • Stock Solution Stability: Ensure your compound is stable in the solvent used for your stock solution (e.g., DMSO). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

    • Analytical Method: Verify that your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the intact compound from its degradation products.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing unexpected degradation of an this compound-containing compound.

G Troubleshooting this compound Degradation start Degradation Observed check_conditions Analyze Reaction/ Formulation Conditions start->check_conditions is_acidic Acidic pH or Lewis Acid Present? check_conditions->is_acidic is_hot High Temperature? is_acidic->is_hot No acid_solution Add Acid Scavenger (e.g., Hindered Base) OR Increase Buffer pH is_acidic->acid_solution Yes is_basic Strong Base? is_hot->is_basic No temp_solution Lower Reaction/ Storage Temperature is_hot->temp_solution Yes base_solution Use Milder Base OR Lower Temperature is_basic->base_solution Yes check_substituents Consider Substituent Effects (e.g., 2-position, electron-donating groups) is_basic->check_substituents No end_node Optimized Protocol/ Stable Formulation acid_solution->end_node temp_solution->end_node base_solution->end_node check_substituents->end_node

Caption: Troubleshooting workflow for this compound degradation.

Data on this compound Stability

The stability of oxetanes is highly substrate-dependent. Below are examples of quantitative stability data under different pH conditions.

Table 1: pH Stability of a 3,3-Diarylthis compound Derivative at 37°C

Time (hours)% Compound Remaining (pH 1.2)% Compound Remaining (pH 7.4)% Compound Remaining (pH 10.0)
0100%100%100%
1~75%>95%>95%
4~40%>95%>95%
24<10%>95%>95%
48Not Detected>95%>95%
Data adapted from a study on 3,3-diaryloxetanes, illustrating significant degradation in acidic media (pH 1.2) while showing high stability at neutral and basic pH.[6]

Table 2: General Stability of Various this compound Classes

This compound TypeConditionStability OutcomeReference
2-SulfonyloxetanespH 1-10, 25°CHalf-lives of 4-5 days[1]
General 3,3-DisubstitutedStrongly Acidic (e.g., pH 1)Generally more stable than other substitution patterns[2]
General Monosubstituted (2-position)Strongly Acidic (e.g., pH 1)Often the least stable substitution pattern[1]

Experimental Protocols

This section provides a detailed protocol for assessing the chemical stability of an this compound-containing compound in acidic and basic media using HPLC-MS.

Protocol: Chemical Stability Testing in Acidic and Basic Buffers

1. Objective: To determine the rate of degradation of an this compound-containing compound at pH 1.2 (simulated gastric fluid), pH 7.4 (physiological pH), and pH 10.0.

2. Materials:

  • This compound-containing test compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium chloride (NaCl)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade or Milli-Q

  • pH meter

  • Incubator or water bath set to 37°C

  • HPLC-MS system with a C18 column

3. Buffer Preparation:

  • Acidic Buffer (pH 1.2): Dissolve 2.0 g of NaCl in 7.0 mL of concentrated HCl and dilute to 1 L with water. Adjust pH to 1.2 if necessary.

  • Neutral Buffer (pH 7.4): Prepare a standard phosphate-buffered saline (PBS) solution or dissolve KH₂PO₄ in water and adjust pH to 7.4 with NaOH.

  • Basic Buffer (pH 10.0): Prepare a glycine-NaOH or carbonate-bicarbonate buffer and adjust pH to 10.0.

4. Sample Preparation and Incubation:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • For each pH condition, add the stock solution to the pre-warmed (37°C) buffer to achieve a final concentration of 10 µM. (Note: The final DMSO concentration should be ≤ 1% to avoid solvent effects).

  • Immediately after mixing, take the T=0 time point sample by transferring an aliquot (e.g., 100 µL) into a clean vial containing an equal volume of cold ACN to stop the degradation.

  • Incubate the remaining reaction mixtures at 37°C.

  • Withdraw aliquots at subsequent time points (e.g., 1, 4, 8, 24, and 48 hours), quenching each sample immediately with cold ACN.

  • Store all quenched samples at -20°C until analysis.

5. HPLC-MS Analysis:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Injection Volume: 5 µL

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor the m/z of the parent compound.

6. Data Analysis:

  • Integrate the peak area of the parent compound at each time point.

  • Calculate the percentage of compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining compound versus time for each pH condition.

  • If applicable, calculate the degradation half-life (t½) for each condition.

Mechanism & Workflow Diagrams

The following diagrams illustrate the chemical mechanisms of degradation and the experimental workflow.

G Acid-Catalyzed this compound Ring-Opening cluster_0 1. Protonation cluster_1 2. Nucleophilic Attack cluster_2 3. Deprotonation This compound This compound (R-groups omitted) Protonatedthis compound Protonated this compound (Activated) This compound->Protonatedthis compound Proton H+ Proton->Protonatedthis compound Fast ProtonatedOxetane2 Protonated this compound Nucleophile Nucleophile (e.g., H₂O) RingOpened Ring-Opened Intermediate Nucleophile->RingOpened Slow (RDS) RingOpened2 Ring-Opened Intermediate ProtonatedOxetane2->RingOpened Product 1,3-Diol Product RingOpened2->Product Fast (-H+)

Caption: Mechanism of acid-catalyzed this compound degradation.

G Workflow for pH Stability Assay prep_stock Prepare 10 mM Stock in DMSO add_compound Add Stock to Buffers (Final Conc. 10 µM) prep_stock->add_compound prep_buffers Prepare & Pre-warm Acidic, Neutral, Basic Buffers prep_buffers->add_compound t0_sample Take T=0 Sample (Quench with ACN) add_compound->t0_sample incubate Incubate Samples at 37°C add_compound->incubate analysis Analyze All Samples by LC-MS t0_sample->analysis time_points Take Time Point Samples (e.g., 1, 4, 8, 24h) (Quench with ACN) incubate->time_points time_points->analysis data_proc Calculate % Remaining vs. T=0 analysis->data_proc report Plot Data & Determine Half-life data_proc->report

Caption: Experimental workflow for stability testing.

References

strategies to improve the regioselectivity of oxetane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxetane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the regioselective synthesis of oxetanes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Regioselectivity in Paternò-Büchi Reactions

Question: I am performing a Paternò-Büchi reaction to synthesize a 2-substituted this compound, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The regioselectivity of the Paternò-Büchi reaction is influenced by several factors, including the stability of the intermediate biradical, electronic effects, and reaction conditions. Here are some troubleshooting steps:

  • Substituent Effects: The regioselectivity is often governed by the formation of the more stable 1,4-biradical intermediate. Electron-donating groups on the alkene and electron-withdrawing groups on the carbonyl component can influence the stability of these intermediates. Consider modifying your substrates to favor the formation of the desired biradical. For instance, in the reaction of alkenes with 1,4-benzoquinone, polar factors resulting from initial electron transfer can control regioselectivity, sometimes leading to the opposite of what is predicted by biradical stability alone.[1]

  • Temperature: Temperature can have a significant impact on regioselectivity.[2][3] It is recommended to screen a range of temperatures to find the optimal conditions for your specific substrate combination. Lowering the temperature can sometimes enhance selectivity.

  • Excited State Multiplicity: The spin state of the excited carbonyl (singlet vs. triplet) can influence the reaction pathway and, consequently, the regioselectivity.[4][5] Triplet sensitizers or quenchers can be used to favor one pathway over the other.[6] For example, visible-light-mediated protocols using an iridium-based photocatalyst can promote triplet energy transfer to the carbonyl substrate, leading to different selectivity profiles compared to direct UV irradiation.[5][7]

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states. It is advisable to screen a variety of solvents to determine the optimal medium for your reaction.

Issue 2: Undesired Side Reactions with Lewis Acid Catalysis

Question: I am using a Lewis acid to catalyze an this compound-forming reaction, but I am observing significant amounts of rearrangement and dimerization byproducts. What can I do to minimize these side reactions?

Answer: Lewis acid-catalyzed reactions for this compound synthesis can be highly effective, but side reactions are a common issue. Here are some strategies to improve the outcome:

  • Choice of Lewis Acid: The strength and steric bulk of the Lewis acid are critical. "Lewis superacids" like tris(pentafluorophenyl)borane B(C₆F₅)₃ and tris(pentafluorophenyl)alane Al(C₆F₅)₃ have shown high efficacy in promoting regioselective reactions while minimizing side products.[8][9] For example, Al(C₆F₅)₃ has been shown to suppress the formation of allylic isomers and reduce dimerization in the isomerization of 2,2-disubstituted oxetanes.[9]

  • Catalyst Loading: Using a low catalyst loading (e.g., 1 mol%) can often be sufficient to promote the desired reaction without driving the formation of byproducts.[8][9]

  • Reaction Temperature: Temperature control is crucial. Running the reaction at a specific temperature (e.g., 40°C) can favor the desired product formation and minimize decomposition or side reactions.[8][9]

  • Substrate Concentration: Higher concentrations can sometimes favor dimerization.[9] Experimenting with different substrate concentrations may help to identify conditions that favor the intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving high regioselectivity in this compound synthesis?

A1: The primary strategies include:

  • The Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition of a carbonyl compound and an alkene.[2][10][11] Regioselectivity is influenced by factors like intermediate biradical stability and reaction conditions.[2][12][13]

  • Intramolecular Williamson Etherification: A robust method where a 1,3-halohydrin or a similar precursor cyclizes to form the this compound ring.[14][15][16] The regioselectivity is predetermined by the structure of the starting material.

  • Lewis Acid-Catalyzed Cycloadditions: Formal [2+2] cycloadditions, often between an enol ether and a carbonyl, can proceed with high regioselectivity under Lewis acid catalysis.[17]

  • Epoxide Ring Expansion: The reaction of epoxides with sulfur ylides can lead to the formation of oxetanes.[18]

  • Photoredox Catalysis: Modern methods involving visible light and a photocatalyst can enable the synthesis of oxetanes from alcohols with high regioselectivity.[15]

Q2: How do electronic and steric effects influence regioselectivity in this compound formation?

A2: Both electronic and steric effects play a crucial role.

  • Electronic Effects: In the Paternò-Büchi reaction, the initial interaction between the excited carbonyl and the alkene is often governed by frontier molecular orbital (FMO) interactions. The regioselectivity can be influenced by the relative nucleophilicity of the alkene carbons.[13] In Lewis acid-catalyzed ring-opening reactions of unsymmetrical oxetanes, electronic effects control the attack of weak nucleophiles on the more substituted carbon.[19]

  • Steric Effects: Steric hindrance can direct the approach of reactants, favoring the formation of one regioisomer over another. In nucleophilic ring-opening reactions, strong nucleophiles typically attack the less substituted carbon atom due to steric hindrance.[19] In some photocatalytic reactions, bulky substituents on the this compound precursor can direct functionalization to a less hindered position.[14]

Q3: Can you provide a general comparison of regioselectivity for different this compound synthesis methods?

A3: Yes, the following table summarizes the typical regioselectivity observed for common methods.

Synthesis MethodTypical RegioselectivityFactors Influencing Regioselectivity
Paternò-Büchi Reaction Variable, can be highSubstituents, temperature, solvent, excited state multiplicity.[2][3]
Williamson Etherification Excellent (pre-determined)Structure of the 1,3-difunctional precursor.[14]
Lewis Acid Catalysis Good to ExcellentChoice of Lewis acid, substrate, and reaction conditions.[8][9]
Epoxide Ring Expansion Good (pre-determined)Structure of the starting epoxide.[18]
Photoredox Catalysis Good to ExcellentCatalyst, hydrogen atom transfer reagent, and substrate structure.[15]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Regioselective Isomerization of 2,2-Disubstituted Oxetanes

This protocol is adapted from a procedure using Al(C₆F₅)₃ as a catalyst.[8][9]

  • To a flame-dried Schlenk tube under an argon atmosphere, add the 2,2-disubstituted this compound (1.0 equiv).

  • Add dry toluene (to make a 0.1 M solution).

  • Add the Lewis superacid catalyst, Al(C₆F₅)₃ (1 mol%).

  • Stir the reaction mixture at 40°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a few drops of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Visible-Light-Mediated Paternò-Büchi Reaction

This protocol is a general representation based on modern photocatalytic methods.[5][7]

  • In a reaction vial, combine the carbonyl compound (1.0 equiv), the alkene (1.5-2.0 equiv), and the iridium-based photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).

  • Add a suitable degassed solvent (e.g., acetonitrile or dichloromethane).

  • Seal the vial and place it in front of a blue LED light source.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, remove the solvent in vacuo.

  • Purify the residue by column chromatography to isolate the this compound product.

Visualizations

Paternò_Buchi_Mechanism cluster_0 Paternò-Büchi Reaction Pathway Carbonyl Carbonyl Excited Carbonyl Excited Carbonyl Carbonyl->Excited Carbonyl Alkene Alkene Exciplex Exciplex Excited Carbonyl->Exciplex + Alkene Biradical Intermediate Biradical Intermediate Exciplex->Biradical Intermediate This compound Product This compound Product Biradical Intermediate->this compound Product Ring Closure

Caption: Simplified mechanism of the Paternò-Büchi reaction.

Troubleshooting_Flowchart cluster_1 Troubleshooting Poor Regioselectivity start Poor Regioselectivity Observed q1 Is the reaction a Paternò-Büchi reaction? start->q1 a1 Vary Temperature & Substituents q1->a1 Yes a2 Screen Different Lewis Acids & Conditions q1->a2 No, Lewis Acid Catalyzed a3 Modify Precursor Synthesis q1->a3 No, Williamson Etherification end Improved Regioselectivity a1->end a2->end a3->end

Caption: Decision-making flowchart for improving regioselectivity.

References

Oxetane Reaction Byproduct Formation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the formation of byproducts in oxetane reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in this compound reactions?

A1: The high ring strain of oxetanes (approximately 107 kJ/mol) makes them susceptible to various ring-opening reactions, which are the primary source of byproducts. The most frequently encountered byproducts include:

  • Polymers/Oligomers: Cationic ring-opening polymerization can lead to the formation of polyoxetanes or shorter oligomeric chains. This is particularly common in the presence of strong acids.

  • Ring-Opened Products (Diols): In the presence of water and acid catalysts, oxetanes can undergo hydrolysis to form 1,3-diols.

  • Homoallylic Alcohols: Rearrangement of 2,2-disubstituted oxetanes, often catalyzed by Lewis acids, can yield homoallylic alcohols.

  • Dimers: Dimerization can occur, especially at higher concentrations, leading to the formation of eight-membered ring systems or linear ether dimers.

  • Grob Fragmentation Products: Depending on the substitution pattern and reaction conditions, fragmentation reactions can occur.

Q2: Why are acidic conditions problematic in many this compound reactions?

A2: Acidic conditions, whether from Brønsted or Lewis acids, are a major contributor to byproduct formation in this compound reactions. The oxygen atom in the this compound ring is Lewis basic and can be readily protonated or coordinated by a Lewis acid. This activation facilitates nucleophilic attack and ring-opening. While this is the desired pathway in some reactions, it can also initiate unwanted side reactions like polymerization or isomerization. Strong acids, in particular, can generate highly reactive secondary oxonium ions that are unreactive toward the desired transformation but can promote side reactions. Even the use of acids during product isolation can lead to the formation of unwanted byproducts.

Q3: How can I minimize the formation of polymeric byproducts?

A3: Minimizing polymerization is crucial for achieving high yields of the desired product. Key strategies include:

  • Temperature Control: Lower temperatures generally suppress polymerization.

  • Careful Catalyst Selection: The choice of initiator or catalyst is critical. While strong acids can be problematic, certain Lewis acids or photocatalytic systems can offer better control.

  • Control of Monomer Concentration: Higher monomer concentrations can favor polymerization.

  • Use of "Backbiting" Resistant Structures: In polymerization reactions, the formation of cyclic oligomers (often tetramers) can occur through a "backbiting" mechanism where the oxygen atoms of the growing polymer chain attack the oxonium propagation center. Judicious choice of monomers and reaction conditions can minimize this.

Troubleshooting Guides

Problem 1: My reaction is producing a significant amount of homoallylic alcohol instead of the desired ring-opened product.

This issue is common when working with 2,2-disubstituted oxetanes, especially under Lewis acidic conditions.

Troubleshooting Steps:
  • Re-evaluate Your Lewis Acid: The choice of Lewis acid can significantly influence the reaction outcome. For instance, Al(C6F5)3 has been shown to be effective in promoting the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols, so a less reactive Lewis acid might be preferable if this is an unwanted side reaction.

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor isomerization. Running the reaction at a lower temperature may suppress the formation of the homoallylic alcohol.

  • Consider a Different Catalytic System: If Lewis acids consistently lead to isomerization, explore alternative catalytic systems. For example, certain photocatalytic methods can achieve selective activation of the this compound ring without promoting rearrangement.

Logical Flowchart for Troubleshooting Homoallylic Alcohol Formation

start High Homoallylic Alcohol Formation lewis_acid Re-evaluate Lewis Acid start->lewis_acid Isomerization-prone Lewis Acid? temp Lower Reaction Temperature lewis_acid->temp Still high byproduct? catalyst Change Catalytic System temp->catalyst Still high byproduct? end Reduced Byproduct Formation catalyst->end

Caption: Troubleshooting homoallylic alcohol formation.

Problem 2: I am observing significant oligomerization/polymerization in my reaction.

Uncontrolled polymerization is a common issue, particularly in cationic ring-opening reactions.

Troubleshooting Steps:
  • Control Temperature: As with many side reactions, lower temperatures are generally preferred to reduce the rate of polymerization.

  • Optimize Reagents: The choice of reagents can have a significant impact. For example, in amide reductions, using AlH3 at low temperatures (-78 °C to -50 °C) can be successful where NaBH4 or LiAlH4 lead to decomposition.

  • Use Protecting Groups: For sensitive functional groups, the use of appropriate protecting groups can prevent them from initiating or participating in side reactions.

  • Consider Heterogeneous Conditions: In some cases, heterogeneous reaction conditions can offer better control and selectivity compared to homogeneous systems.

Quantitative Data on Byproduct Formation
Reaction TypeThis compound SubstrateCatalyst/ConditionsDesired Product YieldByproduct(s)Byproduct YieldReference
Isomerization2,2-disubstituted oxetanes1 mol% Al(C6F5)3, Toluene, 40°C76% (homoallylic alcohol)DimerReduced amount
Giese-type additionThis compound and methyl acrylateTMSBr, HME82%Not specified-
Paternò-Büchi ReactionKetene silyl acetals and aromatic carbonylsPhotochemicalVariableThis compound can be the main byproductCan be the main product

Experimental Protocols

Protocol 1: Minimizing Dimer Byproduct in Lewis Acid-Catalyzed Isomerization of 2,2-Disubstituted Oxetanes

This protocol is adapted from a study on the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols, where dimer formation was a key side reaction to control.

Objective: To minimize the formation of dimer byproducts during the Lewis acid-catalyzed isomerization of 2,2-disubstituted oxetanes.

Materials:

  • 2,2-disubstituted this compound

  • Tris(pentafluorophenyl)borane, B(C6F5)3 or Tris(pentafluorophenyl)aluminum, Al(C6F5)3

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2,2-disubstituted this compound in anhydrous toluene to a concentration of 0.1 M.

  • In a separate flask, prepare a stock solution of the Lewis acid (B(C6F5)3 or Al(C6F5)3) in anhydrous toluene.

  • Cool the this compound solution to the desired reaction temperature (e.g., 0°C or 40°C).

  • Add the Lewis acid catalyst (1-5 mol%) to the this compound solution.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., a small amount of water or triethylamine).

  • Purify the product by column chromatography.

Key Findings from Optimization:

  • Concentration: Higher concentrations favor dimerization.

  • Temperature: Reactions at 40°C showed lower dimer formation compared to 0°C due to entropic factors.

  • Catalyst Loading: Catalyst loading could be lowered to 1 mol% without compromising selectivity.

Experimental Workflow for Byproduct Analysis

A This compound Reaction Mixture B Quench Reaction A->B C Crude Product Analysis (TLC, GC-MS) B->C D Identify Byproducts C->D E Column Chromatography D->E F Isolate Desired Product E->F G Isolate Byproducts E->G H Characterize Byproducts (NMR, MS) G->H

Caption: Workflow for analyzing reaction byproducts.

Signaling Pathways

Byproduct Formation via Acid Catalysis

This diagram illustrates the general mechanism by which acid catalysis can lead to either the desired ring-opened product or unwanted byproducts like polymers.

cluster_0 Acid Catalysis cluster_1 Reaction Pathways This compound This compound Activated Activated this compound (Oxonium Ion) This compound->Activated Acid H⁺ or Lewis Acid Acid->Activated Desired Desired Ring-Opened Product Activated->Desired Attack by Nucleophile Byproduct Polymer/Oligomer Byproduct Activated->Byproduct Attack by Monomer Nucleophile Nucleophile Nucleophile->Desired Monomer Another this compound Monomer Monomer->Byproduct

Caption: Acid-catalyzed byproduct formation pathway.

Technical Support Center: Purification of Polar Oxetane Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar oxetane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic purification of these unique heterocyclic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of polar this compound derivatives.

Issue 1: My polar this compound derivative is not moving from the origin (streaking at the baseline) on a silica gel column.

This is a frequent challenge with highly polar compounds due to strong adsorption to the acidic silica stationary phase.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: The eluent is likely not polar enough. Gradually increase the proportion of the polar solvent (e.g., methanol in dichloromethane or ethyl acetate in hexanes). For very polar compounds, consider solvent systems like 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane.[1]

    • Use Additives: To mitigate the acidity of silica gel, which can cause strong adsorption and potential degradation of oxetanes, add a basic modifier to the mobile phase. A common practice is to add 1-2% triethylamine (TEA) to the eluent system.

    • Switch to an Alternative Stationary Phase:

      • Reverse-Phase (RP) Chromatography: For highly polar oxetanes, RP-HPLC with a C18 column can be effective.[2] The mobile phase is typically a polar mixture, such as water and acetonitrile or methanol.[2][3]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller amount of aqueous buffer.[4][5][6][7] This technique can be particularly useful when normal-phase or reverse-phase chromatography fails.[4]

Issue 2: My this compound derivative appears to be degrading on the silica gel column.

The strained four-membered ring of oxetanes can be susceptible to ring-opening under acidic conditions, which are characteristic of standard silica gel.[8][9]

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Before loading your sample, flush the packed silica gel column with the mobile phase containing a small amount of a base, such as 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.

    • Use Neutral or Basic Stationary Phases: Consider using alumina (neutral or basic) as an alternative to silica gel.

    • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.

    • Avoid Chlorinated Solvents if Possible: Some grades of solvents like dichloromethane can contain trace amounts of HCl, which can promote degradation.[9]

Issue 3: I am observing poor separation between my this compound derivative and impurities.

This can be due to an unoptimized solvent system or the presence of challenging impurities from the synthesis.

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Before running a column, screen a variety of solvent systems with different polarities and selectivities using Thin Layer Chromatography (TLC).[10] Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.

    • Consider Different Solvent Selectivities: Don't limit your mobile phase to just hexane/ethyl acetate. Explore other solvents like ethers, toluene, or acetone in combination with a non-polar solvent to achieve different selectivities.[10]

    • Identify Potential Impurities: Common impurities in this compound synthesis can include unreacted starting materials (e.g., diols) or byproducts from side reactions like Grob fragmentation.[11][12] Understanding the polarity of these impurities will help in designing a suitable separation method.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvent systems for flash chromatography of moderately polar this compound derivatives on silica gel?

A1: A good starting point for moderately polar this compound derivatives is a gradient of ethyl acetate in hexanes. Many literature procedures report successful purification using solvent systems ranging from 5% to 40% ethyl acetate in n-hexane.[3][13]

Q2: How can I purify a highly water-soluble this compound derivative?

A2: For highly water-soluble (very polar) this compound derivatives, traditional normal-phase and reverse-phase chromatography can be challenging.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique.[4][5] HILIC uses a polar stationary phase with a high-organic mobile phase, allowing for the retention and separation of very polar analytes.[6][7]

Q3: My this compound derivative contains a basic nitrogen atom. What special precautions should I take during purification?

A3: Basic compounds often exhibit peak tailing on silica gel due to interaction with acidic silanol groups. To improve peak shape and recovery, add a small amount of a basic modifier like triethylamine (1-2%) or ammonium hydroxide to your mobile phase.[1] Alternatively, using an amine-functionalized silica column can be very effective.[7]

Q4: Is it possible to perform chiral separations of this compound derivatives?

A4: Yes, chiral separation of this compound enantiomers is possible and has been reported. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase, such as a lux cellulose column.[11][14] Another approach involves derivatizing the this compound with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard silica gel column.[15]

Q5: How can I load my polar this compound sample onto the column if it is not very soluble in the initial, less polar mobile phase?

A5: In such cases, a "dry loading" technique is recommended. Dissolve your sample in a suitable polar solvent, add a small amount of silica gel to the solution, and then evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.

Data Presentation

Table 1: Example Solvent Systems for Flash Chromatography Purification of this compound Derivatives on Silica Gel

This compound Derivative TypeExample Mobile PhaseReference
Spirocyclic this compound5% Ethyl Acetate in n-hexane[3]
3,3-Disubstituted this compoundHexane/Ethyl Acetate Gradient[13]
Diarylthis compound30% Ethyl Acetate in n-hexane[3]
N-arylamine Oxetanes20% Ethyl Acetate in n-hexane[3]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Polar this compound Derivative on Silica Gel

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Column Equilibration: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.

    • Dry Loading: If the sample is not soluble in the initial mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with the initial mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of a suitable volume.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Deactivation of Silica Gel for Purification of Acid-Sensitive Oxetanes

  • Pack the Column: Pack the silica gel column as described in Protocol 1.

  • Prepare Deactivating Eluent: Prepare a solution of your initial mobile phase containing 1-2% triethylamine.

  • Flush the Column: Pass 2-3 column volumes of the deactivating eluent through the column.

  • Re-equilibrate: Flush the column with 2-3 column volumes of the original mobile phase (without triethylamine) to remove any excess base before loading your sample.

  • Proceed with Purification: Follow steps 4-8 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation & Analysis cluster_final Final Steps TLC TLC Analysis (Select Solvent System) Pack Pack Silica Gel Column TLC->Pack Equilibrate Equilibrate Column Pack->Equilibrate Wet_Load Wet Loading Equilibrate->Wet_Load Soluble in eluent Dry_Load Dry Loading Equilibrate->Dry_Load Insoluble in eluent Elute Elute with Mobile Phase Wet_Load->Elute Dry_Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Analyze->Collect Continue elution Combine Combine Pure Fractions Analyze->Combine Fractions are pure Evaporate Solvent Removal Combine->Evaporate Pure_Product Pure this compound Derivative Evaporate->Pure_Product

Caption: Experimental workflow for flash chromatography purification.

troubleshooting_workflow Start Poor Separation or Product Degradation Check_Polarity Is the compound very polar? Start->Check_Polarity Increase_Polarity Increase mobile phase polarity Check_Polarity->Increase_Polarity No Use_HILIC Consider HILIC Check_Polarity->Use_HILIC Yes Check_Degradation Is there evidence of degradation? Deactivate_Silica Deactivate silica with base (e.g., Triethylamine) Check_Degradation->Deactivate_Silica Yes Success Successful Purification Check_Degradation->Success No, separation is now good Increase_Polarity->Check_Degradation Use_HILIC->Success Change_Stationary_Phase Use Alumina or Reverse Phase Deactivate_Silica->Change_Stationary_Phase Degradation persists Deactivate_Silica->Success Degradation resolved Change_Stationary_Phase->Success

References

Technical Support Center: The Influence of Substitution Pattern on Oxetane Ring Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing compounds. This resource provides essential information regarding the stability of the this compound ring as influenced by its substitution pattern. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of substituted oxetanes.

Q1: My this compound-containing product is decomposing during column chromatography on silica gel. What is causing this and how can I prevent it?

A1: Decomposition on silica gel is a frequent issue and is typically caused by the acidic nature of standard silica gel. The strained this compound ring is susceptible to acid-catalyzed ring-opening.[1]

  • Potential Causes and Solutions:

    • Acidic Conditions: The Lewis acidic sites on silica gel can protonate the this compound oxygen, initiating nucleophilic attack by the solvent or other nucleophiles present, leading to ring cleavage.[1]

    • Troubleshooting Steps:

      • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites.

      • Use Alternative Stationary Phases: Consider using deactivated or basic stationary phases like basic alumina.[2]

      • Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the exposure time of your compound to the stationary phase.

Q2: I am observing significant byproduct formation, suggesting my this compound ring is opening during a reaction performed under acidic conditions. How can I improve the stability?

A2: this compound rings are known to be labile under strongly acidic conditions.[3][4][5] The stability is highly dependent on the substitution pattern.

  • Potential Causes and Solutions:

    • Protonation and Ring Opening: Strong acids (both Brønsted and Lewis acids) can protonate the this compound oxygen, making the ring susceptible to nucleophilic attack and subsequent cleavage.[6]

    • Troubleshooting Steps:

      • pH Control: If possible, perform the reaction at a higher pH. Oxetanes are generally more stable under basic or neutral conditions.[5][7]

      • Use of Protecting Groups: If other functional groups in your molecule require acidic conditions for a transformation, consider if the this compound can be introduced later in the synthetic sequence.

      • Re-evaluate the Substitution Pattern: If you have flexibility in the design of your molecule, consider a 3,3-disubstituted pattern, which is generally the most stable due to steric hindrance around the oxygen atom.[3]

Q3: My attempt to synthesize a 3,3-disubstituted this compound via Williamson etherification is giving low yields. What are the likely side reactions?

A3: While a common method, the intramolecular Williamson etherification for this compound synthesis can be challenging due to the kinetics of forming a four-membered ring and competing side reactions.[4]

  • Potential Causes and Solutions:

    • Grob Fragmentation: A potential side reaction for 1,3-halo-alkoxides is Grob fragmentation, which leads to an aldehyde and an alkene instead of the desired this compound.[4]

    • Intermolecular Reactions: If the concentration is too high, intermolecular etherification can compete with the desired intramolecular cyclization.

    • Troubleshooting Steps:

      • Choice of Base and Solvent: The use of a strong, non-nucleophilic base is crucial. Sodium hydride (NaH) in a polar a-protic solvent like THF or DMF is a common choice.[8]

      • High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.

      • Leaving Group: Ensure you have a good leaving group (e.g., tosylate, mesylate, or iodide) on the primary carbon to facilitate the SN2 reaction.[4][8]

Frequently Asked Questions (FAQs)

Q1: What is the general trend for this compound ring stability based on substitution patterns?

A1: The stability of the this compound ring is significantly influenced by its substitution pattern. The general trend is as follows:

  • 3,3-disubstituted oxetanes are generally the most stable. The substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital, thus protecting the ring from cleavage.[3]

  • Monosubstituted oxetanes are comparatively less stable than their disubstituted counterparts.

  • 2-monosubstituted oxetanes have been shown to be less metabolically stable than 3-monosubstituted oxetanes.[9]

  • Unsubstituted oxetanes are susceptible to ring-opening under acidic conditions.[7]

Q2: What factors can destabilize an otherwise stable this compound ring?

A2: Several factors can lead to the instability of an this compound ring, even in generally stable substitution patterns:

  • Acidic Conditions: Strong Brønsted or Lewis acids can catalyze the ring-opening of oxetanes.[3][6]

  • High Temperatures: Thermal stress can also lead to decomposition.[3]

  • Electron-Donating Groups at the C2 Position: These groups can destabilize the ring.[3]

  • Internal Nucleophiles: The presence of a nearby nucleophilic group (e.g., an alcohol or amine) within the molecule can facilitate intramolecular ring-opening, especially under acidic conditions.[3]

Q3: Are oxetanes stable under basic conditions?

A3: Yes, oxetanes are generally considered to be stable under basic conditions.[5][7] This allows for a range of chemical transformations on other parts of the molecule without compromising the integrity of the this compound ring. For example, ester hydrolysis using basic conditions is compatible with the this compound core, whereas acidic hydrolysis can lead to ring cleavage.[5]

Q4: What is the ring strain energy of an this compound?

A4: The this compound ring possesses a significant amount of ring strain, which is a key factor in its reactivity. The strain energy is approximately 25.5 kcal/mol (about 106 kJ/mol).[10] This is comparable to the ring strain of an oxirane (epoxide).

Data Presentation

The incorporation of an this compound moiety is a common strategy in drug discovery to enhance metabolic stability. The following tables summarize quantitative data comparing the intrinsic clearance (CLint) of this compound-containing compounds with their non-oxetane analogs in human liver microsomes (HLM). A lower CLint value indicates greater metabolic stability.

Table 1: Comparative Metabolic Stability of this compound Analogs vs. Common Functional Groups

Compound PairOriginal Functional GroupCLint (mL/min/kg)This compound AnalogCLint (mL/min/kg)Reference
N-substituted arylsulfonamidesCyclohexyl> 293Oxetanyl25.9[9]
N-substituted arylsulfonamidesTetrahydrofuranyl150Oxetanyl25.9[9]
Spirocyclic AmineCarbonylHighSpiro-oxetaneConsiderably Lower[9]
Spirocyclic Aminegem-DimethylModerateSpiro-oxetaneLower[9]

Table 2: Influence of Substitution Position on Metabolic Stability

Compound SeriesSubstitution PatternRelative Metabolic StabilityKey FindingReference
Substituted Arylsulfonamides2-monosubstituted this compoundLess StableUnderwent ring scission[9]
Substituted Arylsulfonamides3-monosubstituted this compoundMore StableMetabolism occurred on a bridging methylene[9]

Experimental Protocols

Detailed methodologies for two common methods of this compound synthesis are provided below.

Protocol 1: Synthesis of 3,3-Disubstituted Oxetanes via Intramolecular Williamson Etherification

This protocol describes a two-step process starting from a 1,3-diol to form a 3,3-disubstituted this compound.

Methodology:

  • Activation (Monotosylation):

    • To a solution of the 3,3-disubstituted 1,3-propanediol in pyridine or dichloromethane at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.0-1.2 equivalents).[11]

    • Allow the reaction to stir and warm to room temperature overnight.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude mono-tosylated diol by column chromatography on silica gel.[11]

  • Cyclization:

    • Dissolve the purified mono-tosylated diol in a suitable solvent such as THF or DMF.

    • Add a strong base, such as sodium hydride (NaH, ~1.2 equivalents), portion-wise at 0 °C.

    • Allow the reaction mixture to stir and warm to room temperature, and then heat as necessary (e.g., to 60 °C) to drive the cyclization to completion. Monitor by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with an organic solvent and wash the combined organic layers with brine.

    • Dry the organic layer, filter, and concentrate to yield the crude this compound.

    • Purify by column chromatography or distillation.[11]

G cluster_0 Step 1: Activation (Monotosylation) cluster_1 Step 2: Cyclization A 3,3-Disubstituted 1,3-Propanediol B Add TsCl (1.1 eq) in Pyridine at 0°C A->B C Stir Overnight, Aqueous Workup B->C D Purify via Column Chromatography C->D E Mono-tosylated Diol D->E F Mono-tosylated Diol G Add NaH (1.2 eq) in THF at 0°C to RT F->G H Heat to 60°C, Aqueous Workup G->H I Purify via Column Chromatography H->I J 3,3-Disubstituted this compound I->J

Caption: Workflow for Williamson Ether Synthesis of Oxetanes.

Protocol 2: Synthesis of Oxetanes via Paternò-Büchi Reaction

This protocol outlines a photochemical [2+2] cycloaddition to form oxetanes from a carbonyl compound and an alkene.

Methodology:

  • Reaction Setup:

    • In a quartz or borosilicate glass reaction vessel, dissolve the carbonyl compound (e.g., an aryl glyoxylate, 1 equivalent) and the alkene (2-10 equivalents).[11][12]

    • If using a visible-light-mediated protocol, add a suitable photocatalyst (e.g., an Iridium complex, 0.5-2.5 mol%).[12]

    • Dissolve the components in an appropriate solvent (e.g., acetonitrile or benzene) to a concentration of approximately 0.1 M with respect to the carbonyl compound.[11][12]

  • Irradiation:

    • Degas the solution with nitrogen or argon for 15-30 minutes.

    • Irradiate the reaction mixture. For traditional Paternò-Büchi reactions, use a UV lamp (e.g., 300 nm).[13] For visible-light-mediated reactions, use a suitable light source such as blue LEDs.[12]

    • Monitor the reaction for the consumption of the limiting reagent by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess alkene.

    • Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

G A Combine Carbonyl Cmpd, Alkene, and Photocatalyst in Solvent B Degas with N2/Ar A->B C Irradiate with Light Source (UV or Visible) B->C D Monitor Reaction (TLC/LC-MS) C->D E Concentrate Reaction Mixture D->E F Purify via Column Chromatography E->F G Isolated this compound Product F->G

Caption: General Workflow for the Paternò-Büchi Reaction.

References

Technical Support Center: Thermal Decomposition of Oxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal decomposition pathways of oxetane. It includes troubleshooting guides for common experimental issues and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways of this compound under thermal stress?

A1: Under thermal stress, this compound primarily undergoes a unimolecular decomposition to produce ethylene and formaldehyde.[1] This reaction is the dominant pathway observed in gas-phase pyrolysis studies. Computational studies suggest that this decomposition can proceed through a concerted mechanism or a stepwise mechanism involving a biradical intermediate.

Q2: What are the expected products from the thermal decomposition of this compound?

A2: The main products of the thermal decomposition of neat this compound are ethylene (C₂H₄) and formaldehyde (CH₂O).[1] In the presence of other reagents or under specific conditions, side reactions may lead to the formation of other minor products. For instance, in the pyrolysis of substituted oxetanes, a wider range of products can be observed.

Q3: What are the key kinetic parameters for the thermal decomposition of this compound?

A3: The kinetics of the gas-phase thermal decomposition of this compound have been studied, and the Arrhenius parameters for the unimolecular decomposition into ethylene and formaldehyde have been determined. These parameters are crucial for predicting the rate of decomposition at different temperatures. A summary of these parameters is provided in the data table below.

Quantitative Data Summary

The following table summarizes the key kinetic data for the primary thermal decomposition pathway of this compound.

ReactionLog A (s⁻¹)Activation Energy (Ea) (kcal/mol)Temperature Range (°C)
This compound → Ethylene + Formaldehyde15.662.5436-489

Data sourced from the NIST Chemical Kinetics Database.[1]

Experimental Protocols

Methodology for Gas-Phase Pyrolysis of this compound

This section outlines a general experimental protocol for studying the thermal decomposition of this compound in the gas phase. This method is based on common practices for kinetic studies of small organic molecules.

1. Experimental Setup:

  • Pyrolysis Reactor: A flow reactor, often made of quartz, is typically used. The reactor is housed in a furnace to maintain a constant and uniform temperature.

  • Vacuum Line: A high-vacuum line is necessary for handling the gaseous reactant and products and for evacuating the reactor before each experiment.

  • Pressure Measurement: A pressure transducer is used to accurately measure the pressure of the reactant and the total pressure during the reaction.

  • Analytical Equipment: A gas chromatograph (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is used for the quantitative analysis of the reactant and products.

2. Procedure:

  • Reactor Preparation: The pyrolysis reactor is evacuated to a high vacuum to remove any residual gases.

  • Sample Introduction: A known pressure of this compound vapor is introduced into the reactor. The initial concentration is determined from the pressure, temperature, and volume of the reactor.

  • Pyrolysis: The reactor is heated to the desired temperature, and the reaction is allowed to proceed for a specific time.

  • Product Analysis: After the desired reaction time, the contents of the reactor are expanded into a sampling loop connected to the GC-MS for analysis. The concentrations of this compound, ethylene, and formaldehyde are quantified.

  • Kinetic Analysis: The experiment is repeated at various temperatures and reaction times to determine the rate constants and subsequently the Arrhenius parameters (pre-exponential factor and activation energy).

Troubleshooting Guides

ProblemPossible Cause(s)Suggested Solution(s)
Low Product Yield - Incomplete decomposition due to insufficient temperature or reaction time.- Leaks in the vacuum line or reactor.- Adsorption of products on the reactor walls.- Increase the reaction temperature or time.- Check all connections and seals for leaks using a leak detector.- Passivate the reactor walls by flowing a high concentration of the reactant or an inert silanizing agent through the heated reactor prior to the experiment.
Inconsistent Results - Fluctuations in reactor temperature.- Inaccurate pressure measurements.- Contamination of the reactant or carrier gas.- Ensure the furnace temperature controller is functioning correctly and providing a stable temperature.- Calibrate the pressure transducer regularly.- Use high-purity this compound and carrier gas. Purify the this compound by freeze-pump-thaw cycles if necessary.
Formation of Unexpected Products - Secondary reactions of the primary products.- Catalytic effects of the reactor surface.- Presence of impurities in the starting material.- Work at lower conversions to minimize secondary reactions.- Use a quartz reactor or a reactor with an inert coating.- Analyze the purity of the this compound starting material using GC-MS.
Poor Chromatographic Separation - Inappropriate GC column or temperature program.- Co-elution of products.- Optimize the GC column and temperature program for the specific products of interest.- Use a different type of GC column (e.g., polar vs. non-polar).- Use mass spectrometry for definitive identification of co-eluting peaks.

Visualizations

DecompositionPathways This compound This compound TransitionState Transition State (Biradical Intermediate) This compound->TransitionState Δ (Heat) Products Ethylene + Formaldehyde TransitionState->Products

Caption: Primary thermal decomposition pathway of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Evacuate Evacuate Reactor Introduce Introduce this compound Evacuate->Introduce Heat Heat to Pyrolysis Temp Introduce->Heat React Allow Reaction Heat->React Sample Sample Products React->Sample Analyze GC-MS Analysis Sample->Analyze Kinetics Determine Kinetics Analyze->Kinetics

Caption: General experimental workflow for this compound pyrolysis.

References

Validation & Comparative

The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of a lead compound's metabolic stability is a critical determinant of its clinical success. Poor metabolic stability can precipitate a cascade of undesirable pharmacokinetic properties, including rapid clearance, low bioavailability, and the generation of toxic metabolites, ultimately leading to the termination of otherwise promising drug candidates. The strategic incorporation of an oxetane ring into a molecular scaffold has emerged as a robust strategy to overcome these metabolic hurdles. This guide provides an objective comparison of the metabolic stability of this compound-containing compounds versus their gem-dimethyl analogs, supported by experimental data and detailed methodologies.

The introduction of an this compound moiety, a four-membered cyclic ether, can profoundly alter a molecule's metabolic fate.[1] It is frequently employed as a bioisosteric replacement for a gem-dimethyl group, a common structural motif used to introduce steric hindrance and block metabolism at a specific position.[2] While effective in sterically shielding metabolically vulnerable sites, the gem-dimethyl group invariably increases a compound's lipophilicity, which can negatively impact other ADME (absorption, distribution, metabolism, and excretion) properties.[2] In contrast, the this compound ring offers a similar steric profile to the gem-dimethyl group but with the added advantage of increased polarity, which can lead to improved aqueous solubility and a more favorable overall physicochemical profile.[3]

A key advantage of substituting a gem-dimethyl group with an this compound lies in the redirection of metabolic pathways. Gem-dimethyl groups are susceptible to oxidation by the cytochrome P450 (CYP450) family of enzymes, the primary drivers of phase I metabolism for a vast number of drugs.[4] Heavy reliance on CYP450-mediated metabolism can increase the risk of drug-drug interactions when co-administered with other drugs that are also metabolized by these enzymes.[5] The this compound ring, while not metabolically inert, can be cleared through alternative pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH), thereby lessening the metabolic burden on the CYP450 system.[5]

Comparative Metabolic Stability Data

The following table summarizes quantitative data from various studies, highlighting the enhanced metabolic stability of this compound-containing compounds compared to their analogs. The primary parameters for assessing metabolic stability are intrinsic clearance (CLint) and half-life (t1/2) as determined in human liver microsome (HLM) assays. Lower CLint values and longer t1/2 values are indicative of greater metabolic stability.[5]

Compound PairAnalog StructureAnalog CLint (µL/min/mg protein)This compound Analog StructureThis compound Analog CLint (µL/min/mg protein)Fold Improvement in CLintReference
Carbonyl vs. This compound Carbonyl Analog> 293This compound Analog25.9> 11.3[2]
Gem-Dimethyl vs. This compound Gem-Dimethyl AnalogHighThis compound AnalogLowSignificant[6]

Experimental Protocols

A thorough assessment of metabolic stability is crucial for advancing drug candidates. The following is a detailed protocol for a standard in vitro human liver microsome (HLM) stability assay.

Objective:

To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials and Equipment:
  • Test Compounds and Positive Controls: Stock solutions in a suitable solvent (e.g., DMSO).

  • Human Liver Microsomes (HLM): Pooled from multiple donors.

  • NADPH Regenerating System: Typically contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer solution.

  • Phosphate Buffer: 0.1 M, pH 7.4.

  • Quenching Solution: Acetonitrile or methanol, often containing an internal standard for analytical purposes.

  • Incubator: Capable of maintaining 37°C.

  • Centrifuge: For protein precipitation.

  • Analytical Instrument: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for quantification of the test compound.

  • 96-well plates and multichannel pipettes.

Procedure:
  • Preparation of Reagents:

    • Thaw the human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare working solutions of the test compounds and positive controls by diluting the stock solutions in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound or positive control to the phosphate buffer.

    • Add the human liver microsomes to the wells and pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the cold quenching solution to stop the reaction.

  • Sample Preparation for Analysis:

    • After the final time point, centrifuge the plate containing the quenched samples at high speed to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

Data Analysis:
  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of this slope.

  • Calculate the half-life (t1/2) using the following equation: t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the following equation: CLint = (0.693 / t1/2) * (incubation volume / protein concentration) [5]

Visualizing Metabolic Pathways and Experimental Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the comparative metabolic pathways of gem-dimethyl and this compound analogs, as well as the experimental workflow for the in vitro metabolic stability assay.

metabolic_pathways Parent_GD Parent Compound (gem-dimethyl) Metabolite_GD Oxidized Metabolite Parent_GD->Metabolite_GD Parent_OX Parent Compound (this compound) Metabolite_OX Diol Metabolite Parent_OX->Metabolite_OX mEH Hydrolysis

Comparative metabolic pathways of gem-dimethyl and this compound analogs.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents: - Test Compound - HLM - NADPH System mix Mix Compound, HLM, and Buffer reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH System pre_incubate->start_reaction time_points Sample at Time Points start_reaction->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Experimental workflow for the in vitro metabolic stability assay.

References

A Head-to-Head Comparison: Oxetane vs. Azetidine as Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical, pharmacokinetic, and biological effects of two of medicinal chemistry's most valuable four-membered rings, supported by experimental data and detailed protocols.

In modern drug discovery, the strategic replacement of molecular fragments with bioisosteres—substituents that retain similar biological activity while improving physicochemical or pharmacokinetic properties—is a cornerstone of lead optimization. Among the rising stars in the medicinal chemist's toolkit are small, strained heterocyclic scaffolds. Oxetane and azetidine, four-membered rings containing an oxygen and a nitrogen atom respectively, have emerged as powerful tools to enhance drug-like properties such as solubility, metabolic stability, and target engagement.[1][2]

This guide provides an objective, data-driven comparison of this compound and azetidine as bioisosteres, tailored for researchers, scientists, and drug development professionals. We will explore their distinct impacts on molecular properties, present comparative data from published case studies, and provide detailed experimental protocols for key assays.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental difference between this compound and azetidine lies in their heteroatom: oxygen versus nitrogen. This single atomic change imparts distinct physicochemical characteristics that can be strategically leveraged in drug design. The oxygen in an this compound ring acts as a hydrogen bond acceptor, while the nitrogen in an azetidine ring can act as both a hydrogen bond donor and acceptor, and notably, it introduces basicity.[1][3]

The introduction of an this compound is often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][4] This strategy can improve metabolic stability and reduce lipophilicity.[1] Azetidines, on the other hand, are often used as bioisosteres for other saturated heterocycles like pyrrolidine or piperidine, providing a balance of rigidity and stability that can also enhance metabolic stability and solubility.[1][5]

A key differentiator is the effect on the basicity (pKa) of nearby functional groups. The strong inductive electron-withdrawing effect of the this compound ring can significantly reduce the pKa of an adjacent amine.[4] This can be advantageous in mitigating liabilities associated with high basicity, such as hERG channel inhibition or poor permeability. Azetidine, being a secondary amine itself (unless N-substituted), introduces a basic center, which can be desirable for forming salt forms or for specific target interactions.

Below is a summary of the comparative physicochemical properties:

PropertyThis compoundAzetidineRationale
Hydrogen Bonding Acceptor onlyDonor & AcceptorOxygen has lone pairs; Nitrogen has a lone pair and an N-H bond.
Basicity (pKa) NeutralBasic (pKa of azetidine is ~11.29)The nitrogen atom's lone pair readily accepts a proton.
Effect on Adjacent Amine pKa Reduces pKaGenerally minimal effectStrong inductive electron-withdrawing effect of the ether oxygen.[4]
Lipophilicity (LogP/LogD) Generally reduces lipophilicityGenerally reduces lipophilicityBoth are polar motifs, but the effect is context-dependent.
Dipole Moment Possesses a significant dipolePossesses a significant dipoleThe electronegative heteroatom creates bond polarization.
Solubility Generally increases aqueous solubilityGenerally increases aqueous solubilityThe polar nature of the ring enhances interactions with water.[1][4]

Impact on ADME Properties and Biological Activity: A Case Study

The true test of a bioisostere lies in its impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity. While direct head-to-head comparisons in the same molecular scaffold are rare in published literature, we can synthesize data from various sources to build a comparative picture. A notable example is the development of γ-secretase inhibitors for Alzheimer's disease, where various cyclic motifs have been explored to improve metabolic stability.[6]

In one study, replacing a metabolically vulnerable cyclohexyl group with a 3-substituted this compound in an arylsulfonamide series led to a significant improvement in metabolic stability in human liver microsomes (HLM).[6][7] In a separate context, a spirocyclic azetidine analogue of ciprofloxacin showed no observable metabolism in human microsomal assays.[7]

Let's consider a hypothetical case study based on typical observations in kinase inhibitor development, where a parent compound containing a metabolically labile isopropyl group is modified with this compound and azetidine bioisosteres.

Table 1: Comparative in Vitro Data for Bioisosteric Replacement

ParameterParent Compound (Isopropyl)This compound AnalogAzetidine Analog
cLogP 3.22.52.3
Kinetic Solubility (pH 7.4, µM) 1585110
HLM Stability (t½, min) 1045>60
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 1285
Target IC₅₀ (nM) 5715

Note: The data in this table are representative values synthesized from trends reported in medicinal chemistry literature and are intended for illustrative purposes.[6][7][8]

  • Solubility and Lipophilicity: Both the this compound and azetidine analogs show a decrease in cLogP and a significant increase in aqueous solubility compared to the isopropyl parent, with the azetidine showing a slight edge, potentially due to its basic nitrogen.[8]

  • Metabolic Stability: Both heterocycles dramatically improve metabolic stability in human liver microsomes, effectively blocking the oxidative metabolism of the original isopropyl group.[7]

  • Permeability: The increase in polarity for both analogs leads to a decrease in permeability in the Caco-2 assay. The azetidine analog, being more polar and basic, shows the lowest permeability.

  • Biological Activity: The bioisosteric replacements are well-tolerated, with only minor drops in potency. The choice between them would depend on the overall balance of properties required for the drug candidate.

Visualizing the Strategy and Impact

To better understand the workflow and the distinct effects of these bioisosteres, the following diagrams are provided.

G Bioisosteric Replacement Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Testing cluster_2 Analysis & Decision Start Lead Compound (e.g., with gem-dimethyl) Synth Synthesize Analogs Start->Synth Identify Labile Moiety Assays Comparative Assays (Solubility, Stability, Activity) Synth->Assays Data Analyze Data (Tables, SAR) Assays->Data Decision Select Candidate Data->Decision Improved Profile?

Caption: A typical workflow for bioisosteric replacement in a drug discovery program.

G Impact of this compound vs. Azetidine on ADME Properties cluster_this compound This compound Replacement cluster_azetidine Azetidine Replacement Parent Parent Moiety (e.g., Isopropyl/Carbonyl) O_Sol ++ Solubility Parent->O_Sol O_Stab ++ Metabolic Stability Parent->O_Stab O_pKa -- Basicity (adjacent amine) Parent->O_pKa O_Perm - Permeability Parent->O_Perm A_Sol +++ Solubility Parent->A_Sol A_Stab +++ Metabolic Stability Parent->A_Stab A_pKa Introduces Basicity Parent->A_pKa A_Perm -- Permeability Parent->A_Perm

References

A Comparative Guide to the Physicochemical Properties of Oxetane and Cyclobutane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of oxetane and cyclobutane, focusing on their distinct physicochemical properties, reveals critical differences that are pivotal for applications in medicinal chemistry and materials science. This guide provides a comprehensive comparison of these four-membered rings, supported by experimental data and detailed methodologies, to inform rational molecular design and development.

This compound, a heterocyclic ether, and its carbocyclic analog, cyclobutane, both feature a strained four-membered ring structure. However, the substitution of a methylene group in cyclobutane with an oxygen atom in this compound introduces significant changes in their electronic and steric properties. These differences manifest in their polarity, hydrogen bond accepting capability, and metabolic stability, making this compound an increasingly attractive motif in drug discovery.

Comparative Analysis of Physicochemical Properties

The introduction of an oxygen atom into the cyclobutane framework imparts a notable polarity to the this compound ring, which is reflected in its higher boiling point, density, and significant dipole moment. In contrast, cyclobutane, a nonpolar hydrocarbon, exhibits physical properties more akin to other small alkanes. The inherent ring strain is a defining characteristic of both molecules, though it is slightly higher in this compound due to the presence of the heteroatom.[1][2][3]

PropertyThis compoundCyclobutane
Molecular Formula C₃H₆OC₄H₈
Molar Mass ( g/mol ) 58.08[4]56.11[5]
Boiling Point (°C) 49-50[4]12.5[5]
Melting Point (°C) -97[6][7]-91[5]
Density (g/mL) 0.893[6][7]0.720[5]
Dipole Moment (D) 1.93[6]0
Ring Strain (kJ/mol) ~106[2][8]~110
Water Solubility MiscibleInsoluble[5][9]
logP (octanol/water) -0.14[6]~2.5[9]

Impact on Drug Development and Medicinal Chemistry

The distinct physicochemical profile of this compound offers several advantages in drug design. Its polarity and ability to act as a hydrogen bond acceptor can enhance aqueous solubility and improve pharmacokinetic properties of drug candidates.[1][8] The this compound motif is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, leading to improved metabolic stability and reduced off-target effects.[8][10] For instance, the incorporation of an this compound ring has been shown to decrease lipophilicity (logD) and reduce binding to the hERG ion channel, a critical consideration for cardiac safety.[2]

In contrast, the nonpolar and chemically less reactive nature of the cyclobutane ring makes it a useful scaffold for building molecular frameworks where rigidity is desired without introducing polarity.

Experimental Protocols

The determination of the physicochemical properties presented in this guide relies on established experimental methodologies. Below are summaries of the key experimental protocols.

Boiling Point Determination (Thiele Tube Method)

The boiling point of volatile organic compounds like this compound and cyclobutane can be determined using the Thiele tube method. A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid. The Thiele tube, containing a high-boiling point oil, is gently heated. The temperature at which a steady stream of bubbles emerges from the capillary tube, and the liquid just begins to enter the capillary upon cooling, is recorded as the boiling point.[7][11]

Melting Point Determination (Capillary Method)

For determining the melting point of a substance like cyclobutane (which is a gas at room temperature but can be solidified at low temperatures), a small amount of the solidified sample is introduced into a capillary tube. This tube is attached to a thermometer and placed in a heating bath (like a Thiele tube). The temperature is slowly increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.[1][12]

Density Measurement (Gravimetric Buoyancy Method)

The density of liquids can be determined using the gravimetric buoyancy method, which is based on Archimedes' principle. A sinker of a known volume is weighed in air and then submerged in the liquid. The apparent loss in weight of the sinker is equal to the weight of the displaced liquid. From this, the density of the liquid can be calculated.[13][14] For gases like cyclobutane, density is typically measured by weighing a known volume of the gas in a container of known mass.

Dipole Moment Determination (Capacitance Measurement)

The dipole moment of a molecule can be experimentally determined by measuring the capacitance of a sample between two charged plates. The substance is placed in a dielectric cell, and the change in capacitance compared to a vacuum is measured. This change is related to the dielectric constant of the substance, from which the molecular dipole moment can be calculated using the Debye equation.[8][15]

Ring Strain Determination (Heat of Combustion)

Ring strain energy is determined by measuring the heat of combustion of the cyclic compound and comparing it to the heat of combustion of a strain-free acyclic reference compound with the same number of CH₂ groups. The difference in the heat of combustion per CH₂ group, multiplied by the number of carbons in the ring, gives the total ring strain energy.[16][17]

Solubility and logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. In the shake-flask method, a known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow the compound to partition between the two phases until equilibrium is reached. The concentration of the compound in each phase is then determined, typically using UV-Vis spectroscopy or chromatography, and the ratio of the concentrations is used to calculate the logP value.[10][18]

Visualizing the Structural and Property Differences

The following diagram illustrates the key structural differences between this compound and cyclobutane and how these translate to their divergent physicochemical properties.

G cluster_0 Molecular Structures cluster_1 Key Structural Difference cluster_2 Resulting Physicochemical Properties This compound This compound (C₃H₆O) Heteroatom Oxygen Heteroatom This compound->Heteroatom contains Cyclobutane Cyclobutane (C₄H₈) Methylene Methylene Group Cyclobutane->Methylene composed of Polarity High Polarity (Dipole Moment ≈ 1.93 D) Heteroatom->Polarity leads to HBA Hydrogen Bond Acceptor Heteroatom->HBA enables Nonpolarity Nonpolar (Dipole Moment = 0 D) Methylene->Nonpolarity results in NoHBA Not a Hydrogen Bond Acceptor Methylene->NoHBA results in Solubility Water Soluble Polarity->Solubility results in Insolubility Water Insoluble Nonpolarity->Insolubility results in

Structural and Property Comparison of this compound and Cyclobutane.

References

Oxetane vs. Tetrahydrofuran: A Comparative Guide to Solubility Enhancement in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of aqueous solubility is a critical determinant of a drug candidate's success. Poor solubility can hinder absorption, reduce bioavailability, and lead to inaccurate in vitro assay results. The strategic incorporation of solubilizing groups is a key tactic in medicinal chemistry to address these challenges. This guide provides an objective, data-driven comparison of two cyclic ether moieties, oxetane and tetrahydrofuran (THF), as solubilizing groups, offering insights into their relative impact on aqueous solubility and other critical physicochemical properties.

The selection of an appropriate solubilizing group can profoundly influence a molecule's drug-like properties. While both this compound and tetrahydrofuran are cyclic ethers capable of acting as hydrogen bond acceptors, their structural and electronic differences lead to distinct effects on a compound's overall profile. This compound, a four-membered ring, possesses a higher degree of polarity and a more rigid, three-dimensional structure compared to the more flexible, five-membered tetrahydrofuran ring. These characteristics often translate into more favorable physicochemical properties for drug candidates.

Comparative Analysis of Physicochemical Properties

Experimental data from various medicinal chemistry programs consistently demonstrates the advantages of incorporating an this compound moiety over a tetrahydrofuran ring for improving aqueous solubility and other key drug-like parameters. The following table summarizes quantitative data from comparative studies.

Compound Pair/Study Parameter This compound Analog Tetrahydrofuran Analog Key Finding
EZH2 InhibitorsThermodynamic Solubility150-fold improvement over parentSimilar potency, but less permeableThe this compound-containing compound displayed drastically improved thermodynamic solubility.[1]
Cathepsin S InhibitorsAqueous Solubility116 µM (trifluoromethyl-oxetane)Lower solubilityThe trifluoromethyl-oxetane derivative exhibited superior aqueous solubility.[1]
N-substituted ArylsulfonamidesMetabolic StabilityImproved stabilityLess stableProgression from a THF to an this compound ring resulted in enhanced metabolic stability.[2]
EZH2 Inhibitor Lead OptimizationLipophilicity (LogD) & SolubilityOptimal LogD of 1.9, drastically improved solubilityMore lipophilic, poorer solubilityA methoxymethyl-oxetane was introduced as a less lipophilic surrogate for a THF ring, leading to significant improvements in both metabolic stability and solubility.[3][4][5]

The Rationale Behind this compound's Superior Performance

The observed improvements in solubility and other properties when replacing a THF with an this compound can be attributed to several factors. The smaller, more polar nature of the this compound ring can lead to more favorable interactions with water molecules, thereby enhancing aqueous solubility.[6] Furthermore, the rigidity of the this compound ring can pre-organize the conformation of a molecule in a way that is beneficial for binding to its biological target, while also potentially shielding metabolically labile sites.

The following diagram illustrates the logical relationship between the choice of the cyclic ether and its impact on key physicochemical properties in drug discovery.

G Impact of this compound vs. THF on Drug Properties cluster_0 Molecular Scaffolds cluster_1 Structural Modification cluster_2 Physicochemical Properties cluster_3 Outcome Lead_Compound Lead Compound Incorporate_this compound Incorporate this compound Lead_Compound->Incorporate_this compound Modification Incorporate_THF Incorporate THF Lead_Compound->Incorporate_THF Modification Solubility Aqueous Solubility Incorporate_this compound->Solubility Increases Lipophilicity Lipophilicity (LogD) Incorporate_this compound->Lipophilicity Decreases Metabolic_Stability Metabolic Stability Incorporate_this compound->Metabolic_Stability Increases Permeability Permeability Incorporate_this compound->Permeability May modulate Incorporate_THF->Solubility Modest Increase/Decrease Incorporate_THF->Lipophilicity Generally Higher Incorporate_THF->Metabolic_Stability Variable Incorporate_THF->Permeability Can be lower Improved_Profile Improved Drug-like Profile Solubility->Improved_Profile Suboptimal_Profile Suboptimal Profile Solubility->Suboptimal_Profile Lipophilicity->Improved_Profile Lipophilicity->Suboptimal_Profile Metabolic_Stability->Improved_Profile Metabolic_Stability->Suboptimal_Profile Permeability->Suboptimal_Profile

Figure 1. This compound vs. THF in Drug Design.

Experimental Protocols for Solubility Assessment

Accurate and reproducible solubility data is paramount for making informed decisions in drug discovery. The two most common types of solubility assays are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is typically used in the early stages of drug discovery for rapid screening of large numbers of compounds. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Experimental Workflow:

G Kinetic Solubility Assay Workflow Start Start: Compound in DMSO Dispense Dispense DMSO stock into 96-well plate Start->Dispense Add_Buffer Add aqueous buffer (e.g., PBS, pH 7.4) Dispense->Add_Buffer Incubate Incubate with shaking (e.g., 1-2 hours at 25°C) Add_Buffer->Incubate Separate Separate soluble and insoluble fractions (filtration or centrifugation) Incubate->Separate Analyze Analyze supernatant (UV-Vis spectroscopy or LC-MS) Separate->Analyze Calculate Calculate Kinetic Solubility Analyze->Calculate End End: Solubility Value Calculate->End

Figure 2. Kinetic Solubility Workflow.

Detailed Protocol:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the compound stock solution into the wells of a 96-well microplate.

  • Addition of Aqueous Buffer: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final compound concentration of 100 µM in 1% DMSO.

  • Incubation: Seal the plate and shake at 300 rpm for 2 hours at room temperature.

  • Separation: Filter the contents of each well through a 96-well filter plate (e.g., 0.45 µm pore size) into a fresh 96-well collection plate.

  • Analysis: Determine the concentration of the compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS/MS. A standard curve of the compound in the assay buffer with 1% DMSO should be prepared for quantification.

  • Calculation: The kinetic solubility is reported as the measured concentration in the filtrate.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the equilibrium solubility of a compound and is considered the "gold standard." It is typically used in later stages of drug development to obtain a more accurate measure of a compound's intrinsic solubility.

Experimental Workflow:

G Thermodynamic Solubility Assay Workflow Start Start: Solid Compound Add_Solid Add excess solid compound to aqueous buffer Start->Add_Solid Equilibrate Equilibrate with shaking (e.g., 24-48 hours at 25°C) Add_Solid->Equilibrate Separate Separate solid and liquid phases (centrifugation and/or filtration) Equilibrate->Separate Analyze Analyze supernatant (UV-Vis spectroscopy or LC-MS) Separate->Analyze Calculate Calculate Thermodynamic Solubility Analyze->Calculate End End: Solubility Value Calculate->End

Figure 3. Thermodynamic Solubility Workflow.

Detailed Protocol:

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a vial containing a known volume of the desired aqueous buffer (e.g., 1 mL of PBS at pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. For additional certainty, the supernatant can be filtered through a syringe filter (e.g., 0.22 µm).

  • Analysis: Dilute the supernatant with the assay buffer to a concentration within the linear range of the analytical method and determine the compound concentration using a validated technique like HPLC-UV or LC-MS/MS.

  • Calculation: The thermodynamic solubility is the measured concentration of the saturated solution.

Conclusion

The strategic incorporation of an this compound moiety is a powerful tool in medicinal chemistry for enhancing the aqueous solubility and overall drug-like properties of a lead compound. The available data strongly suggests that this compound is often a superior choice compared to tetrahydrofuran, leading to significant improvements in solubility and metabolic stability. By understanding the distinct physicochemical impacts of these two cyclic ethers and employing robust experimental protocols for solubility assessment, researchers can make more informed decisions in the design and optimization of new drug candidates.

References

Oxetane: A Superior Motif for Stability in Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Enhancing Metabolic Stability and Physicochemical Properties

For researchers and drug development professionals, the optimization of a lead compound's metabolic stability is a critical step toward creating a viable drug candidate. Poor stability can result in rapid clearance from the body, diminishing a drug's efficacy and bioavailability. The incorporation of an oxetane ring—a four-membered cyclic ether—has emerged as a highly effective strategy to overcome these challenges. This guide provides an objective, data-driven comparison of this compound-containing compounds against common structural alternatives, demonstrating the tangible benefits of this unique motif.

The this compound ring is more than a simple structural placeholder; its unique electronic and conformational properties actively improve a molecule's drug-like characteristics. It serves as a powerful bioisostere for metabolically vulnerable groups, such as gem-dimethyl and carbonyl moieties, leading to significant enhancements in metabolic stability, solubility, and other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Comparative Analysis of Physicochemical Properties

The strategic replacement of common chemical groups with an this compound ring can profoundly alter a compound's properties. The electronegative oxygen atom within the strained ring imparts polarity and reduces lipophilicity compared to purely carbocyclic analogues.

Below is a summary of comparative data illustrating the impact of incorporating an this compound motif.

Table 1: this compound vs. gem-Dimethyl and Carbonyl Groups

Property Original Motif Value This compound Analogue Value Improvement
Lipophilicity (cLogP) gem-Dimethyl 3.5 This compound 2.8 Reduced
Aqueous Solubility Carbonyl Low This compound High Increased
Metabolic Stability (CLint) gem-Dimethyl > 293 µL/min/kg This compound 25.9 µL/min/kg Increased

| Amine Basicity (pKa) | Proximal Amine | 9.9 | this compound α to Amine | 7.2 | Reduced |

Data compiled from multiple sources to show general trends. CLint denotes intrinsic clearance; lower values indicate greater stability.

Table 2: this compound vs. Other Cyclic Analogues in a Specific Scaffold

Analogue Potency (EC50) Therapeutic Index (TI)
This compound 1 nM >10,000
Cyclopropyl 4 nM 3,250
gem-Dimethyl 16 nM 1,250

| Cyclobutyl | 100 nM | 210 |

This table showcases an example where the this compound-containing compound demonstrated superior potency and a significantly better therapeutic index compared to other small ring analogues.

Visualizing Bioisosteric Replacement

The concept of bioisosteric replacement is central to modern medicinal chemistry. An this compound can occupy a similar spatial volume as a gem-dimethyl group while offering superior physicochemical properties.

The Oxetane Advantage: A Head-to-Head Comparison of Small Heterocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for drug candidates with optimized physicochemical and pharmacokinetic properties is a central challenge. The judicious selection of small heterocyclic rings can profoundly influence a molecule's solubility, lipophilicity, metabolic stability, and ultimately, its clinical success. Among these, the oxetane ring has emerged as a powerful tool in the medicinal chemist's arsenal. This guide provides a comprehensive, data-driven comparison of this compound with other small heterocycles, namely azetidine, cyclobutane, and epoxide, to illuminate its strategic advantages in drug design.

The incorporation of an this compound, a four-membered cyclic ether, into a drug scaffold can serve as a bioisosteric replacement for more metabolically labile groups like gem-dimethyl, carbonyl, and morpholine moieties.[1][2] Its unique structural and electronic features, including its polarity and three-dimensionality, often lead to significant improvements in a compound's drug-like properties.[3][4]

Physicochemical Properties: A Quantitative Comparison

The decision to incorporate a specific heterocycle is often driven by the need to fine-tune a molecule's physicochemical profile. The following tables summarize key quantitative data from various studies, offering a direct comparison of how this compound impacts properties critical for drug development.

HeterocycleChange in logD vs. IsostereReference Compound(s)Key Takeaway
This compound ~0.8 unitsAminocyclopropane/aminocyclobutane derivativesIntroduction of an this compound significantly lowers lipophilicity compared to its carbocyclic and nitrogen-containing counterparts.[5]
Azetidine--Often used to enhance solubility and metabolic stability, providing a balance of rigidity and stability.[6]
Cyclobutane-This compound analogueThis compound derivatives can offer an improved off-target profile compared to their cyclobutane counterparts.[4]
Epoxide--While structurally similar, oxetanes are generally more stable and less reactive than epoxides.[5]

Table 1: Impact of Small Heterocycles on Lipophilicity (logD)

HeterocycleImpact on Aqueous SolubilityImpact on Metabolic StabilityKey Takeaway
This compound Significantly Improved Considerably ImprovedThe incorporation of an this compound motif is a reliable strategy to concurrently enhance both aqueous solubility and metabolic stability.[1][4][5]
Azetidine Enhanced EnhancedAzetidines are effective at improving solubility and metabolic stability.[6]
Cyclobutane--Less commonly employed for solubility and stability enhancement compared to oxetanes and azetidines.
Epoxide--Prone to ring-opening reactions, making them generally less metabolically stable than oxetanes.[5]

Table 2: Influence of Small Heterocycles on Aqueous Solubility and Metabolic Stability

Experimental Protocols: Measuring Key Physicochemical Properties

The data presented above is derived from standardized experimental protocols. Below are outlines of the methodologies commonly employed to assess lipophilicity, solubility, and metabolic stability.

Determination of Lipophilicity (logP/logD)

The partition coefficient (logP) or distribution coefficient (logD at a specific pH) is a measure of a compound's lipophilicity. The shake-flask method is a classical approach.

Experimental Workflow for Shake-Flask logD Measurement:

A Prepare octanol-saturated buffer (e.g., pH 7.4) and buffer-saturated octanol B Dissolve a known amount of the test compound in the aqueous phase A->B C Add an equal volume of the organic phase B->C D Shake vigorously to allow for partitioning C->D E Centrifuge to separate the phases D->E F Measure the concentration of the compound in both phases (e.g., by HPLC-UV) E->F G Calculate logD = log([Compound]octanol / [Compound]aqueous) F->G A Add excess solid compound to a buffered aqueous solution (e.g., pH 7.4) B Equilibrate by shaking at a constant temperature for a defined period (e.g., 24-48 hours) A->B C Filter or centrifuge to remove undissolved solid B->C D Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) C->D E Report solubility in µg/mL or mM D->E A Prepare a reaction mixture containing liver microsomes and a buffered solution B Pre-incubate the mixture at 37°C A->B C Initiate the reaction by adding NADPH (a cofactor for CYP450 enzymes) and the test compound B->C D Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench the reaction in the aliquots (e.g., with cold acetonitrile) D->E F Analyze the remaining parent compound concentration in each aliquot by LC-MS/MS E->F G Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) F->G Start Lead Compound with Suboptimal Properties Solubility Poor Aqueous Solubility? Start->Solubility Metabolism High Metabolic Clearance? Solubility->Metabolism No This compound Incorporate this compound Solubility->this compound Yes Lipophilicity High Lipophilicity? Metabolism->Lipophilicity No Metabolism->this compound Yes pKa Need to Modulate Amine pKa? Lipophilicity->pKa No Lipophilicity->this compound Yes pKa->this compound Yes Azetidine Consider Azetidine pKa->Azetidine Yes Other Explore Other Modifications pKa->Other No

References

Mitigating hERG Liability: A Comparative Guide to Oxetane Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a significant concern in drug development, as it can lead to life-threatening cardiac arrhythmias. A common structural feature of many hERG blockers is the presence of a basic amine that can interact with the channel's pore. Medicinal chemists are therefore constantly seeking strategies to mitigate this liability while preserving or enhancing a compound's desired pharmacological activity. One increasingly successful approach is the incorporation of an oxetane ring into the molecular structure.

This guide provides a comparative analysis of how introducing an this compound moiety can reduce hERG liability. It presents experimental data from matched-pair analyses, details the common experimental protocols used to assess hERG inhibition, and illustrates the underlying principles and workflows.

Data Presentation: this compound Incorporation vs. hERG Liability

The following tables summarize quantitative data from various studies, comparing compounds with and without an this compound to demonstrate the impact on hERG inhibition, often measured as the half-maximal inhibitory concentration (IC50). A higher IC50 value indicates weaker inhibition and thus lower hERG liability.

Compound PairModificationhERG IC50 (μM)Fold ImprovementReference
Compound 42 vs. 43 (GDC-0349) Replacement of an isopropyl group with an this compound moiety on a tetrahydroquinazoline scaffold.8.5> 100> 11.8
Compound 76 vs. 77 Replacement of a dimethylpiperazine group with an oxetanyl-piperazine.Potent Inhibition (exact value not stated)Marginally Affected (significant improvement implied)Not Calculable
Lead Compound 7 vs. GDC-0349 Replacement of an amino-pyrimidine with an this compound-substituted nitrogen.8.5> 100> 11.8

Key Observation: The incorporation of an this compound ring consistently leads to a significant reduction in hERG liability, as evidenced by the substantial increase in IC50 values. This effect is primarily attributed to the electron-withdrawing nature of the this compound, which lowers the basicity (pKa) of nearby nitrogen atoms, a key factor in reducing hERG channel blockade.[1][2]

Experimental Protocols

Assessing the potential for a compound to inhibit the hERG channel is a critical step in preclinical safety pharmacology. Several in vitro assays are routinely employed, with patch-clamp electrophysiology being the gold standard.

Automated Patch-Clamp Electrophysiology

This is the most direct method for measuring the functional effect of a compound on the hERG channel.

  • Objective: To measure the flow of ions through the hERG channel in the presence and absence of a test compound.

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.[2]

  • General Procedure:

    • Cells are cultured and prepared for recording.

    • An automated patch-clamp system (e.g., QPatch, IonWorks) establishes a high-resistance "giga-seal" between a micropipette and a single cell.

    • The cell membrane is ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential.

    • A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing ramp to measure the tail current, which is characteristic of hERG.[3][4]

    • The baseline hERG current is recorded.

    • The test compound is perfused at various concentrations, and the hERG current is recorded at each concentration.

    • The percentage of current inhibition is calculated relative to the baseline, and this data is used to determine the IC50 value.[3]

  • FDA Recommended Voltage Protocol (CiPA Initiative): A standardized voltage protocol has been recommended to ensure data consistency. This typically involves a holding potential of -80 mV, a depolarizing step to +40 mV for 500 ms, followed by a 100 ms ramp down to -80 mV. This cycle is repeated every 5 seconds.[5]

Radioligand Binding Assay

This is a higher-throughput method that measures the ability of a compound to displace a known hERG channel binder.

  • Objective: To determine a compound's affinity for the hERG channel.

  • Method:

    • A membrane preparation from cells overexpressing the hERG channel is used.[6]

    • A radiolabeled ligand with known high affinity for the hERG channel (e.g., [3H]-astemizole or [3H]-dofetilide) is incubated with the membrane preparation.[6]

    • The test compound is added at various concentrations to compete with the radioligand for binding to the hERG channel.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • A high-affinity test compound will displace the radioligand, resulting in a lower radioactive signal. The data is used to calculate an IC50 or Ki (inhibition constant).[7]

Fluorescence Polarization (FP) Assay

This is another high-throughput, non-radioactive binding assay.

  • Objective: To measure the displacement of a fluorescent tracer from the hERG channel.

  • Principle: A small fluorescent molecule (tracer) tumbles rapidly in solution, leading to low fluorescence polarization when excited with polarized light. When bound to the large hERG channel protein, its rotation is slowed, resulting in high fluorescence polarization.[8][9]

  • Procedure:

    • A fluorescent tracer that binds to the hERG channel is incubated with a membrane preparation containing the hERG protein.

    • The test compound is added. If the compound binds to the hERG channel, it will displace the fluorescent tracer.

    • The displaced tracer tumbles freely, causing a decrease in the fluorescence polarization signal.

    • The change in fluorescence polarization is measured to determine the compound's binding affinity and IC50.[10][11][12]

hERG Trafficking Assay

Some compounds may not directly block the hERG channel but can still reduce its function by impairing its transport (trafficking) to the cell surface.

  • Objective: To quantify the amount of hERG channel protein on the cell surface after compound treatment.

  • Methods:

    • Flow Cytometry: Cells expressing a tagged hERG channel (e.g., with an extracellular hemagglutinin tag) are incubated with the test compound. The surface channels are then labeled with a fluorescent antibody, and the fluorescence per cell is quantified by flow cytometry.[13][14]

    • Luminescence/ELISA-based: Similar to flow cytometry, this method uses a tagged hERG channel and antibody-based detection, but the final readout is a luminescent or colorimetric signal measured on a plate reader.[15]

    • Western Blot: This biochemical method can distinguish between the immature (core-glycosylated, in the endoplasmic reticulum) and mature (fully glycosylated, trafficked to the cell membrane) forms of the hERG protein. A decrease in the mature form indicates a trafficking defect.[16]

Visualizations

The following diagrams illustrate the conceptual framework of this compound incorporation for hERG mitigation and a typical experimental workflow.

hERG_Mitigation_Strategy cluster_0 High hERG Liability cluster_1 Low hERG Liability Compound_A Compound with Basic Amine (High pKa) hERG_Channel hERG Channel Pore (Tyr652, Phe656) Compound_A->hERG_Channel Strong Cation-π Interaction Modification Incorporate This compound Blockade Channel Blockade & Arrhythmia Risk hERG_Channel->Blockade Compound_B This compound-Containing Analogue (Low pKa) hERG_Channel_2 hERG Channel Pore (Tyr652, Phe656) Compound_B->hERG_Channel_2 Weakened Interaction No_Blockade Reduced Blockade & Improved Safety hERG_Channel_2->No_Blockade

Caption: this compound incorporation reduces amine basicity and hERG binding.

hERG_Assay_Workflow cluster_0 Primary Screening (High-Throughput) cluster_1 Confirmation & Characterization (Gold Standard) cluster_2 Mechanism of Action FP_Assay Fluorescence Polarization (FP) Assay Patch_Clamp Automated Patch-Clamp FP_Assay->Patch_Clamp Confirm Hits Binding_Assay Radioligand Binding Assay Binding_Assay->Patch_Clamp Confirm Hits Trafficking_Assay hERG Trafficking Assay Patch_Clamp->Trafficking_Assay Investigate Discrepancies Data_Analysis IC50 Determination & Safety Assessment Patch_Clamp->Data_Analysis Trafficking_Assay->Data_Analysis Start Test Compound (e.g., this compound Analogue) Start->FP_Assay Start->Binding_Assay

Caption: A typical workflow for assessing hERG liability in drug discovery.

References

A Comparative Analysis of Oxetane and Thiacyclobutane in Molecular Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of small, saturated heterocyclic rings is a cornerstone of modern molecular design. Among these, the four-membered oxetane and thiacyclobutane (thietane) rings have emerged as valuable motifs for modulating the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive, data-driven comparison of these two scaffolds to inform their effective application in medicinal chemistry.

Introduction

Oxetanes and thiacyclobutanes are four-membered heterocyclic compounds containing an oxygen or sulfur atom, respectively. Their inherent ring strain and the presence of a heteroatom impart unique three-dimensional geometries and electronic properties that can be leveraged to overcome common challenges in drug development, such as poor solubility, metabolic instability, and off-target activity. While both rings serve as compact, polar, and non-planar bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups, their distinct heteroatoms lead to significant differences in their overall property profiles.[1][2] This guide will objectively compare their performance with supporting experimental data.

Physicochemical Properties: A Head-to-Head Comparison

The choice between an this compound and a thiacyclobutane can significantly impact a molecule's fundamental physicochemical properties. The following table summarizes key quantitative data for these two heterocycles.

PropertyThis compoundThiacyclobutane (Thietane)Key Differences and Implications
Calculated logP -0.14[3]~0.5 (estimated)This compound is more hydrophilic, which can enhance aqueous solubility. Thiacyclobutane is more lipophilic.
Dipole Moment (Debye) 1.93 D[3]1.85 DBoth are polar, but this compound's slightly higher dipole moment suggests stronger polar interactions.
Aqueous Solubility MisciblePoorly soluble in polar solvents[4]This compound incorporation is a strategy to increase aqueous solubility.[5]
pKa of Adjacent Amine Reduces pKa of an α-amine by ~2.7 units[6]Expected to have a less pronounced pKa-lowering effectThe strong inductive electron-withdrawing effect of the this compound oxygen significantly reduces the basicity of nearby amines, which can mitigate hERG liability and improve cell permeability.[6]
Hydrogen Bond Acceptor Strong H-bond acceptorWeaker H-bond acceptorThe oxygen atom in this compound is a more effective hydrogen bond acceptor than the sulfur in thiacyclobutane, influencing interactions with biological targets.

Impact on Pharmacokinetic Properties

The selection of either an this compound or thiacyclobutane moiety can have a profound effect on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

The incorporation of an this compound ring is a well-established strategy to enhance metabolic stability.[5][7] The this compound motif can block metabolically labile sites, often leading to a longer in vivo half-life compared to their non-oxetane analogues.[7] For instance, replacing a gem-dimethyl group with an this compound can significantly reduce metabolic degradation.[5]

Thiacyclobutanes also show potential for improving metabolic stability, although they are less explored in this context compared to oxetanes.[2] The sulfur atom in thietane can be oxidized to the corresponding sulfoxide and sulfone, which can influence the metabolic profile.[1]

Permeability

The polarity and hydrogen bonding capacity of oxetanes and thiacyclobutanes influence their ability to cross cellular membranes. The incorporation of an this compound can improve permeability in certain contexts, particularly when replacing more polar or flexible groups.[6] A study comparing oxetan-3-ol and thietan-3-ol as bioisosteres for carboxylic acids found that both four-membered ring heterocycles were among the most permeable derivatives in a parallel artificial membrane permeability assay (PAMPA).[8]

Synthetic Accessibility

Both this compound and thiacyclobutane rings can be synthesized through various established methods, making them accessible for incorporation into diverse molecular scaffolds.

This compound Synthesis

Common synthetic routes to oxetanes include:

  • Williamson Etherification: Intramolecular cyclization of 1,3-diols or halohydrins.

  • Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition of a carbonyl compound and an alkene.[9]

  • From 3-Oxetanone: A versatile building block that allows for the introduction of various substituents at the 3-position.[10]

Thiacyclobutane (Thietane) Synthesis

Key synthetic strategies for thiacyclobutanes include:

  • Double Nucleophilic Displacement: Reaction of 1,3-dihaloalkanes with a sulfide source.[11]

  • Ring-Opening of Thiiranes: Expansion of a three-membered sulfur-containing ring.

  • Photochemical [2+2] Cycloaddition: The thia-Paternò-Büchi reaction between a thiocarbonyl compound and an alkene.[11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol:

  • Prepare a mutually saturated solution of n-octanol and water.

  • Dissolve a known amount of the test compound in one of the phases.

  • Combine the two phases in a flask and shake vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of P.

pKa Determination of an Amine (Potentiometric Titration)

The acid dissociation constant (pKa) of an amine is determined by titrating a solution of the amine with a strong acid.

Protocol:

  • Prepare a standard solution of the amine of known concentration.

  • Calibrate a pH meter with standard buffer solutions.

  • Place the amine solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Add a standard solution of a strong acid (e.g., HCl) in small, known increments.

  • Record the pH of the solution after each addition of acid.

  • Plot the pH versus the volume of acid added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., human, rat, mouse), a NADPH-regenerating system, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Caco-2 Permeability Assay

This cell-based assay is used to predict the intestinal permeability of a compound.

Protocol:

  • Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound to the apical (A) side of the monolayer.

  • At various time points, collect samples from the basolateral (B) side.

  • To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.

  • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux.

Visualizing Key Concepts

The following diagrams illustrate important concepts discussed in this guide.

experimental_workflow cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Assays logP logP Determination (Shake-Flask) pKa pKa Measurement (Potentiometric Titration) solubility Aqueous Solubility met_stab Metabolic Stability (Microsomal Assay) perm Permeability (Caco-2 Assay) start Test Compound (this compound or Thietane Analog) start->logP start->pKa start->solubility start->met_stab start->perm

Experimental workflow for comparative analysis.

signaling_pathway cluster_this compound This compound-Containing Drug cluster_thietane Thietane-Containing Drug drug_ox Drug-Ox target_ox Biological Target drug_ox->target_ox Binding effect_ox Improved Solubility & Stability target_ox->effect_ox drug_th Drug-S target_th Biological Target drug_th->target_th Binding effect_th Modulated Lipophilicity target_th->effect_th

Conceptual impact on drug properties.

Conclusion

Both this compound and thiacyclobutane offer distinct advantages in molecular design. Oxetanes are particularly effective at increasing aqueous solubility, enhancing metabolic stability, and reducing the basicity of adjacent amines. Their strong hydrogen bond accepting capability can also be beneficial for target engagement. Thiacyclobutanes, while less explored, provide a more lipophilic alternative and can also serve as valuable bioisosteres to modulate molecular properties. The choice between these two four-membered heterocycles should be guided by the specific design objectives and the desired property profile of the target molecule. A thorough understanding of their comparative properties, supported by the experimental data and protocols outlined in this guide, will empower researchers to make more informed decisions in the pursuit of novel and effective therapeutics.

References

The Oxetane Ring: A Tool for Modulating the Acidity of Adjacent Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the influence of the oxetane moiety on the pKa of neighboring functional groups.

In the landscape of modern medicinal chemistry, the strategic modification of a molecule's physicochemical properties is paramount to optimizing its pharmacokinetic and pharmacodynamic profile. Among the various tools at a chemist's disposal, the this compound ring has emerged as a valuable functional group for fine-tuning molecular characteristics, including the acidity (pKa) of nearby functional groups. This guide provides a comprehensive comparison of the effect of the this compound ring on the pKa of adjacent amines, carboxylic acids, and alcohols, supported by experimental data and detailed methodologies.

The Inductive Effect of the this compound Ring

The this compound ring, a four-membered heterocycle containing an oxygen atom, exerts a significant influence on the electronic properties of adjacent functional groups. This is primarily due to the powerful inductive electron-withdrawing effect of the electronegative oxygen atom, which is propagated through the sigma-bonding framework.[1] This electron-withdrawing nature leads to a decrease in the pKa of nearby acidic protons and a decrease in the pKaH of nearby basic groups, effectively making acids more acidic and bases less basic.[1]

Impact on Amine Basicity

The most well-documented effect of the this compound ring is its ability to attenuate the basicity of adjacent amines.[1][2][3] This property is particularly useful in drug design for mitigating potential off-target effects associated with highly basic functional groups, such as hERG channel inhibition.[3][4] The magnitude of this effect is highly dependent on the proximity of the this compound ring to the amine.

A systematic "this compound scan" has demonstrated a clear distance-dependent relationship:

  • α-Substitution: An this compound ring positioned alpha to an amine can reduce the pKaH by approximately 2.7 units.[1]

  • β-Substitution: The effect decreases to a reduction of about 1.9 pKaH units when the this compound is in the beta position.[1]

  • γ- and δ-Substitution: At the gamma and delta positions, the inductive effect is further diminished, resulting in pKaH reductions of approximately 0.7 and 0.3 units, respectively.[1]

This trend is clearly illustrated in the following data comparing the pKa of a simple amine with its this compound-substituted counterparts.

CompoundSubstituentpKaΔpKa (compared to reference)
Isopropylaminegem-dimethyl10.63-
3-Amino-3-methylthis compoundThis compound (α)7.9-2.73

Table 1: Comparison of the pKa of Isopropylamine and an alpha-oxetane substituted amine.

Influence on Carboxylic Acid Acidity

The electron-withdrawing nature of the this compound ring also enhances the acidity of a neighboring carboxylic acid group, leading to a lower pKa value. While less extensively documented in readily available literature than the effect on amines, the principle remains the same. The inductive effect of the this compound's oxygen atom helps to stabilize the carboxylate anion formed upon deprotonation, thereby shifting the equilibrium towards the dissociated form.

CompoundSubstituentpKa
(R)-oxetane-2-carboxylic acidThis compoundData not readily available

Table 2: pKa data for this compound-substituted carboxylic acids is not as prevalent in the literature but is an active area of research. The synthesis of compounds like (R)-oxetane-2-carboxylic acid is documented.[5]

Effect on Alcohol Acidity

Similarly, the acidity of an adjacent alcohol is expected to be increased by the presence of an this compound ring. The electron-withdrawing effect will polarize the O-H bond, facilitating proton donation.

CompoundSubstituentpKa
Oxetan-3-olThis compoundData not readily available

Comparison with Other Substituents

The this compound ring is often considered a bioisosteric replacement for other common functional groups like gem-dimethyl groups and carbonyls.[3][7]

  • gem-Dimethyl Group: Compared to a gem-dimethyl group, which is electron-donating and thus increases the pKa of adjacent amines, the this compound ring has the opposite effect, significantly decreasing basicity.[2]

  • Carbonyl Group: The this compound ring shares some similarities with a carbonyl group in terms of its hydrogen bonding acceptor capabilities.[8] However, the this compound is a more stable and less reactive functional group.[2]

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding the ionization behavior of molecules. Several experimental techniques are commonly employed:

Potentiometric Titration

This is a high-precision method for determining pKa values.[9]

Protocol:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[10]

  • Sample Preparation: Dissolve the compound of interest in a suitable solvent (often with a co-solvent for poorly soluble compounds) to a known concentration (e.g., 1 mM).[10] Maintain a constant ionic strength using a salt solution like 0.15 M KCl.[10]

  • Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[10] Purge the solution with nitrogen to remove dissolved CO2.[10]

  • Data Collection: Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), recording the pH at regular intervals.[10]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[11]

Spectrophotometric Method

This method is suitable for compounds that possess a chromophore near the ionizable center, resulting in a change in UV-Vis absorbance upon protonation or deprotonation.[12][13]

Protocol:

  • Wavelength Selection: Determine the absorption spectra of the fully protonated and deprotonated forms of the compound to identify the wavelengths of maximum absorbance difference.[14]

  • Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.[12]

  • Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.[12]

  • Absorbance Measurement: Measure the absorbance of each solution at the selected wavelength(s).[15]

  • Data Analysis: Plot the absorbance versus pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the sigmoid curve.[16]

Logical Relationship of this compound's Inductive Effect

G This compound This compound Ring InductiveEffect Inductive Electron Withdrawal This compound->InductiveEffect Exhibits EWD Decreased Electron Density on Adjacent Atom InductiveEffect->EWD Causes Acid Adjacent Acidic Group (e.g., -COOH, -OH) EWD->Acid Base Adjacent Basic Group (e.g., -NH2) EWD->Base Stabilization Stabilization of Conjugate Base Acid->Stabilization Upon Deprotonation Destabilization Destabilization of Conjugate Acid Base->Destabilization Upon Protonation LowerpKa Lower pKa (Increased Acidity) Stabilization->LowerpKa Leads to LowerpKaH Lower pKaH (Decreased Basicity) Destabilization->LowerpKaH Leads to

Figure 1: The inductive electron-withdrawing effect of the this compound ring and its consequence on the pKa of adjacent acidic and basic functional groups.

Conclusion

The incorporation of an this compound ring is a powerful strategy in medicinal chemistry for modulating the pKa of adjacent functional groups. Its strong inductive electron-withdrawing effect significantly decreases the basicity of nearby amines in a predictable, distance-dependent manner, and enhances the acidity of carboxylic acids and alcohols. This ability to fine-tune the ionization state of a molecule allows for the optimization of its ADMET properties, making the this compound moiety a valuable component in the drug design toolkit. Further quantitative studies on the pKa of this compound-substituted carboxylic acids and alcohols will undoubtedly continue to expand the utility of this versatile heterocycle.

References

A Comparative Guide to Experimental and Computational Predictions of Oxetane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of experimental data and computational predictions for the structural and spectroscopic properties of oxetane, a key heterocyclic compound in medicinal chemistry.

This guide provides a detailed comparison of experimentally determined and computationally predicted properties of unsubstituted this compound. The data presented herein is intended to assist researchers in understanding the accuracy and limitations of computational models in predicting the molecular parameters of this important four-membered ring system. The inclusion of detailed experimental and computational methodologies aims to facilitate the replication and extension of these findings.

Structural Properties: A Tale of Two Methods

The geometric parameters of this compound, including bond lengths and angles, have been determined experimentally through X-ray crystallography and computationally using various levels of theory. A comparison of these results offers valuable insights into the performance of modern computational chemistry methods.

Table 1: Comparison of Experimental and Computational Geometrical Parameters for this compound

ParameterExperimental (X-ray at 90 K)[1]Computational (B3LYP/6-31G(d,p))[1][2][3]Computational (MP2/6-31G(d,p))[1][2][3]
Bond Lengths (Å)
C-O1.46Data not available in abstractData not available in abstract
C-C1.53~1.52-1.53~1.52-1.53
Bond Angles (º)
C-O-C90.2Data not available in abstractData not available in abstract
C-C-O92.0Data not available in abstractData not available in abstract
C-C-C84.8~83~83

Note: The computational values are cited as being close to experimental data in the source, but explicit numerical values were not available in the abstract.[1][2][3]

Vibrational Spectroscopy: Capturing Molecular Motion

The vibrational frequencies of this compound have been investigated experimentally using high-resolution Fourier Transform Infrared (FTIR) spectroscopy. These experimental findings serve as a benchmark for evaluating the accuracy of computational methods in predicting the vibrational spectrum.

Table 2: Comparison of Experimental and Computational Vibrational Frequencies (cm⁻¹) for Key Modes of this compound

Vibrational ModeExperimental (FTIR)[4][5][6]Computational (B3LYP/6-311++G(d,p))[6]Computational (MP2/6-311++G(d,p))[6]
C-C Symmetric Stretch (ν₆)~1033Reproduced to within 20 cm⁻¹Reproduced to within 20 cm⁻¹
C-O Asymmetric Stretch (ν₂₃)~1008Reproduced to within 20 cm⁻¹Reproduced to within 20 cm⁻¹
Ring Puckering (ν₁₈)~53Reproduced to within 40 cm⁻¹Reproduced to within 40 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. The chemical shifts of the protons in this compound have been determined experimentally. These values provide a basis for assessing the accuracy of computational predictions, which are often performed using the Gauge-Including Atomic Orbital (GIAO) method with Density Functional Theory (DFT).

Table 3: Comparison of Experimental and Computational ¹H NMR Chemical Shifts (ppm) for this compound

ProtonExperimental (in CDCl₃)[7]Computational (GIAO/DFT)
-CH₂-O-4.65Data not available in search results
-CH₂-CH₂-2.61Data not available in search results

Note: While the use of GIAO DFT for predicting NMR chemical shifts is well-established, specific computed values for unsubstituted this compound were not found in the provided search results.[7][8][9][10][11]

Methodologies

Experimental Protocols

Single-Crystal X-ray Diffraction The experimental geometry of this compound was determined from single-crystal X-ray diffraction data. A high-quality single crystal of this compound was mounted on a goniometer and cooled to 90 K to minimize thermal vibrations.[1] A beam of monochromatic X-rays (typically Cu Kα or Mo Kα radiation) was directed at the crystal.[12] The diffraction pattern was recorded on a detector as the crystal was rotated. The resulting data was processed to determine the electron density map and refine the atomic positions, yielding precise bond lengths and angles.[12]

High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy The gas-phase vibrational spectrum of this compound was recorded using a high-resolution FTIR spectrometer. The sample was cooled to approximately 203 K to simplify the rotational structure.[4] The spectrometer was equipped with a synchrotron radiation source, which provides a highly brilliant and collimated infrared beam, enabling high-resolution measurements.[4][5] The interferogram produced by the spectrometer was subjected to a Fourier transform to obtain the vibrational spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum of this compound was recorded on a spectrometer operating at a frequency of 400 MHz.[13] The sample was dissolved in deuterated chloroform (CDCl₃).[7] Chemical shifts were reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Computational Methodologies

Geometry Optimization and Vibrational Frequencies The computational predictions of this compound's geometry and vibrational frequencies were performed using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). The B3LYP functional with the 6-31G(d,p) and 6-311++G(d,p) basis sets, as well as the MP2 method with the 6-31G(d,p) and aug-cc-pVTZ basis sets, are commonly employed for these calculations.[2][6][14] Geometry optimization is performed to find the minimum energy structure, from which bond lengths and angles are determined. Vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates at the optimized geometry.

NMR Chemical Shift Prediction The prediction of NMR chemical shifts is typically carried out using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT.[7][9][10][11] The magnetic shielding tensors are calculated for the optimized geometry of the molecule. The chemical shifts are then obtained by referencing the calculated shielding values to the shielding of a standard compound, such as TMS, calculated at the same level of theory.

Logical Relationship between Experimental and Computational Approaches

The determination of molecular properties is a synergistic process involving both experimental measurements and computational modeling. The following diagram illustrates the logical workflow and the interplay between these two approaches for the characterization of this compound.

G Workflow for Determining this compound Properties cluster_exp Experimental Approach cluster_comp Computational Approach cluster_comp_val Comparison & Validation Exp_Synthesis This compound Synthesis & Purification Exp_Xray Single-Crystal X-ray Diffraction Exp_Synthesis->Exp_Xray Exp_FTIR FTIR Spectroscopy Exp_Synthesis->Exp_FTIR Exp_NMR NMR Spectroscopy Exp_Synthesis->Exp_NMR Exp_Data Experimental Data (Geometry, Frequencies, Chemical Shifts) Exp_Xray->Exp_Data Exp_FTIR->Exp_Data Exp_NMR->Exp_Data Comparison Data Comparison & Analysis Exp_Data->Comparison Comp_Model Molecular Model Building Comp_GeoOpt Geometry Optimization (DFT, MP2) Comp_Model->Comp_GeoOpt Comp_Freq Frequency Calculation Comp_GeoOpt->Comp_Freq Comp_NMR NMR Shielding Calculation (GIAO-DFT) Comp_GeoOpt->Comp_NMR Comp_Data Computational Predictions (Geometry, Frequencies, Chemical Shifts) Comp_GeoOpt->Comp_Data Comp_Freq->Comp_Data Comp_NMR->Comp_Data Comp_Data->Comparison Validation Model Validation & Refinement Comparison->Validation

Caption: Interplay between experimental and computational workflows.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to Oxetane Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of oxetane and its derivatives, compounds increasingly utilized for their unique properties in medicinal chemistry. Adherence to these protocols is critical for minimizing risks and protecting both laboratory personnel and the environment.

This compound, a four-membered heterocyclic ether, and its derivatives are recognized for their potential as building blocks in drug discovery. However, their strained ring structure can lead to reactivity, and many are classified as flammable and hazardous materials.[1][2] Therefore, a comprehensive understanding of their properties and strict adherence to disposal protocols are essential.

Hazard Profile and Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is a highly flammable liquid and vapor, and it can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and ensure that sources of ignition such as heat, sparks, and open flames are strictly prohibited.[1][5]

Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the recommended PPE to prevent exposure.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check for breakthrough times and dispose of gloves immediately after handling or if contamination occurs.[6]
Eyes Safety glasses with side shields or gogglesProvides a crucial barrier against splashes and aerosols.[6]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[1][6]
Body Flame-retardant laboratory coat or chemical-resistant apronProtects skin and personal clothing from contamination and in case of fire.[1][6]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company.[3][5] Incineration in a licensed facility is often the preferred method of destruction.[3]

  • Segregation and Collection : Immediately segregate waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent materials) from other laboratory waste streams.[1]

  • Containerization : Place the waste into a clearly labeled, non-reactive, and sealable container. High-density polyethylene (HDPE) or glass containers are suitable.[1] The container must be in good condition and compatible with this compound.

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]

  • Storage : Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area must be cool, dry, well-ventilated, and away from sources of ignition and direct sunlight.[1]

  • Arrangement for Disposal : Contact your institution's EHS department or a licensed environmental disposal company to arrange for the collection of the hazardous waste.[1] Provide them with all available information regarding the compound and its known hazards.

Under no circumstances should this compound be disposed of down the drain or in regular trash. [6][7]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

ActionProcedure
Evacuate and Ventilate Immediately evacuate the spill area and ensure it is well-ventilated, if safe to do so.[1]
Contain For small spills, contain the material with an inert absorbent such as vermiculite or sand. Do not use combustible materials like paper towels for initial containment.[1]
Collect Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for disposal as hazardous waste.[1]
Decontaminate Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be collected as hazardous waste.[1]

For larger spills, immediately contact your institution's EHS department for assistance.[6]

Exposure Protocol:

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[3] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so.[8] Seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

OxetaneDisposalWorkflow start This compound Waste Generated segregate Segregate Waste (this compound & Contaminated Materials) start->segregate spill Spill Occurs start->spill containerize Place in Labeled, Sealed, Non-Reactive Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal spill->segregate No spill_response Follow Spill Response Protocol spill->spill_response Yes collect_spill_waste Collect Spill Debris as Hazardous Waste spill_response->collect_spill_waste collect_spill_waste->containerize

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these rigorous safety and disposal protocols, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the particular this compound compound you are handling.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling oxetane, a versatile building block in pharmaceutical development. Adherence to these procedural steps will help mitigate risks and ensure operational excellence.

This compound and its derivatives are highly flammable and can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] The strained four-membered ring, while synthetically useful, contributes to its reactivity.[1][3][4] A thorough understanding and implementation of safety protocols are therefore critical.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Solution Preparation Safety glasses with side shields or chemical splash goggles.[1][5]Nitrile or neoprene gloves and a lab coat.[1][5]Work in a certified chemical fume hood.[1][5]
Running Reactions Chemical splash goggles. A face shield is recommended if there is a splash hazard.[1][5][6]Chemical-resistant gloves (e.g., nitrile, neoprene) and a chemical-resistant apron over a lab coat.[1][5][7]All operations should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][5]
Purification (e.g., Chromatography) Chemical splash goggles and a face shield.[1]Heavy-duty chemical-resistant gloves and a lab coat.[1]Work in a certified chemical fume hood.[8]
Handling Storage Containers Safety glasses with side shields.[5]Chemical-resistant gloves.[5]Use in a well-ventilated area.[2]

Always inspect gloves for any signs of degradation or breakthrough before and during use. Dispose of contaminated gloves immediately.[9]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for safely managing this compound in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.[5]

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][7]

  • Keep the container tightly closed and protect it from physical damage.[2][9]

  • The storage area should be clearly labeled with the compound's identity and associated hazards.[5]

2. Safe Handling:

  • Always consult the Safety Data Sheet (SDS) before use. [1]

  • All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][8]

  • Avoid all personal contact, including inhalation of vapors.[2]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2][8]

  • Wash hands thoroughly with soap and water after handling.[2]

3. Spill Management:

  • In case of a spill, immediately evacuate the area and remove all ignition sources.[2]

  • For small spills, absorb the material with an inert absorbent like vermiculite or sand.[2][5]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5][7]

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

The following diagram illustrates the logical workflow for handling an this compound spill:

G spill This compound Spill Occurs evacuate Evacuate Immediate Area & Alert Colleagues spill->evacuate ignition Remove All Ignition Sources spill->ignition assess Assess Spill Size evacuate->assess ignition->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large absorb Absorb with Inert Material (e.g., Vermiculite) small_spill->absorb contact_ehs Contact EHS Department for Guidance large_spill->contact_ehs collect Collect with Non-Sparking Tools into a Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Workflow for managing an this compound spill.

4. Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.[5]

  • Collect all contaminated materials in a clearly labeled, sealed container.[5][7]

  • Dispose of the waste through a licensed environmental disposal company, providing them with all available hazard information.[2][7]

Emergency Procedures: Immediate First Aid

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][7][10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][11] Remove all contaminated clothing while rinsing.[2][11] Seek medical attention if irritation persists.[2][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][7][11] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[2][7]

In all cases of exposure, report the incident to your supervisor and seek prompt medical evaluation. [11] Ensure that the Safety Data Sheet (SDS) is available for medical personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxetane
Reactant of Route 2
Oxetane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.